molecular formula C18H28ClN3O6 B2505532 Tyroserleutide hydrochloride

Tyroserleutide hydrochloride

Cat. No.: B2505532
M. Wt: 417.9 g/mol
InChI Key: VQJGHKJCNANIKM-WDTSGDEMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tyroserleutide hydrochloride is a useful research compound. Its molecular formula is C18H28ClN3O6 and its molecular weight is 417.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O6.ClH/c1-10(2)7-14(18(26)27)20-17(25)15(9-22)21-16(24)13(19)8-11-3-5-12(23)6-4-11;/h3-6,10,13-15,22-23H,7-9,19H2,1-2H3,(H,20,25)(H,21,24)(H,26,27);1H/t13-,14-,15-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQJGHKJCNANIKM-WDTSGDEMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=C(C=C1)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28ClN3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Tyroserleutide Hydrochloride: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyroserleutide (B1684654) hydrochloride, a synthetic tripeptide composed of L-tyrosine, L-serine, and L-leucine (Tyr-Ser-Leu, YSL), has demonstrated notable antineoplastic and immunomodulatory activities.[1][2] Initially isolated from porcine spleen degradation products, this small molecule peptide has been investigated for its potential in cancer therapy, particularly for hepatocellular carcinoma (HCC).[2][3] Although its clinical development for liver cancer was discontinued (B1498344) in Phase III, the molecular mechanisms underpinning its therapeutic effects remain a significant area of interest for oncology research.[4] This technical guide provides an in-depth exploration of the multifaceted mechanism of action of Tyroserleutide, summarizing key experimental findings and elucidating the involved signaling pathways.

Core Antineoplastic Mechanisms

Tyroserleutide exerts its anticancer effects through a combination of apoptosis induction, cell cycle arrest, and inhibition of metastasis. These actions are driven by the modulation of several key cellular pathways.

Induction of Apoptosis

Tyroserleutide is a potent inducer of apoptosis in cancer cells, primarily through the intrinsic mitochondrial pathway.[3] Experimental evidence indicates that the peptide can directly target mitochondria, leading to a cascade of events culminating in programmed cell death.[3]

Key Molecular Events:

  • Mitochondrial Localization: Fluorescent tracing studies have shown that Tyroserleutide preferentially accumulates in the mitochondria of human hepatocellular carcinoma cells (BEL-7402).[3]

  • Mitochondrial Disruption: The compound directly causes a collapse of the mitochondrial membrane potential (Δψm) and induces mitochondrial swelling.[3] This suggests that Tyroserleutide may trigger the opening of the mitochondrial permeability transition pore (MPTP).

  • Modulation of Apoptotic Proteins: The pro-apoptotic activity is further supported by the downregulation of the anti-apoptotic protein Bcl-2.[2]

The proposed signaling pathway for Tyroserleutide-induced apoptosis is visualized below.

G Tyroserleutide-Induced Apoptosis Pathway YSL Tyroserleutide (YSL) Mito Mitochondria YSL->Mito Accumulates in Bcl2 Bcl-2 YSL->Bcl2 Downregulates MPTP MPTP Opening & Δψm Collapse Mito->MPTP Directly acts on Bcl2->MPTP Inhibits CytoC Cytochrome c Release MPTP->CytoC Caspase Caspase Cascade Activation CytoC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Proposed mitochondrial pathway for Tyroserleutide-induced apoptosis.

Cell Cycle Arrest

Tyroserleutide has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 checkpoint.[5] This prevents cells from entering the DNA synthesis (S) phase, thereby halting their division.

Key Molecular Events:

  • Upregulation of CDKIs: The mechanism involves the significant upregulation of the mRNA and protein expression of cyclin-dependent kinase inhibitors (CDKIs) p21 and p27.[5] These proteins bind to and inhibit the activity of cyclin-CDK complexes that are necessary for G1/S transition.

  • Downregulation of Proliferation Marker: Concurrently, Tyroserleutide decreases the expression of Proliferating Cell Nuclear Antigen (PCNA), a key protein involved in DNA replication and repair.[5]

The workflow for Tyroserleutide's effect on the cell cycle is depicted below.

G Tyroserleutide's Effect on Cell Cycle Progression cluster_G1 G1 Phase cluster_S S Phase G1_Node G1 Phase Progression S_Node S Phase Entry G1_Node->S_Node G1_Arrest G0/G1 Arrest G1_Node->G1_Arrest Leads to YSL Tyroserleutide (YSL) p21_p27 p21 / p27 YSL->p21_p27 Upregulates PCNA PCNA YSL->PCNA Downregulates p21_p27->G1_Node Inhibits PCNA->S_Node Promotes

Caption: Logical flow of Tyroserleutide-induced G0/G1 cell cycle arrest.

Inhibition of Tumor Metastasis

A critical aspect of Tyroserleutide's antineoplastic activity is its ability to inhibit tumor cell metastasis.[6] This is achieved by interfering with cell adhesion and invasion, two crucial steps in the metastatic cascade.

Key Molecular Events:

  • Downregulation of ICAM-1: Tyroserleutide significantly inhibits the expression of Intercellular Adhesion Molecule-1 (ICAM-1).[1][6] ICAM-1 is an adhesion molecule that plays a vital role in the adhesion of tumor cells to the endothelium and extracellular matrix, facilitating their dissemination.[6]

  • Inhibition of MMPs: The peptide has been observed to decrease the mRNA level, protein expression, and activity of matrix metalloproteinases MMP-2 and MMP-9.[6] These enzymes are crucial for degrading the extracellular matrix, a necessary step for tumor cell invasion.[6]

The mechanism of anti-metastatic action is illustrated in the following diagram.

G Tyroserleutide's Anti-Metastatic Mechanism YSL Tyroserleutide (YSL) ICAM1 ICAM-1 Expression YSL->ICAM1 Inhibits MMPs MMP-2 & MMP-9 (Expression & Activity) YSL->MMPs Inhibits Adhesion Tumor Cell Adhesion ICAM1->Adhesion Promotes Invasion Tumor Cell Invasion MMPs->Invasion Promotes Metastasis Metastasis Adhesion->Metastasis Invasion->Metastasis

Caption: Inhibition of key molecules in the metastatic cascade by Tyroserleutide.

Additional Potential Mechanisms

While the above mechanisms are well-documented, other pathways have been proposed to contribute to Tyroserleutide's effects:

  • PI3K Pathway Inhibition: Some evidence suggests that Tyroserleutide may inhibit phosphatidylinositol 3-kinase (PI3K), a central kinase in cell proliferation and survival pathways. This action may be linked to the Ca2+/calmodulin pathway.[1][4]

  • Immunomodulatory Effects: Tyroserleutide has been shown to enhance the proliferation of mouse spleen lymphocytes, the phagocytic activity of peritoneal macrophages, and the activity of natural killer (NK) cells, indicating a potential role in stimulating an anti-tumor immune response.[2]

Quantitative Data Summary

The following table summarizes key quantitative findings from preclinical studies on Tyroserleutide.

ParameterModel SystemTreatment DetailsResultReference
Anti-Tumor Activity (In Vivo) Murine H22 Hepatocarcinoma Model10-80 µg/kg, i.p. injection, dailyDose-dependent increase in survival time (e.g., 35.06 days at 80 µg/kg vs. control)[2]
Inhibition of Adhesion (In Vitro) SK-HEP-1 Cells on Matrigel0.2 and 0.4 mg/mL for 72 hrsUp to 28.67% inhibition of adhesion[6]
Inhibition of Invasion (In Vitro) SK-HEP-1 Cells (Transwell Assay)0.2 and 0.4 mg/mL for 72 hrs19.33% and 33.70% inhibition, respectively[6]
Combination Therapy (In Vivo) Nude Mice with BEL-7402 XenograftsYSL + mid-dose doxorubicin (B1662922)Tumor inhibition rate of 56.15% (vs. 53.35% for doxorubicin alone)[7]

Cited Experimental Protocols

Detailed experimental protocols are proprietary to the conducting research institutions. However, based on the published literature, the methodologies for key experiments can be outlined as follows.

Cell Viability and Proliferation Assay (MTS Method)
  • Objective: To determine the effect of Tyroserleutide on the proliferation of cancer cells.

  • Methodology: Human hepatocarcinoma BEL-7402 cells are seeded in 96-well plates.[5] After cell attachment, they are treated with various concentrations of Tyroserleutide for specified time periods. The MTS (dimethylthiazol-carboxymethoxyphenyl-sulfophenyl-tetrazolium) reagent is then added to each well. Viable cells with active metabolism reduce the MTS tetrazolium compound into a colored formazan (B1609692) product, which is soluble in the culture medium. The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 490 nm). The quantity of formazan is directly proportional to the number of living cells in the culture.[5]

Cell Cycle Analysis (Flow Cytometry)
  • Objective: To analyze the distribution of cells in different phases of the cell cycle after treatment with Tyroserleutide.

  • Methodology: BEL-7402 cells are treated with Tyroserleutide for a defined period.[5] Both floating and adherent cells are collected, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at 4°C. After fixation, cells are washed and resuspended in a staining solution containing a DNA-binding fluorescent dye (e.g., Propidium Iodide) and RNase A. The DNA content of individual cells is then analyzed using a flow cytometer. The resulting histogram of DNA content allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[5]

Western Blot Analysis
  • Objective: To detect and quantify the expression levels of specific proteins (e.g., ICAM-1, MMP-2, p21, p27, PCNA) following Tyroserleutide treatment.

  • Methodology: SK-HEP-1 or BEL-7402 cells are treated with Tyroserleutide.[5][6] Total protein is extracted from the cells using a lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[6] Protein concentration is determined using an assay like the BCA assay. Equal amounts of protein from each sample are separated by size via SDS-PAGE and then transferred to a PVDF or nitrocellulose membrane. The membrane is blocked with a protein solution (e.g., nonfat dry milk or BSA) to prevent non-specific antibody binding. The membrane is then incubated with a primary antibody specific to the target protein, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP). The protein bands are visualized by adding a chemiluminescent substrate and capturing the signal on X-ray film or with a digital imager.[6]

Cell Invasion Assay (Transwell Chamber)
  • Objective: To assess the ability of Tyroserleutide to inhibit cancer cell invasion through an extracellular matrix.

  • Methodology: Transwell chambers with a porous membrane (e.g., 8 µm pores) are coated with Matrigel, a basement membrane matrix.[6] SK-HEP-1 cells, pretreated with Tyroserleutide or a control medium, are seeded into the upper compartment in a serum-free medium. The lower compartment is filled with a medium containing a chemoattractant (e.g., fetal bovine serum or lung tissue extracts).[6] After incubation (e.g., 24 hours), non-invading cells on the upper surface of the membrane are removed with a cotton swab. The cells that have invaded through the Matrigel and migrated to the lower surface of the membrane are fixed and stained (e.g., with H&E or crystal violet). The number of invading cells is then counted under a microscope. The inhibition rate is calculated by comparing the number of invading cells in the treated groups to the control group.[6]

References

A Technical Guide to the Discovery and Synthesis of the Tripeptide Tyroserleutide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

Abstract

Tyroserleutide (Tyr-Ser-Leu or YSL) is a tripeptide with promising anti-neoplastic properties, particularly in the context of hepatocellular carcinoma (HCC). Initially discovered through extraction from porcine spleen, its reproducible and scalable production is now achievable through chemical synthesis. This technical guide provides a comprehensive overview of the discovery, synthesis, purification, and characterization of Tyroserleutide. It further details its mechanism of action, including its impact on critical signaling pathways and presents key quantitative data from preclinical studies. This document is intended to serve as a resource for researchers and professionals involved in the development of novel peptide-based therapeutics.

Discovery and Natural Origin

Tyroserleutide was first identified as a naturally occurring tripeptide isolated from the spleen of pigs.[1] This discovery highlighted the potential of endogenous peptides as regulators of cellular processes and as templates for therapeutic drug design. While extraction from a natural source was the initial method of procurement, this approach presents challenges in terms of yield, purity, and scalability for clinical and commercial development. Consequently, chemical synthesis has become the standard for producing Tyroserleutide for research and pharmaceutical applications.

Chemical Synthesis of Tyroserleutide

The chemical synthesis of Tyroserleutide is most effectively achieved through Solid-Phase Peptide Synthesis (SPPS) utilizing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support, simplifying purification by allowing for the removal of excess reagents and byproducts by simple filtration.

Experimental Protocol: Solid-Phase Synthesis of Tyroserleutide (Tyr-Ser-Leu)

This protocol outlines the manual synthesis of Tyroserleutide on a Rink Amide resin, which upon cleavage yields a C-terminal amide, a common feature in bioactive peptides.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-L-Leu-OH

  • Fmoc-L-Ser(tBu)-OH

  • Fmoc-L-Tyr(tBu)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine (B6355638), 20% (v/v) in DMF

  • Dichloromethane (DCM)

  • Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)

  • Cold diethyl ether

  • Solid Phase Peptide Synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in the reaction vessel.

  • First Amino Acid Coupling (Leucine):

    • Drain the DMF.

    • Activate Fmoc-L-Leu-OH (3 eq) with DIC (3 eq) and OxymaPure® (3 eq) in DMF for 20 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin and shake for 5 minutes.

    • Drain and repeat the piperidine treatment for 15 minutes.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Second Amino Acid Coupling (Serine):

    • Activate Fmoc-L-Ser(tBu)-OH (3 eq) with DIC (3 eq) and OxymaPure® (3 eq) in DMF for 20 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Fmoc Deprotection: Repeat step 3.

  • Third Amino Acid Coupling (Tyrosine):

    • Activate Fmoc-L-Tyr(tBu)-OH (3 eq) with DIC (3 eq) and OxymaPure® (3 eq) in DMF for 20 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Final Fmoc Deprotection: Repeat step 3.

  • Cleavage and Deprotection:

    • Wash the resin with DCM (5x) and dry under vacuum.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether (2x).

    • Dry the crude peptide pellet under vacuum.

Workflow for Synthesis and Purification

Synthesis_Purification_Workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_cleavage Cleavage & Purification Resin Rink Amide Resin Coupling1 Couple Fmoc-Leu-OH Resin->Coupling1 Deprotection1 Fmoc Deprotection Coupling1->Deprotection1 Coupling2 Couple Fmoc-Ser(tBu)-OH Deprotection1->Coupling2 Deprotection2 Fmoc Deprotection Coupling2->Deprotection2 Coupling3 Couple Fmoc-Tyr(tBu)-OH Deprotection2->Coupling3 Deprotection3 Final Fmoc Deprotection Coupling3->Deprotection3 Cleavage Cleavage from Resin Deprotection3->Cleavage Precipitation Ether Precipitation Cleavage->Precipitation Purification RP-HPLC Precipitation->Purification Lyophilization Lyophilization Purification->Lyophilization Characterization MS & NMR Analysis Lyophilization->Characterization FinalProduct Pure Tyroserleutide Characterization->FinalProduct PI3K_AKT_Pathway Tyroserleutide Tyroserleutide PTEN PTEN Tyroserleutide->PTEN Upregulates PI3K PI3K PTEN->PI3K Inhibits AKT AKT PI3K->AKT Activates p21_p27 p21/p27 AKT->p21_p27 Inhibits p53 p53 AKT->p53 Inhibits CellCycleArrest Cell Cycle Arrest p21_p27->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis CaM_Pathway Tyroserleutide Tyroserleutide CaM Calmodulin (CaM) Tyroserleutide->CaM Downregulates PI3K PI3K CaM->PI3K Activates TumorCellProliferation Tumor Cell Proliferation PI3K->TumorCellProliferation

References

The Structural and Mechanistic Landscape of Tyroserleutide (YSL): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyroserleutide (B1684654) (YSL), a tripeptide with the sequence L-Tyrosyl-L-seryl-L-leucine, has demonstrated notable anti-neoplastic properties, positioning it as a molecule of interest in oncology research. This technical guide synthesizes the current understanding of YSL's structure and its mechanisms of action. While the primary amino acid sequence is well-established, higher-order structural details remain largely uncharacterized in publicly accessible literature. This document outlines the known chemical and physical properties of YSL, summarizes its biological activities with available quantitative data, and visually represents its proposed signaling pathways. It is important to note that detailed experimental protocols for many of the cited studies are not extensively available in the public domain.

Core Structural and Physicochemical Properties

Tyroserleutide is a linear tripeptide composed of the amino acids Tyrosine, Serine, and Leucine.[1] Its fundamental properties are summarized in the table below.

PropertyValueReference
Amino Acid Sequence Tyr-Ser-Leu (YSL)[1]
IUPAC Name (2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid[1]
Molecular Formula C18H27N3O6[1]
Molecular Weight 381.4 g/mol [1]
Canonical SMILES CC(C)C--INVALID-LINK--NC(=O)--INVALID-LINK--NC(=O)--INVALID-LINK--N[1]
CAS Number 138168-48-6[1]

As a small, linear peptide, YSL is unlikely to possess a stable, globular tertiary structure akin to larger proteins. Its conformation is likely flexible and dependent on the surrounding microenvironment. To date, no publicly available studies utilizing techniques such as X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy to define a specific three-dimensional structure for YSL have been identified.

Mechanism of Action and Signaling Pathways

The anti-tumor activity of Tyroserleutide is multifaceted, involving the modulation of key signaling pathways implicated in cell growth, adhesion, and apoptosis. The primary mechanisms identified are the inhibition of the PI3K/Akt signaling pathway and the downregulation of Intercellular Adhesion Molecule-1 (ICAM-1). There is also evidence to suggest a direct pro-apoptotic effect on mitochondria.

Inhibition of the PI3K/Akt Signaling Pathway

YSL has been shown to interfere with the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a critical cascade for cell proliferation and survival. The proposed mechanism involves the inhibition of PI3K activity, which in turn prevents the phosphorylation and activation of Akt. This disruption leads to downstream effects that favor cell cycle arrest and apoptosis.

PI3K_Akt_Pathway YSL Tyroserleutide (YSL) PI3K PI3K YSL->PI3K Inhibits Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation Akt->Proliferation Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits

Figure 1. Proposed inhibition of the PI3K/Akt signaling pathway by Tyroserleutide (YSL).
Downregulation of ICAM-1 Expression

YSL has been observed to inhibit the expression of ICAM-1, a cell surface glycoprotein (B1211001) that plays a crucial role in tumor cell invasion, adhesion, and metastasis. By reducing ICAM-1 levels, YSL may impede the ability of cancer cells to interact with their microenvironment and metastasize.

ICAM1_Pathway YSL Tyroserleutide (YSL) ICAM1 ICAM-1 Expression YSL->ICAM1 Inhibits Adhesion Cell Adhesion ICAM1->Adhesion Promotes Metastasis Metastasis Adhesion->Metastasis Leads to

Figure 2. Downregulation of ICAM-1 expression by Tyroserleutide (YSL).
Direct Mitochondrial Action

Studies have indicated that YSL may directly target mitochondria, the powerhouses of the cell, to induce apoptosis. This direct action is a significant aspect of its anti-cancer activity.

Mitochondrial_Pathway YSL Tyroserleutide (YSL) Mitochondria Mitochondria YSL->Mitochondria Directly Acts On Apoptosis Apoptosis Mitochondria->Apoptosis Induces

Figure 3. Proposed direct action of Tyroserleutide (YSL) on mitochondria to induce apoptosis.

Quantitative Biological Activity Data

The biological effects of Tyroserleutide have been quantified in several studies. The following table summarizes some of the available data. It is important to note that experimental conditions can vary significantly between studies, affecting direct comparability.

ActivityCell LineConcentration/DoseResultReference
Inhibition of Cell Proliferation Human Hepatocellular Carcinoma (BEL-7402)160 µg/kg/day (in vivo)64.17% inhibition rate[2]
Inhibition of Cell Invasion Human Hepatocellular Carcinoma (SK-HEP-1)0.2 mg/mL19.33% inhibition[2]
Inhibition of Cell Invasion Human Hepatocellular Carcinoma (SK-HEP-1)0.4 mg/mL33.70% inhibition[2]
Cytotoxicity (IC50) with Transporter MCF-70.27 mM (with 4.0 μM 5F–C12 transporter)16.1-fold improvement in IC50[3]
Inhibition of Cell Proliferation Mouse Melanoma (B16-F10)0.01-100 µg/mL28.11% inhibition[4]
Inhibition of Cell Adhesion Mouse Melanoma (B16-F10)Not specified29.15% inhibition[4]
Inhibition of Cell Invasion Mouse Melanoma (B16-F10)Not specified35.31% inhibition[4]

Experimental Methodologies

While detailed, step-by-step protocols for the biological assays performed with Tyroserleutide are not consistently provided in the literature, the common techniques employed include:

  • Western Blotting: Used to detect the protein expression levels of ICAM-1. This typically involves protein extraction from treated and untreated cells, separation by SDS-PAGE, transfer to a membrane, and probing with specific antibodies against ICAM-1 and a loading control.

  • Reverse Transcription Polymerase Chain Reaction (RT-PCR): Employed to measure the mRNA expression levels of genes such as ICAM-1. This involves RNA extraction, reverse transcription to cDNA, and amplification of the target gene using specific primers.

  • Cell-Based Assays:

    • Proliferation/Viability Assays (e.g., MTT, MTS): To assess the effect of YSL on cancer cell growth and survival.

    • Adhesion Assays: To quantify the ability of cancer cells to adhere to extracellular matrix components or endothelial cell monolayers after treatment with YSL.

    • Invasion Assays (e.g., Transwell/Boyden chamber assays): To measure the ability of cancer cells to migrate through a basement membrane matrix in the presence or absence of YSL.

  • In Vivo Tumor Models: Studies have utilized animal models, such as nude mice with xenografted human tumors, to evaluate the anti-tumor efficacy of YSL in a living organism.

The following diagram illustrates a general workflow for assessing the impact of YSL on ICAM-1 expression.

Experimental_Workflow Start Cancer Cell Culture Treatment Treat with Tyroserleutide (YSL) Start->Treatment RNA_Extraction RNA Extraction Treatment->RNA_Extraction Protein_Extraction Protein Extraction Treatment->Protein_Extraction RT_PCR RT-PCR for ICAM-1 mRNA RNA_Extraction->RT_PCR Western_Blot Western Blot for ICAM-1 Protein Protein_Extraction->Western_Blot Analysis Data Analysis RT_PCR->Analysis Western_Blot->Analysis

Figure 4. General experimental workflow for analyzing the effect of YSL on ICAM-1 expression.

Conclusion and Future Directions

Tyroserleutide (YSL) is a tripeptide with a well-defined primary structure and demonstrated anti-neoplastic activity. Its mechanisms of action appear to converge on the inhibition of critical cell signaling pathways (PI3K/Akt) and cell adhesion molecules (ICAM-1), as well as through direct mitochondrial-mediated apoptosis. While the foundational knowledge of its biological effects is established, a significant gap exists in the understanding of its three-dimensional structure and the precise, detailed protocols of the experiments in which its activity was assessed. Future research efforts should focus on elucidating the conformational properties of YSL, which may aid in the design of more potent analogues. Furthermore, the publication of detailed experimental methodologies would be invaluable for the reproducibility and advancement of research in this area.

References

Tyroserleutide Hydrochloride: A Technical Guide to its Inhibition of the PI3K/AKT Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyroserleutide (B1684654) hydrochloride, a synthetic tripeptide (Tyr-Ser-Leu), has demonstrated notable anti-neoplastic properties, particularly in the context of hepatocellular carcinoma (HCC).[1] Its mechanism of action is multifaceted, with a significant impact on the phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway, a critical cascade that governs cell proliferation, survival, and apoptosis.[1][2] Dysregulation of this pathway is a common feature in many cancers, making it a prime target for therapeutic intervention. This technical guide provides an in-depth analysis of the molecular mechanisms by which Tyroserleutide hydrochloride exerts its inhibitory effects on the PI3K/AKT pathway, supported by available data and detailed experimental methodologies.

Core Mechanism of Action

Tyroserleutide's primary inhibitory effect on the PI3K/AKT pathway is not through direct enzymatic inhibition but rather through the modulation of key regulatory proteins within the cascade. Research conducted on human hepatocellular carcinoma BEL-7402 cells has elucidated a dual-pronged approach: the upregulation of a tumor suppressor and the downregulation of key pro-survival kinases.[1]

Specifically, Tyroserleutide has been shown to:

  • Upregulate PTEN: It increases both the mRNA and protein expression of the tumor suppressor PTEN (Phosphatase and Tensin homolog).[1] PTEN acts as a critical negative regulator of the PI3K/AKT pathway by dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3) back to phosphatidylinositol (4,5)-bisphosphate (PIP2), thereby terminating PI3K signaling.

  • Inhibit AKT and PDK1: The compound inhibits the mRNA and protein expression of AKT (also known as Protein Kinase B), a central node in the pathway.[1] Furthermore, it decreases the kinase activities of both AKT and its upstream activator, PDK1 (Phosphoinositide-dependent kinase 1).[1]

This rebalancing of the PTEN/AKT axis effectively curtails the propagation of tumor cell proliferation signals.[1]

An earlier study also suggested that Tyroserleutide's effects may be mediated by its ability to decrease the expression of Calmodulin (CaM). CaM can associate with the p85 regulatory subunit of PI3K, enhancing its activity. By downregulating CaM, Tyroserleutide may indirectly inhibit PI3K activity.[3]

Downstream Consequences of PI3K/AKT Pathway Inhibition

The inhibition of AKT activity by Tyroserleutide triggers a cascade of downstream events that collectively contribute to its anti-cancer effects:[1]

  • Cell Cycle Arrest: Inhibition of AKT leads to the upregulation of cell cycle regulatory factors p21 and p27, which act to repress the cell cycle and inhibit tumor cell proliferation.[1]

  • Induction of Apoptosis:

    • AKT inactivation decreases the phosphorylation of MDM2, which in turn leads to an increase in the protein level of the tumor suppressor p53, a potent inducer of apoptosis.[1]

    • The removal of AKT's inhibitory phosphorylation of the pro-apoptotic protein Bad allows it to become active. This can lead to a decrease in the levels of anti-apoptotic proteins Bcl-2 and Bcl-XL, ultimately damaging mitochondria and inducing apoptosis.[1]

Data Presentation

Target Molecule Parameter Measured Effect of Tyroserleutide Reference
PTENmRNA ExpressionUpregulated[1]
PTENProtein ExpressionUpregulated[1]
PTENActivityIncreased[1]
AKTmRNA ExpressionInhibited[1]
AKTProtein ExpressionInhibited[1]
AKTKinase ActivityDecreased[1]
PDK1Kinase ActivityDecreased[1]
p21ExpressionUpregulated[1]
p27ExpressionUpregulated[1]
MDM2PhosphorylationDecreased[1]
p53Protein LevelIncreased[1]
BadPhosphorylationDecreased (leading to activation)[1]
Bcl-2Protein LevelPotentially Decreased[1]
Bcl-XLProtein LevelPotentially Decreased[1]
Calmodulin (CaM)mRNA and Protein ExpressionDecreased[3]
PI3K (p85 subunit)mRNA and Protein ExpressionReduced[3]
PI3K (p110α/γ subunits)mRNA LevelReduced[3]
PI3KActivityInhibited[3]

Experimental Protocols

The following are detailed, representative methodologies for key experiments that would be used to elucidate the effects of this compound on the PI3K/AKT pathway.

Disclaimer: These are generalized protocols based on standard molecular biology techniques. The precise conditions, concentrations, and reagents used in the cited studies were not available in the public domain and should be optimized for specific experimental setups.

Cell Culture and Treatment
  • Cell Line: Human hepatocellular carcinoma cell line (e.g., BEL-7402).

  • Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: this compound is dissolved in a suitable solvent (e.g., sterile PBS) to create a stock solution. Cells are seeded and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing various concentrations of this compound or vehicle control. Cells are incubated for specified time points (e.g., 24, 48, 72 hours) before harvesting for downstream analysis.

RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)

This protocol is used to quantify the mRNA expression levels of target genes such as PTEN and AKT.

  • RNA Isolation: Total RNA is extracted from treated and control cells using a TRIzol-based reagent or a commercial RNA isolation kit according to the manufacturer's instructions. RNA concentration and purity are determined using a spectrophotometer.

  • Reverse Transcription: 1-2 µg of total RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme (e.g., M-MLV Reverse Transcriptase) and oligo(dT) or random hexamer primers.

  • qPCR: The qPCR reaction is performed using a SYBR Green-based master mix on a real-time PCR system. Gene-specific primers for PTEN, AKT, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization are used.

    • Reaction Setup (per well):

      • 10 µL 2x SYBR Green Master Mix

      • 1 µL Forward Primer (10 µM)

      • 1 µL Reverse Primer (10 µM)

      • 2 µL cDNA template

      • 6 µL Nuclease-free water

    • Cycling Conditions (Example):

      • Initial Denaturation: 95°C for 10 min

      • 40 Cycles:

        • Denaturation: 95°C for 15 sec

        • Annealing/Extension: 60°C for 60 sec

      • Melt Curve Analysis

  • Data Analysis: The relative expression of target genes is calculated using the 2-ΔΔCt method, normalized to the housekeeping gene.

Western Blot Analysis

This protocol is used to determine the protein expression levels of PTEN, total AKT, phosphorylated AKT (p-AKT), and other downstream targets.

  • Protein Extraction: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail. The lysate is incubated on ice for 30 minutes and then centrifuged at 14,000 x g for 15 minutes at 4°C. The supernatant containing the total protein is collected. Protein concentration is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein (20-40 µg) are mixed with Laemmli sample buffer, boiled for 5 minutes, and then separated by size on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20, TBST).

    • The membrane is incubated with primary antibodies (e.g., rabbit anti-PTEN, rabbit anti-AKT, rabbit anti-p-AKT (Ser473), mouse anti-β-actin) diluted in blocking buffer overnight at 4°C with gentle agitation.

    • The membrane is washed three times with TBST for 10 minutes each.

    • The membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP, goat anti-mouse HRP) for 1 hour at room temperature.

    • The membrane is washed again three times with TBST.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system. The band intensities are quantified using densitometry software and normalized to a loading control like β-actin.

Visualizations

Signaling Pathway Diagram

Caption: Mechanism of Tyroserleutide on the PI3K/AKT pathway.

Experimental Workflow

Caption: Workflow for analyzing Tyroserleutide's effects.

References

The Role of Tyroserleutide in Inducing Apoptosis in Liver Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyroserleutide (YSL), a tripeptide compound, has demonstrated significant anti-tumor activity in hepatocellular carcinoma (HCC). This technical guide delineates the molecular mechanisms underlying YSL-induced apoptosis in liver cancer cells, with a focus on its interaction with key signaling pathways. This document provides a comprehensive overview of the experimental evidence, detailed protocols for relevant assays, and visual representations of the involved biological processes to support further research and drug development efforts in the field of liver cancer therapeutics.

Introduction

Hepatocellular carcinoma (HCC) is a primary malignancy of the liver and a leading cause of cancer-related mortality worldwide. The quest for novel therapeutic agents with high efficacy and low toxicity is paramount. Tyroserleutide (YSL), a tripeptide composed of L-tyrosine, L-serine, and L-leucine, has emerged as a promising candidate, exhibiting inhibitory effects on the growth and metastasis of liver cancer.[1] Early research has indicated that YSL can induce apoptosis in liver cancer cells by targeting the mitochondria.[1] This guide provides an in-depth exploration of the signaling pathways modulated by YSL to exert its pro-apoptotic effects.

Mechanism of Action: The PI3K/Akt Signaling Pathway

Current evidence strongly suggests that Tyroserleutide's primary mechanism for inducing apoptosis in liver cancer cells involves the modulation of the PI3K/Akt signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and apoptosis.

Upregulation of PTEN

Tyroserleutide has been shown to up-regulate the expression and activity of the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN), in BEL-7402 human hepatocellular carcinoma cells.[1] PTEN is a crucial negative regulator of the PI3K/Akt pathway.

Inhibition of Akt

By increasing PTEN activity, Tyroserleutide effectively inhibits the activation of the serine/threonine kinase Akt (also known as Protein Kinase B).[1] The inactivation of Akt is a pivotal event that triggers a cascade of downstream effects culminating in apoptosis.

Downstream Effects of Akt Inhibition

The inhibition of Akt by Tyroserleutide leads to several key downstream events that promote apoptosis:

  • Cell Cycle Arrest: Akt inhibition leads to the up-regulation of cell cycle regulatory proteins p21 and p27, which act to halt the cell cycle and inhibit tumor cell proliferation.[1]

  • p53 Activation: Inactivation of Akt decreases the phosphorylation of MDM2, a negative regulator of the tumor suppressor p53. This leads to an increase in p53 protein levels, which can then transcriptionally activate pro-apoptotic genes.[1]

  • Modulation of Bcl-2 Family Proteins: The inactivation of Akt removes its inhibitory effect on the pro-apoptotic protein Bad. This can lead to a decrease in the levels of anti-apoptotic proteins Bcl-2 and Bcl-xL.[1] The subsequent shift in the Bax/Bcl-2 ratio towards a pro-apoptotic state is a critical step in initiating the mitochondrial pathway of apoptosis.

Quantitative Data on Tyroserleutide's Effects

The following tables summarize the available quantitative data on the anti-tumor effects of Tyroserleutide.

Table 1: In Vivo Tumor Growth Inhibition
Cell Line XenograftTreatment Dose (µg/kg/day)Tumor Growth Inhibition Rate (%)Source
BEL-74028040.26[2]
BEL-740216064.17[2]
BEL-740232059.19[2]
BEL-74028021.66[1]
BEL-740216041.34[1]
BEL-740232034.78[1]

Note: Variations in inhibition rates between studies may be attributed to differences in experimental conditions.

Table 2: In Vitro Cell Viability (MTT Assay)
Cell LineTyroserleutide ConcentrationIncubation Time% Cell Viability (Relative to Control)
BEL-7402Data not availableData not availableData not available
HepG2Data not availableData not availableData not available
SMMC-7721Data not availableData not availableData not available

Note: Specific IC50 values and percentage of cell viability at different concentrations for Tyroserleutide in liver cancer cell lines were not explicitly available in the reviewed literature. It is anticipated that Tyroserleutide would exhibit a dose-dependent decrease in cell viability.

Table 3: Apoptosis Induction (Annexin V-FITC/PI Assay)
Cell LineTyroserleutide ConcentrationIncubation Time% Apoptotic Cells (Early + Late)
BEL-7402Data not availableData not availableData not available
HepG2Data not availableData not availableData not available
SMMC-7721Data not availableData not availableData not available

Note: While studies confirm Tyroserleutide induces apoptosis, specific quantitative data from Annexin V assays were not found. A dose-dependent increase in the percentage of apoptotic cells is the expected outcome.

Table 4: Modulation of Apoptotic Proteins (Western Blot)
Cell LineProteinTyroserleutide TreatmentFold Change in Expression (Relative to Control)
BEL-7402BaxData not availableExpected Increase
BEL-7402Bcl-2Data not availableExpected Decrease
BEL-7402PTENData not availableExpected Increase
BEL-7402p-AktData not availableExpected Decrease

Note: Qualitative data indicates Tyroserleutide modulates these proteins. However, specific quantitative densitometry results were not available. The expected trend is an increase in the Bax/Bcl-2 ratio.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the pro-apoptotic effects of Tyroserleutide.

Cell Viability Assessment: MTT Assay

Objective: To determine the cytotoxic effect of Tyroserleutide on liver cancer cells and to calculate the half-maximal inhibitory concentration (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase. The resulting intracellular purple formazan (B1609692) is solubilized and quantified by spectrophotometry, giving a measure of viable, metabolically active cells.

Materials:

  • Liver cancer cell lines (e.g., HepG2, BEL-7402, SMMC-7721)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Tyroserleutide (YSL) stock solution

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of Tyroserleutide in complete medium.

  • Remove the medium from the wells and add 100 µL of the various concentrations of Tyroserleutide. Include untreated control wells (medium only).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100.

  • Plot the percentage of cell viability against the concentration of Tyroserleutide to determine the IC50 value.

Apoptosis Detection: Annexin V-FITC/PI Staining

Objective: To quantify the percentage of cells undergoing apoptosis after treatment with Tyroserleutide.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells. Dual staining allows for the differentiation of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells via flow cytometry.

Materials:

  • Liver cancer cells

  • Tyroserleutide (YSL)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of Tyroserleutide for the desired time.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Protein Expression Analysis: Western Blot

Objective: To determine the effect of Tyroserleutide on the expression levels of key apoptotic and signaling proteins (e.g., Bax, Bcl-2, PTEN, Akt, p-Akt).

Principle: Western blotting is a technique used to detect specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.

Materials:

  • Liver cancer cells

  • Tyroserleutide (YSL)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-PTEN, anti-Akt, anti-p-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Treat cells with Tyroserleutide for the desired time.

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key processes involved in Tyroserleutide's mechanism of action and the experimental workflows.

Tyroserleutide_Apoptosis_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion Tyroserleutide Tyroserleutide PTEN PTEN Tyroserleutide->PTEN Upregulates pAkt p-Akt (Active) Tyroserleutide->pAkt Inhibits PI3K PI3K PTEN->PI3K Inhibits Akt Akt PI3K->Akt Activates Akt->pAkt Phosphorylation Bad Bad pAkt->Bad Phosphorylates MDM2 MDM2 pAkt->MDM2 Phosphorylates pBad p-Bad (Inactive) Bad->pBad Bcl2_BclxL Bcl-2 / Bcl-xL Bad->Bcl2_BclxL Inhibits pBad->Bcl2_BclxL Sequesters Bax Bax Bcl2_BclxL->Bax Inhibits pMDM2 p-MDM2 MDM2->pMDM2 p53 p53 pMDM2->p53 Inhibits p21_p27 p21 / p27 p53->p21_p27 Upregulates CellCycleArrest Cell Cycle Arrest p21_p27->CellCycleArrest Induces Apoptosis Apoptosis Bax->Apoptosis Induces Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis start Seed Liver Cancer Cells treat Treat with Tyroserleutide start->treat mtt MTT Assay (Cell Viability) treat->mtt flow Annexin V/PI Staining (Apoptosis Assay) treat->flow wb Western Blot (Protein Expression) treat->wb ic50 IC50 Calculation mtt->ic50 apoptosis_quant Apoptosis Quantification flow->apoptosis_quant protein_quant Protein Level Quantification wb->protein_quant

References

Tyroserleutide's Impact on Tumor Suppressor Gene PTEN: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tyroserleutide (B1684654) (YSL), a tripeptide compound, has demonstrated anti-tumor effects, particularly in hepatocellular carcinoma. A key mechanism of its action involves the modulation of the phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway, a critical cascade in cell growth, proliferation, and survival that is often dysregulated in cancer. Central to this modulation is Tyroserleutide's effect on the tumor suppressor gene PTEN (Phosphatase and Tensin Homolog). This technical guide provides an in-depth analysis of Tyroserleutide's interaction with PTEN and the downstream consequences for the PI3K/AKT pathway, based on available preclinical research.

Introduction to Tyroserleutide and the PTEN/PI3K/AKT Pathway

Tyroserleutide is a low-molecular-weight polypeptide with demonstrated in vitro and in vivo anticancer properties against human hepatocellular carcinoma BEL-7402 cells.[1] Its mechanism of action is multifaceted, influencing calcium homeostasis and targeting the mitochondria. However, its most profound effects are observed in its ability to restore the balance of key regulatory proteins in the PI3K/AKT signaling pathway.

The PI3K/AKT pathway is a pivotal intracellular signaling cascade that promotes cell survival and proliferation. The tumor suppressor PTEN acts as a critical negative regulator of this pathway. By dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3), PTEN effectively shuts down the signaling cascade that leads to the activation of AKT, a serine/threonine kinase. In many cancers, PTEN function is lost or diminished, leading to hyperactivation of the PI3K/AKT pathway and uncontrolled cell growth.

Tyroserleutide's Mechanism of Action on PTEN

Research has shown that Tyroserleutide exerts its anti-tumor effects by directly influencing the expression and activity of PTEN and downstream effectors in the PI3K/AKT pathway.

Upregulation of PTEN Expression

Studies conducted on human hepatocellular carcinoma BEL-7402 cells have demonstrated that Tyroserleutide upregulates both the mRNA and protein expression of the tumor suppressor PTEN.[1][2] By increasing the cellular levels of PTEN, Tyroserleutide enhances the negative regulation of the PI3K/AKT pathway, thereby counteracting the pro-survival signals that are often hyperactive in cancer cells.

Inhibition of the PI3K/AKT Pathway

The upregulation of PTEN by Tyroserleutide leads to a cascade of inhibitory effects on the PI3K/AKT pathway. Specifically, Tyroserleutide has been shown to:

  • Inhibit AKT and PDK1 Expression and Activity: The increased activity of PTEN leads to the inhibition of mRNA and protein expression of the oncogene AKT, as well as a decrease in the kinase activities of both AKT and PDK1 (Phosphoinositide-dependent kinase 1).[1]

  • Modulate Downstream Effectors: The inhibition of AKT activity by Tyroserleutide influences several downstream targets:

    • Cell Cycle Regulation: It upregulates the expression of cell cycle regulatory factors p21 and p27, which leads to cell cycle repression and inhibition of tumor cell proliferation.[1][2]

    • Apoptosis Induction: Tyroserleutide treatment leads to a decreased phosphorylation level of MDM2, which in turn increases the protein level of the tumor suppressor p53, accelerating tumor cell death.[1] Furthermore, the inactivation of AKT removes its inhibitory effect on the pro-apoptotic protein Bad. This can lead to a decrease in the levels of the apoptosis inhibitors Bcl-2 and Bcl-XL, ultimately damaging tumor cell mitochondria and inducing apoptosis.[1]

Quantitative Data Summary

Treatment GroupDosage (µg/kg/day)Tumor Growth Inhibition (%)Reference
Tyroserleutide8021.66[3]
Tyroserleutide16041.34[3]
Tyroserleutide32034.78[3]

Experimental Protocols

Detailed, step-by-step experimental protocols from the original studies on Tyroserleutide are not publicly available. However, this section provides generalized, representative protocols for the key experimental techniques used to elucidate the effects of Tyroserleutide on the PTEN/PI3K/AKT pathway.

Cell Culture
  • Cell Line: Human hepatocellular carcinoma BEL-7402 cells.

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Quantitative Real-Time PCR (qRT-PCR) for PTEN mRNA Expression
  • RNA Extraction: Total RNA is extracted from Tyroserleutide-treated and control BEL-7402 cells using a suitable RNA isolation kit.

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit with oligo(dT) primers.

  • qRT-PCR: The relative expression of PTEN mRNA is quantified using a real-time PCR system with SYBR Green detection. The expression of a housekeeping gene (e.g., GAPDH or β-actin) is used for normalization.

  • Data Analysis: The relative fold change in PTEN mRNA expression is calculated using the 2-ΔΔCt method.

Western Blot Analysis for PTEN and AKT Protein Expression
  • Protein Extraction: Total protein is extracted from Tyroserleutide-treated and control BEL-7402 cells using RIPA lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) and then incubated with primary antibodies against PTEN, AKT, phospho-AKT, and a loading control (e.g., GAPDH or β-actin).

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software, and the expression levels are normalized to the loading control.

In Vitro Kinase Assay for AKT Activity
  • Immunoprecipitation: AKT is immunoprecipitated from the cell lysates of Tyroserleutide-treated and control cells using an anti-AKT antibody conjugated to agarose (B213101) beads.

  • Kinase Reaction: The immunoprecipitated AKT is incubated with a specific substrate (e.g., GSK-3α) in a kinase reaction buffer containing ATP.

  • Detection of Substrate Phosphorylation: The phosphorylation of the substrate is detected by Western blot analysis using a phospho-specific antibody.

  • Quantification: The level of substrate phosphorylation is quantified by densitometry to determine the relative kinase activity of AKT.

In Vivo Tumor Xenograft Model
  • Cell Implantation: BEL-7402 cells are subcutaneously injected into the flank of athymic nude mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: The mice are then treated with daily intraperitoneal injections of Tyroserleutide at various concentrations or a vehicle control.

  • Tumor Measurement: Tumor volume is measured regularly with calipers.

  • Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and processed for further analysis (e.g., Western blot, immunohistochemistry).

Visualizations

Signaling Pathway of Tyroserleutide's Effect on PTEN/PI3K/AKT

Tyroserleutide_PTEN_Pathway cluster_cell Hepatocellular Carcinoma Cell cluster_downstream Downstream Effects Tyroserleutide Tyroserleutide PTEN PTEN (Tumor Suppressor) Tyroserleutide->PTEN Upregulates Expression & Activity PIP3 PIP3 PTEN->PIP3 Dephosphorylates PI3K PI3K PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT (Oncogene) PDK1->AKT p21_p27 p21/p27 AKT->p21_p27 MDM2 MDM2 AKT->MDM2 Bad Bad AKT->Bad Cell_Cycle_Arrest Cell Cycle Arrest p21_p27->Cell_Cycle_Arrest p53 p53 MDM2->p53 Apoptosis Apoptosis p53->Apoptosis Bcl2_BclXL Bcl-2/Bcl-XL Bad->Bcl2_BclXL Bcl2_BclXL->Apoptosis

Caption: Tyroserleutide upregulates PTEN, inhibiting the PI3K/AKT pathway and promoting apoptosis.

Experimental Workflow for Western Blot Analysis

Western_Blot_Workflow A 1. Cell Treatment (Tyroserleutide vs. Control) B 2. Protein Extraction (Lysis) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (Separation) C->D E 5. Protein Transfer (to PVDF Membrane) D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. Detection (ECL) F->G H 8. Data Analysis (Densitometry) G->H

Caption: Workflow for analyzing protein expression via Western Blot.

Conclusion

Tyroserleutide represents a promising therapeutic agent that targets a fundamental pathway in cancer progression. Its ability to upregulate the tumor suppressor PTEN and subsequently inhibit the PI3K/AKT signaling cascade provides a clear mechanism for its anti-tumor effects observed in preclinical models of hepatocellular carcinoma. Further research is warranted to obtain more detailed quantitative data on its molecular interactions and to explore its full therapeutic potential in a clinical setting. This technical guide summarizes the current understanding of Tyroserleutide's action on PTEN and serves as a foundation for future investigations in this area.

References

Tyroserleutide's Subcellular Journey: A Technical Guide to Its Mitochondrial Localization and Targeting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the subcellular localization and mitochondrial targeting of Tyroserleutide (YSL), a tripeptide with promising antitumor properties. Comprising L-tyrosine, L-serine, and L-leucine, YSL has demonstrated significant efficacy in various cancer models.[1][2] Understanding its mechanism of action at the subcellular level is paramount for its continued development as a therapeutic agent. This document provides a comprehensive overview of the experimental evidence demonstrating YSL's affinity for mitochondria and its direct impact on mitochondrial integrity, supported by detailed experimental protocols and quantitative data.

Subcellular Localization of Tyroserleutide

Fluorescent tracing and confocal colocalization studies in BEL-7402 human hepatocellular carcinoma cells have revealed that Tyroserleutide primarily distributes in the cytoplasm.[1][2][3][4] More specifically, it exhibits significant colocalization with the mitochondria, suggesting that this organelle is a key subcellular target for its antitumor activities.[1][2][3][4] This targeted accumulation within the mitochondria is a critical aspect of its mechanism of action, leading to the induction of apoptosis in cancer cells.[1]

Mitochondrial Targeting and Direct Effects

Experimental evidence strongly indicates that Tyroserleutide directly interacts with and disrupts mitochondrial function.[1][2][3][4] Studies on isolated mitochondria from BEL-7402 cells have shown that YSL can induce a decrease in the mitochondrial membrane potential (Δψm) and cause mitochondrial swelling.[1][2][3][4] These effects are indicative of the opening of the mitochondrial permeability transition pore (MPTP), a crucial event in the intrinsic pathway of apoptosis.[1]

Quantitative Analysis of Tyroserleutide's Effects on Mitochondria

The following tables summarize the quantitative data from studies on isolated mitochondria, demonstrating the direct impact of Tyroserleutide on mitochondrial function.

Table 1: Effect of Tyroserleutide on Mitochondrial Membrane Potential (Δψm)

Treatment GroupConcentrationDurationMethodObserved Effect
Control-60 minTMRM fluorescence quenchingStable Δψm
Tyroserleutide50 µg/ml60 minTMRM fluorescence quenchingReversal of fluorescence quenching, indicating a decrease in Δψm

Table 2: Effect of Tyroserleutide on Mitochondrial Swelling

Treatment GroupConcentrationDurationMethodObserved Effect (Change in Absorbance at 520 nm)
Control-60 minSpectrophotometryNo significant change
Tyroserleutide50 µg/ml60 minSpectrophotometryDecrease in absorbance, indicating mitochondrial swelling

Signaling Pathways and Experimental Workflows

To visually represent the processes involved in Tyroserleutide's action and its investigation, the following diagrams have been generated using the DOT language.

G Proposed Mechanism of Tyroserleutide's Mitochondrial Action YSL Tyroserleutide (YSL) Mitochondrion Mitochondrion YSL->Mitochondrion Targets DeltaPsi Decrease in Mitochondrial Membrane Potential (Δψm) Mitochondrion->DeltaPsi Swelling Mitochondrial Swelling Mitochondrion->Swelling MPTP MPTP Opening DeltaPsi->MPTP Swelling->MPTP Apoptosis Apoptosis MPTP->Apoptosis

Proposed mechanism of Tyroserleutide's action.

G Experimental Workflow for Subcellular Localization cluster_cell_culture Cell Preparation cluster_imaging Imaging and Analysis Culture Culture BEL-7402 cells Treat Treat cells with fluorescent YSL Culture->Treat LabelYSL Synthesize YSL fluorescent analogue LabelYSL->Treat MitoTracker Stain mitochondria with MitoTracker Treat->MitoTracker Confocal Confocal Microscopy MitoTracker->Confocal Colocalization Analyze colocalization of YSL and mitochondria Confocal->Colocalization G Logical Flow of Investigation Observation Observation: Tyroserleutide has antitumor activity Hypothesis Hypothesis: YSL targets a specific subcellular organelle Observation->Hypothesis Experiment1 Experiment 1: Determine subcellular localization of YSL Hypothesis->Experiment1 Result1 Result 1: YSL colocalizes with mitochondria Experiment1->Result1 Hypothesis2 Hypothesis 2: YSL directly affects mitochondrial function Result1->Hypothesis2 Experiment2 Experiment 2: Treat isolated mitochondria with YSL Hypothesis2->Experiment2 Result2 Result 2: Decreased Δψm and mitochondrial swelling Experiment2->Result2 Conclusion Conclusion: Mitochondria are a direct target of Tyroserleutide Result2->Conclusion

References

Early In-Vitro Research on Tyroserleutide in Hepatocellular Carcinoma Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Tyroserleutide (B1684654) (YSL), a novel tripeptide compound (tyrosyl-seryl-leucine), has demonstrated significant anti-tumor effects against hepatocellular carcinoma (HCC) in early in-vitro studies. Research highlights its ability to inhibit proliferation, induce apoptosis and necrosis, and arrest the cell cycle in various HCC cell lines, including BEL-7402, SK-HEP-1, and MHCC97L. Mechanistically, YSL appears to target mitochondria directly, leading to mitochondrial dysfunction.[1] It modulates key regulatory proteins, upregulating cell cycle inhibitors p21 and p27 while downregulating Proliferating Cell Nuclear Antigen (PCNA).[2] Furthermore, YSL curtails the metastatic potential of HCC cells by inhibiting their adhesion and invasion, effects associated with the downregulation of ICAM-1, MMP-2, and MMP-9.[3] This guide provides a detailed overview of the quantitative data, experimental methodologies, and proposed signaling pathways from this foundational research.

Core In-Vitro Effects of Tyroserleutide on HCC Cells

Inhibition of Cell Proliferation and Viability

Tyroserleutide has been shown to exert a direct cytotoxic effect on HCC cells, significantly inhibiting their proliferation. Studies on the BEL-7402 cell line demonstrated that YSL inhibits growth and alters cell ultrastructure, leading to both necrosis and apoptosis.[2][4] Similar inhibitory effects on proliferation were observed in SK-HEP-1 and MHCC97L cell lines.[3][5] The anti-proliferative mechanism is closely linked to YSL's ability to interfere with the cell cycle.[2]

Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism of YSL's anti-tumor activity is the induction of programmed cell death. In BEL-7402 cells, treatment with YSL leads to DNA fragmentation and ultrastructural changes characteristic of apoptosis.[2][4] The compound has been observed to localize in the cytoplasm and specifically colocalize with mitochondria, suggesting a direct action on this organelle to trigger the apoptotic cascade.[1] YSL causes mitochondrial swelling and a decrease in the mitochondrial membrane potential, key events in the intrinsic apoptosis pathway.[1]

Concurrently, YSL interrupts the progression of the cell cycle. Flow cytometry analysis revealed that YSL treatment causes BEL-7402 cells to arrest in the G0/G1 phase, postponing their advancement into the S phase.[2][4] This arrest is mediated by the significant upregulation of cyclin-dependent kinase inhibitors p21 and p27, and the downregulation of PCNA, a critical factor for DNA synthesis and replication.[2]

Inhibition of Cell Adhesion and Invasion

Beyond inhibiting growth, Tyroserleutide also targets the metastatic capabilities of HCC cells. In studies using the SK-HEP-1 cell line, YSL was found to significantly inhibit the adhesion of cancer cells to Matrigel and reduce their ability to invade the extracellular matrix.[3] This anti-invasive effect was also observed in MHCC97L cells.[6] The mechanism behind this is linked to the downregulation of molecules crucial for cell adhesion and matrix degradation, including Intercellular Adhesion Molecule-1 (ICAM-1) and Matrix Metalloproteinases (MMP-2 and MMP-9).[3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from early in-vitro studies of Tyroserleutide on HCC cell lines.

Parameter Cell Line Concentration Result Reference
Cell ProliferationSK-HEP-10.2 - 3.2 mg/mLCytotoxic function observed, proliferation inhibited[3]
Cell Invasion InhibitionSK-HEP-10.2 mg/mL19.33% inhibition[3]
0.4 mg/mL33.70% inhibition[3]

Table 1: Effects of Tyroserleutide on HCC Cell Proliferation and Invasion.

Parameter Cell Line Effect Mechanism Reference
Cell CycleBEL-7402Arrest at G0/G1 phase-[2][4]
Protein ExpressionBEL-7402Upregulationp21 and p27 mRNA and protein[2]
DownregulationPCNA expression[2]
Protein & mRNA ExpressionSK-HEP-1DownregulationICAM-1, MMP-2, MMP-9[3]
MMP ActivitySK-HEP-1DecreaseMMP-2, MMP-9[3]

Table 2: Effects of Tyroserleutide on Cell Cycle and Gene/Protein Expression.

Proposed Mechanism of Action

Early research suggests Tyroserleutide employs a multi-faceted approach to inhibit HCC growth and metastasis. The central mechanism appears to be the direct targeting of mitochondria, which initiates a cascade of events including cell cycle arrest and apoptosis, while a parallel action involves the downregulation of proteins essential for invasion and metastasis.

Tyroserleutide_Mechanism YSL Tyroserleutide (YSL) Cell HCC Cell (BEL-7402, SK-HEP-1) YSL->Cell Enters Cell Mito Mitochondria Cell->Mito YSL Colocalizes Cycle Cell Cycle Regulation Cell->Cycle Invasion Adhesion & Invasion Regulation Cell->Invasion Dysfunction Mitochondrial Dysfunction (Swelling, Δψ Decrease) Mito->Dysfunction YSL Directly Acts On Apoptosis Apoptosis Dysfunction->Apoptosis Triggers Proliferation Inhibition of Proliferation Apoptosis->Proliferation Proteins p21 & p27 Expression Cycle->Proteins Upregulates PCNA PCNA Expression Cycle->PCNA Downregulates Arrest G0/G1 Arrest Proteins->Arrest PCNA->Arrest Arrest->Proliferation MMPs ICAM-1, MMP-2, MMP-9 Expression Invasion->MMPs Downregulates Metastasis Inhibition of Metastasis MMPs->Metastasis

Caption: Proposed mechanism of Tyroserleutide in HCC cells.

Experimental Protocols

The following sections detail the methodologies employed in the foundational in-vitro research of Tyroserleutide.

Experimental_Workflow cluster_assays Endpoint Assays start HCC Cell Culture (e.g., BEL-7402, SK-HEP-1) treat Treatment with Tyroserleutide (YSL) (Various Concentrations & Durations) start->treat prolif Proliferation/Viability (MTS/MTT Assay) treat->prolif apop Apoptosis Analysis (Flow Cytometry, DNA Ladder, Electron Microscopy) treat->apop cycle Cell Cycle Analysis (Flow Cytometry) treat->cycle inv Invasion/Adhesion (Transwell/Matrigel Assay) treat->inv expr Gene/Protein Expression (RT-PCR, Western Blot, Zymography) treat->expr

References

Chemical and physical properties of Tyroserleutide hydrochloride.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Tyroserleutide (B1684654) hydrochloride, a tripeptide with demonstrated anti-tumor activity. This document details its mechanism of action, experimental protocols, and key data points to support further research and development.

Chemical and Physical Properties

Tyroserleutide hydrochloride is the hydrochloride salt of Tyroserleutide, a tripeptide composed of L-tyrosine, L-serine, and L-leucine.[1] It is a small molecule that has been isolated from the degradation products of porcine spleen and has shown potential in inhibiting tumor growth both in vitro and in vivo.[2][3]

Chemical Identity
PropertyValueReference
IUPAC Name (2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid hydrochloride[4]
Synonyms YSL hydrochloride, Tyr-Ser-Leu hydrochloride[4]
CAS Number 852982-42-4[2][5]
Molecular Formula C₁₈H₂₈ClN₃O₆[2]
Molecular Weight 417.88 g/mol [2]
Physicochemical Data
PropertyValueReference
Appearance White to off-white solid[6]
Solubility Soluble in DMSO (250 mg/mL with sonication)[7]
Storage Store at -20°C for long-term stability (≥ 2 years).[7]

Mechanism of Action: PI3K/AKT/mTOR Pathway Inhibition

This compound exerts its anti-tumor effects primarily through the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway, a critical cascade for cell proliferation, survival, and metabolism that is often dysregulated in cancer.[4][8]

The proposed mechanism involves the following steps:

  • Upregulation of PTEN: this compound upregulates the expression of the tumor suppressor gene PTEN.[8]

  • Inhibition of PI3K and PDK1: The increased PTEN activity leads to the inhibition of PI3K and Phosphoinositide-dependent kinase-1 (PDK1).[8]

  • Reduced AKT and MDM2 Phosphorylation: This results in decreased phosphorylation of AKT and its downstream target, murine double minute 2 (MDM2).[8]

  • Upregulation of Tumor Suppressors: The inhibition of the pathway leads to the upregulation of p21, p27, and p53.[8]

  • Induction of Apoptosis: Ultimately, these events trigger mitochondrial damage and induce apoptosis in tumor cells.[1][8]

PI3K_AKT_Pathway Tyroserleutide Tyroserleutide hydrochloride PTEN PTEN Tyroserleutide->PTEN Upregulates Mitochondria Mitochondrial Damage Tyroserleutide->Mitochondria PI3K PI3K PTEN->PI3K Inhibits PDK1 PDK1 PI3K->PDK1 Activates AKT AKT PDK1->AKT Phosphorylates MDM2 MDM2 AKT->MDM2 Phosphorylates p21 p21 AKT->p21 Inhibits p27 p27 AKT->p27 Inhibits p53 p53 MDM2->p53 Inhibits Apoptosis Apoptosis p53->Apoptosis p21->Apoptosis p27->Apoptosis Mitochondria->Apoptosis

Figure 1: Proposed signaling pathway of this compound.

Experimental Protocols

This section outlines key experimental methodologies relevant to the study of this compound.

Synthesis of this compound

Synthesis_Workflow Start Start with Leucine-functionalized resin Deprotection1 Fmoc Deprotection Start->Deprotection1 Coupling1 Couple Fmoc-Ser(tBu)-OH Deprotection1->Coupling1 Deprotection2 Fmoc Deprotection Coupling1->Deprotection2 Coupling2 Couple Fmoc-Tyr(tBu)-OH Deprotection2->Coupling2 Deprotection3 Fmoc Deprotection Coupling2->Deprotection3 Cleavage Cleavage from resin and side-chain deprotection Deprotection3->Cleavage Purification Purification by RP-HPLC Cleavage->Purification Salt_Formation Treatment with HCl Purification->Salt_Formation Final_Product Tyroserleutide hydrochloride Salt_Formation->Final_Product

Figure 2: General workflow for the synthesis of this compound.

Methodology:

  • Resin Preparation: Start with a Leucine-functionalized solid support resin (e.g., Wang or Rink amide resin).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of Leucine using a solution of piperidine (B6355638) in dimethylformamide (DMF).

  • Amino Acid Coupling: Activate the carboxyl group of the next amino acid (Fmoc-Ser(tBu)-OH) using a coupling reagent such as HBTU/HOBt or DIC/HOBt in DMF and add it to the resin.

  • Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and coupling steps for Fmoc-Tyr(tBu)-OH.

  • Final Deprotection: Remove the final Fmoc group.

  • Cleavage and Side-Chain Deprotection: Cleave the tripeptide from the resin and remove the tert-butyl (tBu) side-chain protecting groups simultaneously using a cleavage cocktail (e.g., trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane).

  • Purification: Purify the crude Tyroserleutide peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Salt Formation: Dissolve the purified peptide in a suitable solvent and treat with a stoichiometric amount of hydrochloric acid. Lyophilize the solution to obtain this compound as a solid.

In Vivo Anti-Tumor Activity Assessment

The anti-tumor efficacy of this compound can be evaluated in a subcutaneous xenograft mouse model.[9]

Experimental Workflow:

InVivo_Workflow Cell_Culture Tumor Cell Culture (e.g., BEL-7402) Cell_Harvest Harvest and Prepare Cell Suspension Cell_Culture->Cell_Harvest Implantation Subcutaneous Implantation into Nude Mice Cell_Harvest->Implantation Tumor_Growth Monitor Tumor Growth Implantation->Tumor_Growth Treatment Administer Tyroserleutide HCl (e.g., intraperitoneal injection) Tumor_Growth->Treatment Monitoring Monitor Tumor Volume and Animal Health Treatment->Monitoring Endpoint Endpoint Analysis: Tumor Weight, Survival Monitoring->Endpoint

Figure 3: Workflow for in vivo anti-tumor activity assessment.

Methodology:

  • Cell Culture: Culture a suitable human cancer cell line (e.g., hepatocellular carcinoma BEL-7402) in appropriate media.[9]

  • Cell Preparation: Harvest cells during the logarithmic growth phase and resuspend in a sterile medium or phosphate-buffered saline (PBS) at a concentration of approximately 1 x 10⁷ cells/mL.

  • Animal Model: Use immunocompromised mice (e.g., BALB/c nude mice, 4-6 weeks old).

  • Tumor Cell Implantation: Subcutaneously inject 0.1-0.2 mL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Administration: Randomly assign mice to treatment and control groups. Administer this compound (e.g., via intraperitoneal injection) at various doses. The control group should receive the vehicle.[9]

  • Data Collection: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume. Monitor the body weight and overall health of the animals.

  • Endpoint: At the end of the study, euthanize the mice, excise the tumors, and measure their weight. Analyze survival data if applicable.

Western Blot Analysis of PI3K/AKT Pathway

To confirm the mechanism of action, Western blotting can be used to assess the phosphorylation status of key proteins in the PI3K/AKT pathway in cancer cells treated with this compound.[10][11]

Methodology:

  • Cell Culture and Treatment: Seed cancer cells in culture plates and treat with varying concentrations of this compound for a specified duration. Include a vehicle-treated control group.

  • Protein Extraction: Lyse the cells using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

    • Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-AKT, total AKT, phospho-mTOR, total mTOR, PTEN, and a loading control like β-actin or GAPDH).

    • Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Spectroscopic Data

While specific spectra for this compound are not widely published, this section provides an overview of the expected spectroscopic characteristics based on its chemical structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) would be expected to show characteristic signals for the amino acid residues:

  • Tyrosine: Aromatic protons of the p-hydroxyphenyl group, and signals for the α-CH and β-CH₂ protons.

  • Serine: Signals for the α-CH, β-CH₂, and hydroxyl protons.

  • Leucine: Signals for the α-CH, β-CH₂, γ-CH, and two diastereotopic methyl groups.

  • Peptide Bonds: Amide proton signals.

FT-IR Spectroscopy

The FT-IR spectrum would exhibit characteristic absorption bands for the functional groups present in the molecule:

  • O-H stretch: Broad band from the hydroxyl groups of tyrosine and serine, and the carboxylic acid.

  • N-H stretch: From the amine hydrochloride and amide groups.

  • C=O stretch: From the carboxylic acid and amide carbonyl groups.

  • C-N stretch: From the amide bonds.

  • Aromatic C=C stretch: From the tyrosine ring.

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ of the free base (Tyroserleutide).

Conclusion

This compound is a promising anti-tumor tripeptide with a well-defined mechanism of action involving the PI3K/AKT signaling pathway. This technical guide provides a foundational understanding of its chemical and physical properties, along with detailed experimental protocols to facilitate further research into its therapeutic potential. The provided information is intended to serve as a valuable resource for scientists and researchers in the field of oncology and drug development.

References

Methodological & Application

Application Notes and Protocols for In Vivo Experimental Design Using Tyroserleutide in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tyroserleutide (YSL), a tripeptide composed of tyrosine, serine, and leucine, has demonstrated notable anti-tumor and anti-metastatic effects in preclinical studies, particularly in models of hepatocellular carcinoma (HCC).[1][2] These application notes provide a comprehensive guide for designing and executing in vivo experiments using Tyroserleutide in mouse models. The protocols outlined below are synthesized from published research and standard laboratory procedures to ensure reproducibility and scientific rigor.

Data Presentation: Efficacy of Tyroserleutide in Mouse Models of Hepatocellular Carcinoma

The following tables summarize the quantitative data from key preclinical studies investigating the efficacy of Tyroserleutide.

Table 1: Effect of Tyroserleutide on Survival Rate in H22 Ascitic Hepatocarcinoma Mouse Model

Treatment GroupDosage (µg/kg/day)Administration RouteSurvival Rate (%)Statistical Significance (p-value)
Saline-Intraperitoneal--
Tyroserleutide5Intraperitoneal49< 0.05
Tyroserleutide20Intraperitoneal39< 0.05
Tyroserleutide80Intraperitoneal89< 0.05

Data extracted from a study on mice transplanted with H22 tumor cells.[1]

Table 2: Tumor Growth Inhibition by Tyroserleutide in Human Hepatocarcinoma Bel-7402 Nude Mouse Model

Treatment GroupDosage (µg/kg/day)Administration RouteTumor Growth Inhibition (%)Statistical Significance (p-value)
Saline-Intraperitoneal--
Tyroserleutide80Intraperitoneal40< 0.05
Tyroserleutide160Intraperitoneal64< 0.05
Tyroserleutide320Intraperitoneal59< 0.05

Data from a study on nude mice transplanted with human hepatocarcinoma Bel-7402 cells.[1]

Table 3: Effect of Tyroserleutide on Tumor Growth and Metastasis in a Nude Mouse Model of Human HCC Metastasis (HCCLM6 Cells)

ParameterControl Group (Saline)Treatment Group (Tyroserleutide 300 µg/kg/day)Statistical Significance (p-value)
Mean Tumor Weight (g)2.3 ± 0.81.9 ± 0.5> 0.05
Abdominal Wall Metastasis (%)10060< 0.05
Intraperitoneal Metastasis (%)10050< 0.05
Bloody Ascites (%)7020> 0.05
Gross Intrahepatic Metastatic Nodules (%)9040> 0.05

Results from an orthotopic implantation model using highly metastatic human HCC cell line HCCLM6 in BALB/c-nu/nu nude mice over 35 days.[2]

Table 4: Inhibition of Irradiation-Induced Lung Metastasis by Tyroserleutide in an Orthotopic Nude Mouse Model (MHCC97L Cells)

Treatment GroupIncidence of Lung Metastasis (mice with metastasis/total mice)Statistical Significance (p-value vs. Radiotherapy alone)
Control3/6-
Radiotherapy6/6-
Radiotherapy + Tyroserleutide (160 µg/kg/day)1/60.002
Radiotherapy + Tyroserleutide (320 µg/kg/day)1/60.002

Findings from a study investigating the effect of Tyroserleutide on metastasis enhanced by irradiation.[3]

Experimental Protocols

The following are detailed methodologies for key in vivo experiments with Tyroserleutide.

Protocol 1: Subcutaneous Xenograft Model for Tumor Growth Inhibition Studies

This protocol is designed to assess the effect of Tyroserleutide on the growth of subcutaneously implanted human hepatocellular carcinoma cells in immunodeficient mice.

Materials:

  • Human hepatocellular carcinoma cell line (e.g., Bel-7402, SK-HEP-1)

  • Female athymic nude mice (BALB/c-nu/nu), 4-6 weeks old

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • Matrigel (optional, can enhance tumor take rate)

  • Tyroserleutide

  • Sterile saline (0.9% NaCl)

  • Syringes (1 mL) and needles (27-30 gauge)

  • Calipers for tumor measurement

  • Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)

  • Animal housing and husbandry equipment

Procedure:

  • Cell Culture: Culture the chosen HCC cell line according to standard protocols. Harvest cells during the logarithmic growth phase.

  • Cell Preparation:

    • Wash the cells twice with sterile PBS.

    • Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^6 to 1 x 10^7 cells/mL. Keep the cell suspension on ice.

  • Tumor Cell Implantation:

    • Anesthetize the mice.

    • Inject 100-200 µL of the cell suspension subcutaneously into the right flank of each mouse.

  • Animal Randomization and Treatment:

    • Monitor the mice for tumor growth.

    • When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

    • Prepare Tyroserleutide solution in sterile saline at the desired concentrations (e.g., 80, 160, 320 µg/kg).

    • Administer Tyroserleutide or vehicle (saline) to the respective groups via intraperitoneal injection daily for the duration of the study (e.g., 21-35 days).

  • Monitoring and Data Collection:

    • Measure tumor dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

    • Monitor the body weight and overall health of the mice regularly.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight.

  • Endpoint Analysis:

    • Fix a portion of the tumor tissue in 10% neutral buffered formalin for histological analysis (e.g., H&E staining).

    • Snap-freeze a portion of the tumor tissue in liquid nitrogen for molecular analysis (e.g., Western blotting).

Protocol 2: Orthotopic Implantation Model for Metastasis Studies

This protocol is for establishing a more clinically relevant tumor model by implanting HCC cells directly into the liver to study the effects of Tyroserleutide on tumor growth and metastasis.

Materials:

  • Highly metastatic human HCC cell line (e.g., HCCLM6, MHCC97L)

  • Male BALB/c nude mice, 4-6 weeks old

  • Surgical instruments (sterile)

  • Absorbable sutures

  • Other materials as listed in Protocol 1

Procedure:

  • Cell Preparation: Prepare the HCC cell suspension as described in Protocol 1.

  • Surgical Procedure:

    • Anesthetize the mouse.

    • Make a small abdominal incision to expose the liver.

    • Carefully inject 1-2 x 10^6 cells in a volume of 20-50 µL into the left lobe of the liver.

    • Apply gentle pressure to the injection site with a sterile cotton swab to prevent bleeding and cell leakage.

    • Close the abdominal wall and skin with sutures.

  • Post-operative Care and Treatment:

    • Provide appropriate post-operative care, including analgesics as needed.

    • Begin Tyroserleutide treatment as described in Protocol 1, typically starting one or two days post-surgery.

  • Monitoring and Endpoint Analysis:

    • Monitor the health and body weight of the mice.

    • At the end of the study (e.g., 35 days), euthanize the mice.

    • Perform a necropsy to examine the primary liver tumor and look for metastases in the abdominal cavity, diaphragm, and lungs.

    • Excise the primary tumor and weigh it.

    • Count and record the number and location of metastatic nodules.

    • Collect tissues for histological and molecular analysis as described in Protocol 1.

Signaling Pathways and Experimental Workflows

Tyroserleutide's Proposed Mechanism of Action

Tyroserleutide is believed to exert its anti-tumor effects through multiple mechanisms, including the inhibition of the PI3K signaling pathway, downregulation of ICAM-1, and modulation of the hypoxia-induced response.[4][5]

Tyroserleutide_Mechanism_of_Action cluster_extracellular Extracellular cluster_cell Tumor Cell Tyroserleutide Tyroserleutide (YSL) PI3K PI3K Tyroserleutide->PI3K Inhibits ICAM1 ICAM-1 Tyroserleutide->ICAM1 Downregulates HIF1a HIF-1α Tyroserleutide->HIF1a Downregulates AKT AKT PI3K->AKT Cell_Proliferation Cell Proliferation AKT->Cell_Proliferation Promotes Apoptosis Apoptosis AKT->Apoptosis Inhibits Metastasis Metastasis ICAM1->Metastasis Promotes TMPRSS4 TMPRSS4 HIF1a->TMPRSS4 EMT EMT TMPRSS4->EMT EMT->Metastasis Experimental_Workflow cluster_preparation Preparation Phase cluster_in_vivo In Vivo Phase cluster_analysis Analysis Phase Cell_Culture 1. HCC Cell Culture Cell_Harvest 2. Cell Harvesting & Preparation Cell_Culture->Cell_Harvest Tumor_Implantation 3. Subcutaneous/Orthotopic Tumor Implantation Cell_Harvest->Tumor_Implantation Randomization 4. Tumor Growth & Animal Randomization Tumor_Implantation->Randomization Treatment 5. Tyroserleutide/Vehicle Administration Randomization->Treatment Monitoring 6. Tumor Volume & Body Weight Monitoring Treatment->Monitoring Endpoint 7. Study Endpoint & Tissue Collection Monitoring->Endpoint Data_Analysis 8. Histological & Molecular Analysis Endpoint->Data_Analysis PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes Tyroserleutide Tyroserleutide Tyroserleutide->PI3K Inhibits

References

Optimal dosage and administration of Tyroserleutide for in vivo studies.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the optimal dosage and administration of Tyroserleutide (B1684654) for in vivo research, based on available preclinical data. The information is intended to guide researchers in designing and executing robust in vivo studies to evaluate the therapeutic potential of Tyroserleutide.

Mechanism of Action

Tyroserleutide is a tripeptide (Tyr-Ser-Leu) with demonstrated antineoplastic activity.[1] Its mechanism of action, while not fully elucidated, is believed to involve multiple pathways:

  • Inhibition of ICAM-1: Tyroserleutide appears to inhibit the expression of Intercellular Adhesion Molecule 1 (ICAM-1), a key factor in tumor cell invasion, adhesion, and metastasis.[1][2]

  • Modulation of the PI3K Pathway: It may influence the Ca2+/calmodulin pathway by inhibiting phosphatidylinositol 3-kinase (PI3K), which is often upregulated in cancer cells and plays a role in cell proliferation.[1]

  • Induction of Apoptosis and Necrosis: Studies have shown that Tyroserleutide can induce apoptosis and necrosis in tumor cells, potentially through direct action on mitochondria.[3][4] It has been observed to cause mitochondrial swelling and a decrease in mitochondrial membrane potential.[4]

  • Downregulation of MMP-2 and MMP-9: Tyroserleutide has been found to decrease the mRNA level, protein expression, and activity of matrix metalloproteinases MMP-2 and MMP-9, which are crucial for tumor invasion and metastasis.[2]

  • Immunomodulatory Effects: Tyroserleutide has been reported to have immune-suppressive properties, including boosting the proliferation of mouse splenic lymphocytes and enhancing the phagocytic activity of peritoneal macrophages.[5] It can also stimulate macrophages to secrete IL-1β, TNF-α, and NO.

In Vivo Efficacy Data

The following tables summarize the quantitative data from various in vivo studies investigating the efficacy of Tyroserleutide in different cancer models.

Table 1: Tyroserleutide Monotherapy in Hepatocellular Carcinoma (HCC) Models

Animal ModelTumor Cell LineDosageAdministration RouteTreatment ScheduleKey FindingsReference
BALB/c-nu/nu nude miceHCCLM6 (highly metastatic human HCC)300 µg/kgIntraperitoneal injectionDaily for 35 daysReduced abdominal wall metastasis (60% vs 100% in control), intraperitoneal metastasis (50% vs 100%), bloody ascites (20% vs 70%), and intrahepatic metastatic nodules (40% vs 90%). No significant difference in tumor weight or observed toxicity.[6]
MiceH22 (ascitic fluid-type hepatocarcinoma)5, 20, 80 µg/kg/dayNot specifiedNot specifiedSignificantly prolonged survival rates of 49%, 39%, and 89% respectively, compared to the saline group.[3]
Nude miceBel-7402 (human hepatocarcinoma)80, 160, 320 µg/kg/dayNot specifiedNot specifiedSignificantly inhibited tumor growth by 40%, 64%, and 59% respectively. Induced tumor cell apoptosis and necrosis.[3]
Female Kunming miceH22 tumor model10, 20, 40, 80 µg/kgIntraperitoneal injectionDaily until mouse deathProlonged survival times to 25.53, 25.82, 30.47, and 35.06 days respectively.[5]

Table 2: Tyroserleutide in Combination Therapy and Other Models

| Animal Model | Tumor Cell Line | Combination Agent | Tyroserleutide Dosage | Administration Route | Key Findings | Reference | | --- | --- | --- | --- | --- | --- | | Nude mice | BEL-7402 (human HCC) | Doxorubicin (0.7, 2, 6 mg/kg) | Not specified | Intraperitoneal injection | Enhanced the anti-tumor effects of low and mid-dose doxorubicin. Prolonged survival time with high-dose doxorubicin. Decreased chemotherapy-associated weight loss and organ damage. |[7] | | Female BALB/c nude mice | MCF-7 (breast cancer) | 5F-C12 (transporter) | 8 mg/kg | Intratumoral injection | Showed a synergistic anticancer effect when combined with the 5F-C12 transporter. |[8] |

Experimental Protocols

The following are generalized protocols based on the methodologies described in the cited literature. Researchers should adapt these protocols to their specific experimental design and institutional guidelines.

Animal Models and Tumor Cell Implantation
  • Animal Models: BALB/c nude mice are commonly used for xenograft studies with human cancer cell lines.[3][6] Kunming mice have been used for syngeneic models.[5]

  • Cell Lines: Human hepatocellular carcinoma cell lines such as HCCLM6, Bel-7402, and SK-HEP-1, as well as the mouse hepatocarcinoma line H22, have been utilized.[2][3][5][6]

  • Orthotopic Implantation (HCCLM6 model):

    • Culture HCCLM6 cells to logarithmic growth phase.

    • Harvest and resuspend cells in serum-free medium.

    • Anesthetize nude mice and expose the liver.

    • Inject HCCLM6 cells into the left lobe of the liver.

    • Suture the incision and allow the mice to recover.

  • Subcutaneous Implantation (Bel-7402 model):

    • Culture Bel-7402 cells and prepare a cell suspension.

    • Inject the cell suspension subcutaneously into the flank of nude mice.

    • Monitor tumor growth until tumors reach a palpable size before starting treatment.

Preparation and Administration of Tyroserleutide
  • Reconstitution: Tyroserleutide is a peptide and should be reconstituted in a sterile, biocompatible vehicle. While not always explicitly stated, 0.85% or 0.9% sterile saline solution is a common vehicle for intraperitoneal injections.[6]

  • Dosage Range: The effective dosage of Tyroserleutide can vary significantly depending on the tumor model and therapeutic strategy.

    • For monotherapy in HCC models, dosages have ranged from 5 µg/kg/day to 300 µg/kg/day.[3][5][6]

    • In combination with a transporter for breast cancer, a higher dose of 8 mg/kg was used.[8]

  • Routes of Administration:

    • Intraperitoneal (IP) Injection: This is a common systemic administration route.[5][6] Administer the reconstituted Tyroserleutide solution into the peritoneal cavity of the mouse using an appropriate gauge needle.

    • Intratumoral (IT) Injection: For localized delivery, especially in combination with enhancing agents.[8] This method directly targets the tumor microenvironment.

  • Treatment Schedule: Daily administration is a frequently used schedule.[5][6] The duration of treatment can range from a set period (e.g., 35 days) to the entire lifespan of the animal for survival studies.[5][6]

Evaluation of Efficacy
  • Tumor Growth: For subcutaneous tumors, measure tumor volume regularly using calipers.

  • Metastasis: At the end of the study, sacrifice the animals and perform a necropsy to assess for local and distant metastasis.[6] This can include visual inspection and histological analysis of organs such as the lungs and abdominal wall.[6]

  • Survival: Monitor the survival of the animals throughout the study and plot survival curves.[3][5]

  • Toxicity: Monitor the body weight of the animals as a general indicator of health.[6] At the end of the study, collect blood for hematological and biochemical analysis to assess for any toxic effects on major organs.[6]

Visualizations

Signaling Pathways of Tyroserleutide

Tyroserleutide_Mechanism Tyroserleutide Tyroserleutide ICAM1 ICAM-1 Expression Tyroserleutide->ICAM1 inhibits PI3K PI3K Pathway Tyroserleutide->PI3K inhibits Mitochondria Mitochondria Tyroserleutide->Mitochondria acts on MMP MMP-2 & MMP-9 Expression Tyroserleutide->MMP inhibits Metastasis Tumor Invasion & Metastasis ICAM1->Metastasis Proliferation Cell Proliferation PI3K->Proliferation Apoptosis Apoptosis Mitochondria->Apoptosis MMP->Metastasis InVivo_Workflow start Start: Select Animal & Tumor Model implantation Tumor Cell Implantation start->implantation randomization Randomize into Treatment Groups implantation->randomization treatment Administer Tyroserleutide (e.g., daily IP injection) randomization->treatment monitoring Monitor Tumor Growth, Body Weight, & Survival treatment->monitoring endpoint Endpoint Determination (e.g., tumor size, time) monitoring->endpoint analysis Sacrifice & Analyze: Tumor Weight, Metastasis, Histology, Blood Work endpoint->analysis data Data Analysis & Interpretation analysis->data

References

Application Notes and Protocols: Tyroserleutide in Combination with Doxorubicin Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical application of Tyroserleutide (B1684654) (YSL), a novel tripeptide anti-tumor polypeptide, in combination with the chemotherapeutic agent doxorubicin (B1662922). The provided data and protocols are based on studies investigating the synergistic anti-tumor effects and the mitigation of doxorubicin-associated side effects, particularly in hepatocellular carcinoma models.

Introduction

Doxorubicin is a widely used and effective anthracycline antibiotic for cancer chemotherapy. However, its clinical application is often limited by significant side effects, including cardiotoxicity and myelosuppression[1][2]. Tyroserleutide (YSL) has been identified as a novel anti-tumor polypeptide that can inhibit the growth of human liver cancer cells[3][4]. Preclinical studies have demonstrated that the combination of Tyroserleutide with doxorubicin not only enhances the anti-tumor efficacy of doxorubicin but also reduces its associated toxicities, suggesting a promising combination therapy strategy[3][4]. This document outlines the key findings and experimental protocols for evaluating this combination therapy.

Mechanism of Action

The synergistic effect of Tyroserleutide and doxorubicin is believed to be mediated through multiple mechanisms. Doxorubicin's primary anti-tumor activity involves DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and apoptosis[5]. Tyroserleutide has been shown to induce apoptosis in human hepatocellular carcinoma cells[4]. Furthermore, it is suggested that Tyroserleutide may increase the sensitivity of cancer cells to doxorubicin by upregulating the expression of the tumor suppressor gene PTEN (Phosphatase and Tensin homolog)[6][7][8]. The upregulation of PTEN can inhibit the PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation, thereby promoting apoptosis.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 p_Akt p-Akt (Active) PIP3->p_Akt Activates Akt Akt Cell_Survival_Proliferation Cell Survival & Proliferation p_Akt->Cell_Survival_Proliferation Promotes Apoptosis_PTEN Apoptosis p_Akt->Apoptosis_PTEN Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates Tyroserleutide Tyroserleutide Tyroserleutide->PTEN Upregulates Doxorubicin_cyto Doxorubicin Doxorubicin_nucleus Doxorubicin Doxorubicin_cyto->Doxorubicin_nucleus Topoisomerase_II Topoisomerase II Doxorubicin_nucleus->Topoisomerase_II Inhibits DNA_Damage DNA Damage Topoisomerase_II->DNA_Damage Apoptosis_Doxo Apoptosis DNA_Damage->Apoptosis_Doxo

Caption: Proposed signaling pathway of Tyroserleutide and Doxorubicin combination therapy.

Quantitative Data Summary

The following tables summarize the quantitative data from a preclinical study evaluating the combination of Tyroserleutide (YSL) and doxorubicin (ADM) in a nude mouse xenograft model of human hepatocellular carcinoma (BEL-7402).

Table 1: In Vivo Anti-Tumor Efficacy of Tyroserleutide and Doxorubicin Combination

Treatment GroupDosage (mg/kg, i.p., every other day)Duration (days)Tumor Inhibition Rate (%)
Mid-Dose Doxorubicin Study
Saline-300
YSL103034.39
ADM23053.35
YSL + ADM10 + 23056.15
Low-Dose Doxorubicin Study
Saline-600
YSL106037.11
ADM0.76030.14
YSL + ADM10 + 0.76052.17

Data extracted from Zhu et al., 2008.[4]

Table 2: Effect of Tyroserleutide on Doxorubicin-Induced Side Effects

Treatment GroupDosage (mg/kg, i.p., every other day)Mean Body Weight Change (g)White Blood Cell Count (x10⁹/L)
High-Dose Doxorubicin Study
Saline-+2.55.8
ADM6-3.12.1
YSL + ADM10 + 6-1.53.9

Data extracted from Zhu et al., 2008.[4]

Experimental Protocols

Protocol 1: In Vivo Xenograft Tumor Model

This protocol describes the evaluation of the anti-tumor activity of Tyroserleutide in combination with doxorubicin in a nude mouse model.

Materials:

  • Human hepatocellular carcinoma cell line (e.g., BEL-7402)

  • Female athymic nude mice (6-8 weeks old)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Tyroserleutide (YSL)

  • Doxorubicin (ADM)

  • Sterile saline

  • Calipers

Procedure:

  • Cell Culture: Culture BEL-7402 cells in appropriate media until they reach the exponential growth phase.

  • Tumor Implantation: Harvest the cells and resuspend them in sterile saline at a concentration of 1 x 10⁸ cells/mL. Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each nude mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor growth. Begin treatment when the tumors reach an average volume of approximately 100 mm³.

  • Animal Grouping and Treatment: Randomly divide the tumor-bearing mice into treatment groups (n=12 per group), for example:

    • Group 1: Saline (Control)

    • Group 2: YSL (e.g., 10 mg/kg)

    • Group 3: ADM (e.g., 0.7, 2, or 6 mg/kg)

    • Group 4: YSL + ADM (e.g., 10 mg/kg YSL + respective ADM dose)

  • Drug Administration: Administer the treatments via intraperitoneal (i.p.) injection every other day for the duration of the study (e.g., 30 or 60 days).

  • Efficacy Evaluation:

    • Measure tumor dimensions with calipers every few days and calculate tumor volume using the formula: V = (π/6) x L x W x H, where L, W, and H are the length, width, and height of the tumor.

    • Monitor the body weight of the mice as an indicator of systemic toxicity.

    • At the end of the study, euthanize the mice, excise the tumors, and weigh them.

    • Calculate the tumor inhibition rate: [(Average tumor weight of control group - Average tumor weight of experimental group) / Average tumor weight of control group] x 100%.

  • Toxicity Assessment:

    • Collect blood samples for hematological analysis (e.g., white blood cell count).

    • Collect major organs (heart, liver, kidney) for histological analysis to assess tissue damage.

G Start Start Cell_Culture Culture BEL-7402 cells Start->Cell_Culture Tumor_Implantation Implant cells into nude mice Cell_Culture->Tumor_Implantation Tumor_Growth Monitor tumor growth Tumor_Implantation->Tumor_Growth Treatment_Start Tumors reach ~100 mm³ Tumor_Growth->Treatment_Start Randomization Randomize mice into treatment groups Treatment_Start->Randomization Treatment Administer treatment (i.p., every other day) Randomization->Treatment Monitoring Monitor tumor volume and body weight Treatment->Monitoring Endpoint End of study (e.g., 30 or 60 days) Monitoring->Endpoint Data_Collection Collect tumors, blood, and organs Endpoint->Data_Collection Analysis Analyze tumor inhibition, and toxicity Data_Collection->Analysis End End Analysis->End

Caption: Experimental workflow for the in vivo xenograft study.

Protocol 2: In Vitro Cell Viability Assay (MTT Assay)

This protocol is a general method to assess the effect of Tyroserleutide and doxorubicin on the viability of BEL-7402 cells.

Materials:

  • BEL-7402 cells

  • 96-well plates

  • Cell culture medium

  • Tyroserleutide (YSL)

  • Doxorubicin (ADM)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed BEL-7402 cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of YSL, ADM, and their combination. Include untreated cells as a control.

  • Incubation: Incubate the treated cells for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol details a standard method for quantifying apoptosis in BEL-7402 cells following treatment.

Materials:

  • BEL-7402 cells

  • 6-well plates

  • Tyroserleutide (YSL)

  • Doxorubicin (ADM)

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed BEL-7402 cells in 6-well plates and treat with YSL, ADM, or their combination for 24-48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

Conclusion

The combination of Tyroserleutide and doxorubicin demonstrates a synergistic anti-tumor effect in preclinical models of hepatocellular carcinoma. Tyroserleutide enhances the tumor growth inhibition of doxorubicin, particularly at lower doses, and significantly mitigates doxorubicin-induced side effects such as weight loss and leukopenia.[3][4] The proposed mechanism involving the upregulation of PTEN and induction of apoptosis provides a strong rationale for further investigation of this combination therapy. The protocols provided herein offer a framework for researchers to further explore and validate these findings.

References

Application Notes and Protocols for Developing Nanoparticle Delivery Systems for Tyroserleutide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development and characterization of nanoparticle-based delivery systems for the therapeutic peptide, Tyroserleutide (YSL). The protocols outlined below cover the synthesis of poly(lactic-co-glycolic acid) (PLGA) nanoparticles, encapsulation of Tyroserleutide, and subsequent in vitro characterization and cellular studies.

Introduction to Tyroserleutide and Nanoparticle Delivery

Tyroserleutide (YSL), a tripeptide composed of L-tyrosine, L-serine, and L-leucine, has demonstrated promising antitumor activity, particularly in hepatocellular carcinoma.[1][2][3] Its therapeutic potential is attributed to several mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways involved in tumor progression and metastasis.[2][4] Specifically, YSL has been shown to inhibit the expression of Intercellular Adhesion Molecule-1 (ICAM-1), a factor crucial for tumor cell invasion and adhesion.[3][4] Furthermore, it influences the PI3K/Akt signaling pathway by upregulating the tumor suppressor PTEN and inhibiting Akt, leading to cell cycle arrest and apoptosis.[2] YSL has also been observed to directly target mitochondria, causing mitochondrial swelling and the dissipation of membrane potential, further contributing to programmed cell death.[2]

Despite its therapeutic promise, the effective delivery of peptide-based drugs like Tyroserleutide can be challenging due to factors such as poor stability and limited cellular uptake.[5][6] Encapsulating YSL within biodegradable and biocompatible nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), offers a promising strategy to overcome these limitations.[1] Nanoparticle delivery systems can protect the peptide from degradation, enhance its circulation time, and facilitate its targeted delivery and uptake by cancer cells.[7]

Data Presentation

Table 1: Physicochemical Properties of Tyroserleutide-Loaded PLGA Nanoparticles
ParameterValueMethod of Analysis
Average Particle Size (Diameter)222.6 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI)< 0.2Dynamic Light Scattering (DLS)
Zeta Potential-15 mV to -25 mVElectrophoretic Light Scattering
Encapsulation Efficiency70.27%Indirect Method (Quantification of free YSL)
Drug Loading19.69%Indirect Method (Quantification of free YSL)
MorphologySpherical with smooth surfaceTransmission Electron Microscopy (TEM)

Note: The data presented in this table are example values based on published literature and may vary depending on the specific formulation parameters.[1]

Experimental Protocols

Protocol 1: Preparation of Tyroserleutide-Loaded PLGA Nanoparticles (Emulsification-Solvent Evaporation Method)

This protocol describes the synthesis of YSL-loaded PLGA nanoparticles using a double emulsion (w/o/w) solvent evaporation technique.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA) (50:50, MW 10,000-25,000)

  • Tyroserleutide (YSL)

  • Dichloromethane (B109758) (DCM)

  • Poly(vinyl alcohol) (PVA) solution (1-5% w/v in deionized water)

  • Deionized water

  • Acetone

Equipment:

  • High-speed homogenizer or sonicator

  • Magnetic stirrer

  • Rotary evaporator

  • Centrifuge

  • Lyophilizer (Freeze-dryer)

Procedure:

  • Preparation of the Organic Phase: Dissolve 50 mg of PLGA in 2 ml of dichloromethane.

  • Preparation of the Internal Aqueous Phase: Dissolve 10 mg of Tyroserleutide in 200 µL of deionized water.

  • Formation of the Primary Emulsion (w/o): Add the internal aqueous phase to the organic phase. Emulsify the mixture using a high-speed homogenizer at 15,000 rpm for 2 minutes or a sonicator on ice to form a water-in-oil emulsion.

  • Formation of the Double Emulsion (w/o/w): Add the primary emulsion dropwise to 10 ml of a 1% PVA solution while stirring at 500 rpm. Homogenize the resulting mixture at 10,000 rpm for 5 minutes to form a water-in-oil-in-water double emulsion.

  • Solvent Evaporation: Continue stirring the double emulsion at room temperature for 4-6 hours to allow the dichloromethane to evaporate. A rotary evaporator can be used to accelerate this process.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C.

  • Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove excess PVA and unencapsulated YSL. Resuspend the pellet in water and centrifuge again after each wash.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% sucrose) and freeze-dry for 48 hours to obtain a powdered form of the nanoparticles.

  • Storage: Store the lyophilized nanoparticles at -20°C.

Protocol 2: Characterization of Nanoparticles

2.1 Particle Size and Zeta Potential Analysis (Dynamic Light Scattering)

Procedure:

  • Resuspend a small amount of lyophilized nanoparticles in deionized water by gentle sonication.

  • Dilute the suspension to an appropriate concentration for DLS analysis.

  • Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using a DLS instrument (e.g., Malvern Zetasizer).[8][9]

  • For zeta potential measurement, use the same instrument to measure the electrophoretic mobility of the nanoparticles in an appropriate buffer (e.g., 10 mM NaCl).[9]

2.2 Morphological Analysis (Transmission Electron Microscopy)

Procedure:

  • Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.

  • Allow the grid to air-dry.

  • Optionally, negatively stain the sample with a solution of 2% phosphotungstic acid for 1-2 minutes.

  • Wick away the excess staining solution and allow the grid to dry completely.

  • Image the nanoparticles using a transmission electron microscope at an appropriate accelerating voltage.[1][3]

2.3 Determination of Encapsulation Efficiency and Drug Loading

This protocol uses an indirect method to determine the amount of YSL encapsulated in the nanoparticles.

Procedure:

  • During the nanoparticle preparation (Protocol 1, step 6), collect the supernatant after the first centrifugation.

  • Quantify the amount of free (unencapsulated) Tyroserleutide in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or a peptide quantification assay (e.g., BCA assay).

  • Calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following formulas:[10]

    • EE (%) = [(Total amount of YSL used - Amount of free YSL in supernatant) / Total amount of YSL used] x 100

    • DL (%) = [(Total amount of YSL used - Amount of free YSL in supernatant) / Total weight of nanoparticles] x 100

Protocol 3: In Vitro Cellular Studies

3.1 Cellular Uptake of Nanoparticles (Confocal Microscopy)

Materials:

  • Hepatocellular carcinoma cell line (e.g., HepG2, BEL-7402)

  • Fluorescently labeled nanoparticles (e.g., encapsulating a fluorescent dye or using a fluorescently tagged polymer)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (4% in PBS)

  • DAPI (4',6-diamidino-2-phenylindole)

  • Mounting medium

Equipment:

  • Confocal laser scanning microscope

  • Cell culture incubator

Procedure:

  • Seed the cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Treat the cells with a suspension of fluorescently labeled YSL-PLGA nanoparticles at a desired concentration for various time points (e.g., 1, 4, 24 hours).

  • After incubation, wash the cells three times with cold PBS to remove non-internalized nanoparticles.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash the cells twice with PBS.

  • Stain the cell nuclei with DAPI for 5 minutes.

  • Wash the cells twice with PBS.

  • Mount the coverslips onto glass slides using a mounting medium.

  • Visualize the cellular uptake of nanoparticles using a confocal microscope.[11][12]

3.2 Assessment of Apoptosis (Annexin V-FITC/PI Staining)

Materials:

  • Hepatocellular carcinoma cell line

  • YSL-loaded PLGA nanoparticles

  • Control (empty) nanoparticles

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • PBS

Equipment:

  • Flow cytometer

  • Cell culture incubator

  • Centrifuge

Procedure:

  • Seed the cells in a 6-well plate and allow them to grow to 70-80% confluency.

  • Treat the cells with YSL-loaded nanoparticles, empty nanoparticles, and a positive control (e.g., a known apoptosis-inducing agent) for 24-48 hours.

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry within one hour.[6] The results will differentiate between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic/necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).

Visualization of Pathways and Workflows

Tyroserleutide Signaling Pathways in Cancer Cells

Tyroserleutide_Signaling YSL Tyroserleutide (YSL) ICAM1 ICAM-1 Expression YSL->ICAM1 inhibits PI3K PI3K YSL->PI3K inhibits PTEN PTEN YSL->PTEN upregulates Mitochondria Mitochondria YSL->Mitochondria targets Metastasis Tumor Cell Adhesion & Invasion (Metastasis) ICAM1->Metastasis Akt Akt PI3K->Akt CellCycle Cell Cycle Progression Akt->CellCycle Apoptosis Apoptosis Akt->Apoptosis inhibits PTEN->Akt inhibits MitoSwelling Mitochondrial Swelling Mitochondria->MitoSwelling MitoSwelling->Apoptosis

Caption: Signaling pathways affected by Tyroserleutide in cancer cells.

Experimental Workflow for Nanoparticle Development and Evaluation

Nanoparticle_Workflow Synthesis Nanoparticle Synthesis (w/o/w Emulsion) Characterization Physicochemical Characterization Synthesis->Characterization InVitro In Vitro Cellular Studies Synthesis->InVitro DLS DLS (Size, PDI, Zeta) Characterization->DLS TEM TEM (Morphology) Characterization->TEM EE_DL Encapsulation & Loading Efficiency Characterization->EE_DL Uptake Cellular Uptake (Confocal Microscopy) InVitro->Uptake Apoptosis Apoptosis Assay (Flow Cytometry) InVitro->Apoptosis

Caption: Workflow for Tyroserleutide nanoparticle development.

References

Application Notes and Protocols: Detection of ICAM-1 Changes Following Tyroserleutide Treatment by Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Intercellular Adhesion Molecule-1 (ICAM-1), also known as CD54, is a cell surface glycoprotein (B1211001) that plays a crucial role in the immune response and inflammation.[1] It is involved in leukocyte adhesion to endothelial cells and their subsequent transmigration to sites of inflammation.[1][2] The expression of ICAM-1 can be induced by various inflammatory stimuli, including cytokines like TNF-α and IL-1β.[3] Tyroserleutide (B1684654) (YSL), a tripeptide compound, has been shown to inhibit the expression of ICAM-1 in some cancer cell lines, suggesting its potential as a therapeutic agent in diseases where ICAM-1 is upregulated.[4][5][6] This document provides a detailed protocol for utilizing Western blot to quantify the changes in ICAM-1 protein expression in cells treated with Tyroserleutide.

Core Principle:

Western blotting is a widely used technique in molecular biology to detect specific proteins in a sample.[7] The method involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein. The bound antibodies are then detected, allowing for the visualization and quantification of the protein of interest.

Experimental Protocol

This protocol outlines the steps for treating cells with Tyroserleutide, preparing cell lysates, and performing a Western blot to detect ICAM-1.

1. Cell Culture and Tyroserleutide Treatment:

  • Cell Line: Select a cell line known to express ICAM-1. Examples include human hepatocellular carcinoma cells (e.g., SK-HEP-1) or endothelial cells (e.g., HUVECs).[4][8]

  • Culture Conditions: Culture the cells in their appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO2.

  • Treatment:

    • Seed the cells in culture plates and allow them to adhere and reach 70-80% confluency.

    • Prepare a stock solution of Tyroserleutide in a suitable solvent (e.g., sterile water or PBS).

    • Treat the cells with varying concentrations of Tyroserleutide (e.g., 0, 0.2, and 0.4 mg/mL) for a specific duration (e.g., 72 hours).[4] Include a vehicle-treated control group.

    • Optional: Include a positive control by treating a separate set of cells with a known inducer of ICAM-1, such as TNF-α.

2. Cell Lysate Preparation:

  • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells by adding radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, vortexing occasionally.

  • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.

  • Collect the supernatant containing the total protein and transfer it to a new tube.

  • Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA or Bradford assay).

3. SDS-PAGE and Protein Transfer:

  • Prepare protein samples by mixing the cell lysate with Laemmli sample buffer and heating at 95-100°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) from each sample into the wells of a polyacrylamide gel (e.g., 10% SDS-PAGE). Include a pre-stained protein ladder to monitor migration.

  • Run the gel electrophoresis until the dye front reaches the bottom of the gel.

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

4. Immunoblotting:

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature or overnight at 4°C with gentle agitation.[7]

  • Primary Antibody Incubation:

    • Dilute the primary antibody against ICAM-1 in blocking buffer according to the manufacturer's recommendations.

    • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation:

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

5. Detection and Analysis:

  • Detection:

    • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate for the recommended time.

  • Imaging: Capture the chemiluminescent signal using a CCD camera-based imager or by exposing the membrane to X-ray film.

  • Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the ICAM-1 band intensity to a loading control protein (e.g., β-actin or GAPDH) to account for variations in protein loading.

    • Compare the normalized ICAM-1 expression levels between the different treatment groups.

Data Presentation

The quantitative data from the Western blot analysis can be summarized in a table for clear comparison.

Treatment GroupTyroserleutide Conc. (mg/mL)Normalized ICAM-1 Expression (Arbitrary Units)Fold Change vs. Control
Control (Vehicle)01.00 ± 0.081.00
Tyroserleutide0.20.65 ± 0.050.65
Tyroserleutide0.40.38 ± 0.040.38
Positive Control (TNF-α)-2.50 ± 0.152.50

Note: The values in this table are hypothetical and for illustrative purposes only. Actual results may vary.

Visualizations

Experimental Workflow:

G cluster_0 Cell Preparation & Treatment cluster_1 Sample Preparation cluster_2 Western Blotting cluster_3 Data Analysis cell_culture Cell Culture (e.g., SK-HEP-1) treatment Tyroserleutide Treatment (0, 0.2, 0.4 mg/mL) cell_culture->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quantification Protein Quantification (BCA/Bradford Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (PVDF) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (anti-ICAM-1) blocking->primary_ab secondary_ab Secondary Antibody (HRP) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection imaging Imaging & Densitometry detection->imaging normalization Normalization to Loading Control (e.g., β-actin) imaging->normalization analysis Statistical Analysis normalization->analysis

Caption: Workflow for Western blot analysis of ICAM-1 expression.

Hypothesized Signaling Pathway of Tyroserleutide on ICAM-1 Expression:

While the exact mechanism is still under investigation, Tyroserleutide is thought to influence ICAM-1 expression, potentially through pathways involved in inflammation and cell adhesion.[5] ICAM-1 expression is known to be regulated by transcription factors such as NF-κB.[3]

G YSL Tyroserleutide Unknown Intracellular Target(s) (Mechanism under investigation) YSL->Unknown Enters cell NFkB_pathway NF-κB Signaling Pathway Unknown->NFkB_pathway Inhibition? NFkB NF-κB NFkB_pathway->NFkB Activates ICAM1_gene ICAM-1 Gene NFkB->ICAM1_gene Promotes Transcription ICAM1_protein ICAM-1 Protein ICAM1_gene->ICAM1_protein Translation Inflammatory_stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Inflammatory_stimuli->NFkB_pathway Activation

Caption: Hypothesized pathway of Tyroserleutide's effect on ICAM-1.

Disclaimer: This protocol provides a general guideline. Optimization of specific steps, such as antibody concentrations and incubation times, may be necessary for different cell lines and experimental conditions. It is important to note that one of the key papers describing the effect of Tyroserleutide on ICAM-1 has been retracted due to concerns about image duplication.[9] Therefore, researchers should interpret existing literature with caution and rigorously validate their findings.

References

Application Notes and Protocols: Analyzing the Cell Cycle Effects of Tyroserleutide Using Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyroserleutide (B1684654) (YSL), a novel tripeptide (tyrosyl-seryl-leucine), has demonstrated potential as an anti-cancer agent.[1] Studies have shown that Tyroserleutide can inhibit the proliferation of cancer cells and induce apoptosis.[1] A key mechanism of its anti-tumor activity involves the interruption of the cell cycle.[1] This document provides a detailed guide for utilizing flow cytometry to analyze the effects of Tyroserleutide on the cell cycle of cancer cells, specifically focusing on the human hepatocellular carcinoma cell line BEL-7402 as a model.

Flow cytometry is a powerful technique for cell cycle analysis as it allows for the rapid quantitative measurement of DNA content in a large population of individual cells.[2][3] By staining cells with a fluorescent dye that binds stoichiometrically to DNA, such as propidium (B1200493) iodide (PI), one can distinguish between the different phases of the cell cycle (G0/G1, S, and G2/M) based on the fluorescence intensity.[4]

Mechanism of Action: Tyroserleutide's Impact on the Cell Cycle

Tyroserleutide has been shown to induce cell cycle arrest in the G0/G1 phase in human hepatocellular carcinoma (BEL-7402) cells.[1] This arrest is associated with the modulation of key cell cycle regulatory proteins. Specifically, Tyroserleutide treatment leads to the upregulation of the cyclin-dependent kinase inhibitors (CDKIs) p21 and p27, and the downregulation of Proliferating Cell Nuclear Antigen (PCNA).[1]

  • p21 (CDKN1A) and p27 (CDKN1B) are critical inhibitors of cyclin-dependent kinases (CDKs). By binding to and inhibiting the activity of cyclin-CDK complexes, they prevent the phosphorylation of target proteins required for the cell to transition from the G1 phase to the S phase.

  • PCNA is a key protein involved in DNA replication and repair. Its downregulation is consistent with an arrest in the G1 phase, as the cell is not proceeding to the S phase where DNA synthesis occurs.

The coordinated action of upregulating p21 and p27 while downregulating PCNA effectively halts the cell cycle at the G1/S checkpoint, thereby inhibiting tumor cell proliferation.[1]

Data Presentation

A thorough review of publicly available scientific literature did not yield specific quantitative data for the percentage of BEL-7402 cells in each cell cycle phase following Tyroserleutide treatment. However, the expected outcome of such an experiment, based on the described mechanism of action, would be a significant increase in the percentage of cells in the G0/G1 phase and a corresponding decrease in the S and G2/M phases. For illustrative purposes, a template for data presentation is provided below. Researchers should populate this table with their own experimental data.

Treatment GroupConcentration (µg/mL)% Cells in G0/G1 Phase (Mean ± SD)% Cells in S Phase (Mean ± SD)% Cells in G2/M Phase (Mean ± SD)
Vehicle Control 0Insert DataInsert DataInsert Data
Tyroserleutide 10Insert DataInsert DataInsert Data
Tyroserleutide 50Insert DataInsert DataInsert Data
Tyroserleutide 100Insert DataInsert DataInsert Data

Mandatory Visualizations

Signaling Pathway of Tyroserleutide-Induced G1/S Arrest

Tyroserleutide Tyroserleutide p21 p21 (Upregulation) Tyroserleutide->p21 p27 p27 (Upregulation) Tyroserleutide->p27 PCNA PCNA (Downregulation) Tyroserleutide->PCNA CyclinE_CDK2 Cyclin E-CDK2 p21->CyclinE_CDK2 CellCycleArrest G1 Phase Cell Cycle Arrest p27->CyclinE_CDK2 G1_S_Transition G1 to S Phase Transition PCNA->G1_S_Transition Required for DNA Synthesis CyclinE_CDK2->G1_S_Transition

Caption: Tyroserleutide-induced G1/S cell cycle arrest pathway.

Experimental Workflow for Cell Cycle Analysis

A 1. Cell Culture (e.g., BEL-7402) B 2. Treatment with Tyroserleutide A->B C 3. Cell Harvesting (Trypsinization) B->C D 4. Fixation (Cold 70% Ethanol) C->D E 5. Staining (Propidium Iodide & RNase A) D->E F 6. Flow Cytometry Acquisition E->F G 7. Data Analysis (Cell Cycle Modeling) F->G

Caption: Workflow for analyzing cell cycle effects via flow cytometry.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: Human hepatocellular carcinoma cell line BEL-7402.

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Plate BEL-7402 cells in 6-well plates at a density of 2 x 10^5 cells per well and allow them to adhere overnight.

  • Treatment: The following day, replace the medium with fresh medium containing various concentrations of Tyroserleutide (e.g., 0, 10, 50, 100 µg/mL). A vehicle control (the solvent used to dissolve Tyroserleutide) should be included.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

Cell Cycle Analysis using Propidium Iodide Staining and Flow Cytometry

This protocol is a standard method for preparing cells for DNA content analysis.[4][5][6][7]

Materials:

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 0.25% Trypsin-EDTA

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) Staining Solution:

    • 50 µg/mL Propidium Iodide

    • 100 µg/mL RNase A

    • 0.1% Triton X-100 in PBS

  • Flow cytometry tubes

Procedure:

  • Cell Harvesting:

    • Aspirate the culture medium from the wells.

    • Wash the cells once with 1 mL of PBS.

    • Add 200 µL of 0.25% Trypsin-EDTA to each well and incubate for 2-3 minutes at 37°C, or until cells detach.

    • Neutralize the trypsin by adding 1 mL of complete culture medium.

    • Transfer the cell suspension to a 15 mL conical tube.

    • Centrifuge at 300 x g for 5 minutes.

    • Discard the supernatant.

  • Washing:

    • Resuspend the cell pellet in 5 mL of cold PBS.

    • Centrifuge at 300 x g for 5 minutes.

    • Discard the supernatant. Repeat this wash step once.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing the cell suspension, add 4.5 mL of ice-cold 70% ethanol dropwise to the tube. This prevents cell clumping.

    • Incubate the cells for at least 2 hours at -20°C. Cells can be stored at -20°C for several weeks if necessary.

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.

    • Discard the ethanol.

    • Wash the cells with 5 mL of PBS and centrifuge at 500 x g for 5 minutes.

    • Discard the supernatant.

    • Resuspend the cell pellet in 500 µL of PI Staining Solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Transfer the stained cell suspension to flow cytometry tubes.

    • Analyze the samples on a flow cytometer.

    • Use a linear scale for the PI fluorescence channel (typically FL2 or FL3).

    • Collect data for at least 10,000 single-cell events.

    • Use a dot plot of fluorescence area versus height or width to exclude doublets and cell aggregates from the analysis.

  • Data Analysis:

    • The collected data will be displayed as a histogram of cell count versus DNA content (fluorescence intensity).

    • Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™, FCS Express™) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Troubleshooting

  • Cell Clumping: Ensure gentle vortexing during fixation and resuspend cell pellets thoroughly at each step. Filtering the final stained suspension through a 40 µm nylon mesh can also help.

  • High CV of G1 Peak: A high coefficient of variation (CV) can indicate issues with staining or instrument alignment. Ensure consistent staining times and proper instrument setup.

  • Broad S-phase Peak: This can be a true biological effect or an artifact. Ensure proper gating to exclude doublets.

Conclusion

The use of flow cytometry provides a robust and high-throughput method to elucidate the effects of Tyroserleutide on the cell cycle. The protocols and information provided herein serve as a comprehensive guide for researchers to investigate the anti-proliferative mechanisms of this promising anti-cancer peptide. The expected outcome of Tyroserleutide treatment is a significant G0/G1 arrest, which can be quantified and visualized using the described techniques.

References

Application Notes and Protocols for Transwell Invasion Assay with Tyroserleutide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for performing a Transwell invasion assay to evaluate the anti-invasive properties of the tripeptide, Tyroserleutide (B1684654) (YSL). Tyroserleutide has demonstrated potential in inhibiting cancer cell invasion, and this protocol offers a standardized method for quantifying its effects.[1][2][3]

Introduction

Cancer metastasis is a complex process involving the invasion of cancer cells through the extracellular matrix (ECM). The Transwell invasion assay is a widely used in vitro method to simulate and quantify this invasive process.[4][5] This assay utilizes a two-chamber system separated by a porous membrane coated with a layer of ECM proteins, such as Matrigel.[4] Cells are seeded in the upper chamber, and a chemoattractant is placed in the lower chamber. Invasive cells degrade the ECM, migrate through the pores, and can be quantified on the lower surface of the membrane.

Tyroserleutide (YSL) is a tripeptide composed of L-tyrosine, L-serine, and L-leucine that has been shown to inhibit the growth and metastasis of various cancer cells, including hepatocellular carcinoma and melanoma.[2][3] Studies have indicated that YSL can suppress the invasive and adhesive capabilities of cancer cells by downregulating the expression of key molecules such as Intercellular Adhesion Molecule 1 (ICAM-1), Matrix Metalloproteinase-2 (MMP-2), and Matrix Metalloproteinase-9 (MMP-9).[1][2] This protocol provides a detailed methodology to assess the inhibitory effect of Tyroserleutide on cancer cell invasion.

Experimental Protocol

This protocol is a general guideline and may require optimization depending on the cell line used.

Materials
  • 24-well Transwell inserts (e.g., 8 µm pore size)

  • 24-well cell culture plates

  • Matrigel Basement Membrane Matrix

  • Serum-free cell culture medium

  • Complete cell culture medium (containing fetal bovine serum - FBS)

  • Tyroserleutide (YSL)

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde or 70% ethanol)

  • Staining solution (e.g., 0.1% Crystal Violet or DAPI)

  • Cotton swabs

  • Inverted microscope with a camera

  • Cell culture incubator (37°C, 5% CO₂)

  • Selected cancer cell line (e.g., B16-F10 melanoma, SK-HEP-1 hepatocellular carcinoma)[1][2]

Methods

1. Preparation of Transwell Inserts

  • Thaw Matrigel on ice overnight in a 4°C refrigerator.

  • Dilute the Matrigel with cold, serum-free medium. The optimal dilution factor needs to be determined empirically for each cell line but a 1:3 to 1:5 dilution is a common starting point.[6]

  • Carefully add 50-100 µL of the diluted Matrigel solution to the center of the upper chamber of each Transwell insert, ensuring the entire surface of the membrane is covered.

  • Incubate the plates at 37°C for at least 1-2 hours to allow the Matrigel to solidify.[6]

2. Cell Preparation and Seeding

  • Culture the selected cancer cells to approximately 80-90% confluency.

  • Serum-starve the cells for 12-24 hours prior to the assay to enhance their responsiveness to chemoattractants.

  • Harvest the cells using trypsin-EDTA and resuspend them in serum-free medium at a concentration of 1 x 10⁵ to 5 x 10⁵ cells/mL.

  • Prepare different concentrations of Tyroserleutide in serum-free medium. Based on previous studies, a concentration range of 0.01 µg/mL to 100 µg/mL can be tested.[1][3]

  • Mix the cell suspension with the Tyroserleutide solutions to achieve the desired final concentrations. Include a vehicle control (serum-free medium without Tyroserleutide).

  • Add 100-200 µL of the cell suspension containing Tyroserleutide (or vehicle) to the upper chamber of the Matrigel-coated Transwell inserts.

3. Incubation

  • Add 600-800 µL of complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.[6]

  • Carefully place the Transwell inserts into the wells of the 24-well plate.

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours. The incubation time should be optimized based on the invasiveness of the cell line.

4. Fixation and Staining

  • After incubation, carefully remove the Transwell inserts from the wells.

  • Using a cotton swab, gently remove the non-invaded cells and the Matrigel from the upper surface of the membrane.[6]

  • Wash the inserts with PBS.

  • Fix the invaded cells on the lower surface of the membrane by immersing the inserts in a fixation solution (e.g., 70% ethanol (B145695) or 4% paraformaldehyde) for 10-20 minutes at room temperature.[6][7]

  • Wash the inserts again with PBS.

  • Stain the invaded cells by immersing the inserts in a staining solution (e.g., 0.1% Crystal Violet) for 10-20 minutes at room temperature.[6]

  • Gently wash the inserts with distilled water to remove excess stain and allow them to air dry.

5. Quantification of Cell Invasion

  • Visualize the stained, invaded cells on the lower surface of the membrane using an inverted microscope.

  • Capture images from at least 4-5 random fields of view for each insert at 10x or 20x magnification.

  • Count the number of invaded cells in each field. The average number of cells per field can then be calculated.

  • Alternatively, the Crystal Violet stain can be eluted with a solvent (e.g., 10% acetic acid) and the absorbance can be measured using a plate reader.

Data Presentation

The quantitative data from the Transwell invasion assay can be summarized in the following table. The results should be presented as the mean ± standard deviation (SD) from at least three independent experiments.

Treatment GroupTyroserleutide Concentration (µg/mL)Average Number of Invaded Cells per Field (Mean ± SD)% Inhibition of Invasion
Vehicle Control0[Value]0%
Tyroserleutide0.01[Value][Value]
Tyroserleutide0.1[Value][Value]
Tyroserleutide1[Value][Value]
Tyroserleutide10[Value][Value]
Tyroserleutide100[Value][Value]

Calculation of % Inhibition of Invasion:

% Inhibition = [ (Number of invaded cells in control - Number of invaded cells in treatment) / Number of invaded cells in control ] x 100

Visualizations

Experimental Workflow

Transwell_Invasion_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_matrigel Coat Transwell inserts with Matrigel seed_cells Seed cells with Tyroserleutide into upper chamber prep_matrigel->seed_cells prep_cells Prepare cell suspension in serum-free medium prep_cells->seed_cells prep_ysl Prepare Tyroserleutide treatment groups prep_ysl->seed_cells add_chemo Add chemoattractant to lower chamber seed_cells->add_chemo incubate Incubate for 24-48 hours add_chemo->incubate remove_noninvaded Remove non-invaded cells from upper surface incubate->remove_noninvaded fix_stain Fix and stain invaded cells remove_noninvaded->fix_stain quantify Quantify invaded cells (microscopy or elution) fix_stain->quantify

Caption: Workflow for the Transwell Invasion Assay with Tyroserleutide.

Proposed Signaling Pathway of Tyroserleutide in Inhibiting Cell Invasion

Tyroserleutide_Signaling_Pathway cluster_YSL Tyroserleutide (YSL) cluster_cell Cancer Cell YSL Tyroserleutide ICAM1 ICAM-1 Expression YSL->ICAM1 Inhibits MMP2 MMP-2 Expression YSL->MMP2 Inhibits MMP9 MMP-9 Expression YSL->MMP9 Inhibits Adhesion Cell Adhesion ICAM1->Adhesion Promotes ECM_Degradation ECM Degradation MMP2->ECM_Degradation Promotes MMP9->ECM_Degradation Promotes Invasion Cell Invasion Adhesion->Invasion ECM_Degradation->Invasion

Caption: Proposed mechanism of Tyroserleutide in inhibiting cancer cell invasion.

References

Application Notes and Protocols for Assessing Tyroserleutide's Effect on Tumor Metastasis In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tyroserleutide (B1684654) (YSL), a tripeptide compound, has demonstrated inhibitory effects on tumor growth and metastasis, particularly in hepatocellular carcinoma (HCC).[1][2][3] In vivo studies have shown that Tyroserleutide can significantly retard tumor growth and inhibit both loco-regional and distant metastasis in nude mice models of human HCC.[1] These application notes provide detailed protocols for assessing the anti-metastatic efficacy of Tyroserleutide in a preclinical setting, focusing on an orthotopic model of HCC. The described methods allow for the robust quantification of metastatic burden and provide a framework for investigating the underlying mechanisms of Tyroserleutide's action.

Key Experimental Models and Methods

The assessment of anti-metastatic agents in vivo relies on well-characterized animal models that recapitulate the metastatic cascade.[4] Commonly used models include xenografts, where human tumor cells are implanted into immunodeficient mice, and syngeneic models, which utilize mouse tumor cells in immunocompetent mice.[5] For studying spontaneous metastasis, orthotopic implantation (implanting tumor cells into the corresponding organ of origin) is often preferred as it allows for the entire metastatic process to be studied, from primary tumor growth and local invasion to intravasation, circulation, extravasation, and colonization of distant organs.[6][7]

Monitoring tumor growth and metastasis can be achieved through various non-invasive and end-point analyses. Bioluminescence imaging (BLI) is a powerful tool for longitudinal monitoring of tumor burden and metastatic dissemination in real-time when using luciferase-expressing cancer cells.[5][8][9] At the study endpoint, detailed analysis includes necropsy, measurement of primary tumor weight and volume, and quantification of metastatic lesions in distant organs like the lungs and liver through histological examination and advanced imaging techniques such as micro-CT.[6][10]

Experimental Protocol: Orthotopic Mouse Model of Hepatocellular Carcinoma Metastasis

This protocol details the use of an orthotopic xenograft model in nude mice to evaluate the effect of Tyroserleutide on the metastasis of human hepatocellular carcinoma.

1. Cell Line and Animal Model

  • Cell Line: Highly metastatic human hepatocellular carcinoma cell line, such as HCCLM6 or SK-HEP-1, engineered to express luciferase for in vivo imaging.[1][2]

  • Animal Model: BALB/c nude mice (athymic), 6-8 weeks old.[1]

2. Materials

  • Luciferase-expressing HCC cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Matrigel® Basement Membrane Matrix

  • Tyroserleutide (YSL)

  • Sterile 0.9% sodium chloride solution (vehicle control)

  • Anesthetics (e.g., isoflurane)

  • D-luciferin

  • Surgical instruments

  • In vivo imaging system (e.g., IVIS)

  • Formalin and paraffin (B1166041) for histology

3. Experimental Workflow Diagram

G cluster_prep Preparation cluster_implant Implantation & Treatment cluster_monitor Monitoring cluster_analysis Endpoint Analysis A Culture Luciferase-expressing HCC Cells B Prepare Cell Suspension in Matrigel A->B C Orthotopic Implantation of HCC Cells into Mouse Liver B->C D Randomize Mice into Control and Treatment Groups C->D E Administer Tyroserleutide (i.p.) or Vehicle Control Daily D->E F Monitor Tumor Growth & Metastasis via Bioluminescence Imaging (Weekly) E->F G Monitor Animal Health & Body Weight (3x/week) E->G H Sacrifice Mice at Pre-defined Endpoint (e.g., Day 35) F->H G->H I Measure Primary Tumor Weight and Volume H->I J Quantify Metastases (Lungs, Liver, etc.) via Ex Vivo Imaging & Histology H->J K Analyze Data and Compare Groups I->K J->K

Caption: Experimental workflow for assessing Tyroserleutide's anti-metastatic effects.

4. Detailed Procedure

  • Cell Preparation:

    • Culture luciferase-expressing HCC cells in complete medium to ~80-90% confluency.

    • Harvest cells using trypsin and wash with sterile PBS.

    • Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 2 x 10^7 cells/mL. Keep on ice.

  • Orthotopic Implantation:

    • Anesthetize the mouse using isoflurane.

    • Make a small incision in the upper abdomen to expose the liver.

    • Inject 50 µL of the cell suspension (1 x 10^6 cells) into the left lobe of the liver using a 28-gauge needle.

    • Close the incision with sutures.

  • Animal Grouping and Treatment:

    • One day post-surgery, randomize the mice into two groups (n=10 per group):

      • Control Group: Daily intraperitoneal (i.p.) injection of 0.9% sodium chloride solution.

      • Treatment Group: Daily i.p. injection of Tyroserleutide at a dose of 300 µg/kg.[1]

    • Continue treatment for the duration of the study (e.g., 35 days).

  • Monitoring Tumor Growth and Metastasis:

    • Bioluminescence Imaging (BLI): Once a week, anesthetize the mice and administer D-luciferin (150 mg/kg, i.p.).[11] After 10-15 minutes, image the mice using an in vivo imaging system to quantify the bioluminescent signal from the primary tumor and metastatic sites.

    • Animal Health: Monitor the body weight and general health of the animals three times a week.

  • Endpoint Analysis:

    • At the end of the study (e.g., day 35), euthanize the mice.

    • Carefully dissect and weigh the primary tumor.

    • Examine abdominal organs for visible metastatic nodules.

    • Harvest lungs and liver and perform ex vivo BLI to quantify metastatic burden.

    • Fix the lungs, liver, and any other organs with suspected metastases in 10% formalin for 24 hours.

    • Embed the tissues in paraffin, section, and perform Hematoxylin and Eosin (H&E) staining to confirm and count metastatic lesions.

Data Presentation and Analysis

Quantitative data should be summarized in tables for clear comparison between the control and Tyroserleutide-treated groups.

Table 1: Effect of Tyroserleutide on Primary Tumor Growth and Metastasis

ParameterControl Group (n=10)Tyroserleutide Group (n=10)P-value
Primary Tumor Weight (g) 2.3 ± 0.81.9 ± 0.5> 0.05
Abdominal Wall Metastasis (%) 100%60%< 0.05
Intraperitoneal Metastasis (%) 100%50%< 0.05
Bloody Ascites Incidence (%) 70%20%> 0.05
Intrahepatic Metastatic Nodules (%) 90%40%> 0.05
Pulmonary Metastasis (Median Nodule Count)
- Grade I9224< 0.05
- Grade II2420> 0.05
- Grade III1510> 0.05
- Grade IV168> 0.05

Data presented as mean ± SD or percentage. Statistical analysis can be performed using a Student's t-test or Mann-Whitney U test. Data in this table is based on a previous study for illustrative purposes.[1]

Hypothesized Signaling Pathway Inhibition by Tyroserleutide

While the precise molecular mechanism of Tyroserleutide's anti-metastatic effect is under investigation, studies suggest it may involve the downregulation of molecules crucial for cell adhesion and invasion, such as ICAM-1, and matrix metalloproteinases MMP-2 and MMP-9.[2][3] The c-Met signaling pathway, activated by its ligand Hepatocyte Growth Factor (HGF), is a key driver of metastasis, promoting cell proliferation, migration, and invasion.[12][13][14] It is plausible that Tyroserleutide may exert its effects by modulating this or related pathways.

G cluster_pathway Hypothesized Tyroserleutide Action on Pro-Metastatic Signaling cluster_downstream Downstream Effectors cluster_cellular Cellular Responses HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK STAT STAT Pathway cMet->STAT YSL Tyroserleutide YSL->cMet Inhibits? Invasion Invasion (MMP-2/9 Upregulation) YSL->Invasion Inhibits Proliferation Proliferation PI3K_AKT->Proliferation Migration Migration PI3K_AKT->Migration PI3K_AKT->Invasion RAS_MAPK->Proliferation RAS_MAPK->Migration RAS_MAPK->Invasion STAT->Proliferation

Caption: Hypothesized inhibition of the HGF/c-Met pathway by Tyroserleutide.

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vivo evaluation of Tyroserleutide as a potential anti-metastatic agent. By utilizing orthotopic tumor models and combining non-invasive imaging with detailed endpoint analysis, researchers can obtain comprehensive data on the efficacy of Tyroserleutide in inhibiting various stages of the metastatic cascade. Further investigation into the molecular mechanisms, potentially involving pathways like c-Met, will be crucial for the clinical development of this promising therapeutic agent.

References

Troubleshooting & Optimization

Technical Support Center: Tyroserleutide Hydrochloride Solubility and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to improve the solubility of Tyroserleutide hydrochloride for research purposes. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known solubility?

This compound is a tripeptide (Tyr-Ser-Leu) with demonstrated anti-tumor activity. It has been shown to inhibit the PI3K/AKT signaling pathway, leading to the upregulation of tumor suppressor genes and induction of apoptosis in cancer cells.

Q2: I am having trouble dissolving this compound in my aqueous buffer. What should I do?

Difficulty in dissolving this compound in aqueous solutions is a common challenge. The solubility of peptides is highly dependent on their amino acid composition, sequence, and the pH of the solvent. Here is a step-by-step troubleshooting guide to improve solubility.

Troubleshooting Guide: Improving Aqueous Solubility

Issue: this compound powder is not fully dissolving or is precipitating out of my aqueous solution (e.g., water, PBS, cell culture medium).

Step 1: Initial Solubility Test

Before preparing a bulk solution, it is crucial to perform a small-scale solubility test to determine the optimal solvent and conditions.

Step 2: Systematic Approach to Solubilization

If initial attempts to dissolve the peptide in water or a neutral buffer fail, follow this systematic approach:

  • Start with Deionized Water: Attempt to dissolve a small amount of the peptide in sterile, deionized water.

  • pH Adjustment: The net charge of a peptide influences its solubility.

    • For Basic Peptides: If the peptide has a net positive charge, it will be more soluble in an acidic solution. Try adding a small amount of 10% acetic acid.

    • For Acidic Peptides: If the peptide has a net negative charge, it will be more soluble in a basic solution. Try adding a small amount of 10% ammonium (B1175870) bicarbonate.

    • Note: The isoelectric point (pI) of Tyroserleutide will determine the pH at which it has a net neutral charge and is least soluble. Adjusting the pH away from the pI will generally increase solubility.

  • Utilize Co-solvents: For hydrophobic peptides, the addition of a small amount of an organic co-solvent can significantly improve solubility.

    • First, dissolve the peptide in a minimal amount of an organic solvent such as DMSO, Dimethylformamide (DMF), or ethanol.

    • Then, slowly add the aqueous buffer to the peptide concentrate drop-by-drop while vortexing to reach the desired final concentration. Caution: For cell-based assays, the final concentration of DMSO should typically be kept below 0.5% to avoid cytotoxicity.

  • Physical Dissolution Aids:

    • Sonication: A brief period of sonication in a water bath can help to break up aggregates and enhance dissolution.

    • Gentle Heating: Gently warming the solution (e.g., to 37°C) can increase the solubility of some peptides. However, prolonged heating should be avoided to prevent degradation.

Experimental Protocols

Protocol 1: Determining the Aqueous Solubility of this compound

This protocol outlines a method to experimentally determine the solubility of this compound in a specific aqueous buffer.

Materials:

  • This compound powder

  • Selected aqueous buffer (e.g., PBS, pH 7.4)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV or UV-Vis spectrophotometer)

Methodology:

  • Add a pre-weighed excess amount of this compound powder to a known volume of the aqueous buffer in a microcentrifuge tube.

  • Vortex the tube vigorously for 2-3 minutes.

  • Place the tube on a rotator or shaker at a controlled temperature (e.g., room temperature) for 24 hours to ensure equilibrium is reached.

  • Centrifuge the suspension at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.

  • Carefully collect a known volume of the supernatant without disturbing the pellet.

  • Dilute the supernatant with the same aqueous buffer to a concentration within the linear range of your analytical method.

  • Quantify the concentration of dissolved this compound using a validated analytical method (e.g., HPLC-UV).

  • The calculated concentration represents the solubility of this compound in that specific buffer under the tested conditions.

Protocol 2: Preparation of a Stock Solution for In Vitro Cell Culture Experiments

This protocol provides a general procedure for preparing a concentrated stock solution of this compound for use in cell-based assays.

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile, nuclease-free microcentrifuge tubes

  • Vortex mixer

  • Sterile 0.22 µm syringe filter

Methodology:

  • Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL or higher, based on its known high solubility in DMSO).

  • Vortex the solution until the powder is completely dissolved. If necessary, briefly sonicate in a water bath.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C. A DMSO stock solution is reported to be stable for up to 2 weeks at 4°C and for 6 months at -80°C.

  • For experiments, thaw an aliquot and dilute it to the final working concentration in the cell culture medium immediately before use. Ensure the final DMSO concentration is non-toxic to the cells.

Data Presentation

As specific quantitative solubility and stability data for this compound in various aqueous buffers is not publicly available, researchers are encouraged to generate this data internally using the provided protocols. The following tables are templates for organizing experimentally determined data.

Table 1: Experimentally Determined Solubility of this compound in Various Solvents

Solvent SystempHTemperature (°C)Solubility (mg/mL)Notes
Deionized Water~725User Determined
PBS7.425User Determined
10% Acetic Acid<725User Determined
10% Ammonium Bicarbonate>725User Determined
DMSON/A25250Requires ultrasonication

Table 2: Suggested Stability of this compound Stock Solutions

SolventConcentration (mg/mL)Storage Temperature (°C)Recommended Storage Duration
DMSOUser Determined-20Up to 1 month (user to verify)
DMSOUser Determined-80Up to 6 months
Aqueous BufferUser Determined4Prepare fresh daily
Aqueous BufferUser Determined-20Aliquot and use within 1 week (user to verify)

Visualizations

Logical Workflow for Troubleshooting Solubility Issues

G start Start: Dissolve Tyroserleutide HCl in Aqueous Buffer test_solubility Is the solution clear? start->test_solubility success Success: Solution is ready for use test_solubility->success Yes troubleshoot Troubleshoot Solubility test_solubility->troubleshoot No ph_adjust Adjust pH (away from pI) troubleshoot->ph_adjust cosolvent Use a Co-solvent (e.g., DMSO) troubleshoot->cosolvent physical_aid Use Physical Aids (Sonication/Gentle Heat) troubleshoot->physical_aid re_test Re-evaluate Solubility ph_adjust->re_test cosolvent->re_test physical_aid->re_test re_test->success Successful re_test->troubleshoot Still Issues

Caption: A flowchart for systematically troubleshooting solubility issues.

Experimental Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_analysis Analysis prep1 Add excess Tyroserleutide HCl to buffer prep2 Equilibrate for 24h (shaking) prep1->prep2 prep3 Centrifuge to pellet undissolved solid prep2->prep3 analysis1 Collect supernatant prep3->analysis1 analysis2 Dilute supernatant analysis1->analysis2 analysis3 Quantify concentration (e.g., HPLC-UV) analysis2->analysis3 result Solubility Value (mg/mL) analysis3->result Calculate Solubility

Caption: A workflow for the experimental determination of solubility.

PI3K/AKT Signaling Pathway Inhibition by this compound

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Activates Downstream Downstream Effectors (e.g., mTOR) AKT->Downstream Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation, Survival Downstream->Proliferation Tyroserleutide Tyroserleutide Hydrochloride Tyroserleutide->PI3K Inhibits

Caption: Inhibition of the PI3K/AKT pathway by Tyroserleutide HCl.

Strategies to overcome potential resistance to Tyroserleutide in cancer cells.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Tyroserleutide (B1684654) (YSL) in cancer studies. This resource provides troubleshooting guidance and answers to frequently asked questions regarding potential resistance mechanisms and strategies to enhance the efficacy of Tyroserleutide.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Tyroserleutide?

Tyroserleutide is a tripeptide that exerts its anti-cancer effects through a multi-faceted approach. Primarily, it induces apoptosis (programmed cell death) and necrosis in cancer cells.[1] It has been shown to interrupt the cell cycle at the G0/G1 phase, thereby halting cell proliferation.[2] Furthermore, Tyroserleutide can inhibit the PI3K (phosphatidylinositol 3-kinase) pathway, which is crucial for tumor cell growth and survival, and reduce the expression of ICAM-1, a cell adhesion molecule involved in metastasis.[3] A key aspect of its mechanism is the direct targeting of mitochondria, leading to mitochondrial swelling and dysfunction, which triggers the apoptotic cascade.[1]

Q2: My cancer cell line is showing reduced sensitivity to Tyroserleutide over time. What are the potential mechanisms of resistance?

While specific resistance mechanisms to Tyroserleutide have not been extensively documented, based on its known mechanisms of action, potential resistance could arise from:

  • Alterations in Mitochondrial Function: Cancer cells can adapt to mitochondria-targeting drugs by altering their mitochondrial metabolism, dynamics (fusion/fission), or enhancing antioxidant capacity to cope with increased reactive oxygen species (ROS).[4][5]

  • Cell Cycle Arrest as a Resistance Strategy: Some cancer cells, when arrested in the G1 phase of the cell cycle, can become resistant to certain apoptosis-inducing drugs.[6][7][8]

  • Upregulation of Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters can actively pump Tyroserleutide out of the cell, reducing its intracellular concentration and efficacy.[9][10]

  • Activation of Pro-Survival Signaling Pathways: Cancer cells might develop resistance to PI3K pathway inhibition by activating compensatory signaling pathways, such as the MAPK/ERK pathway, or through feedback loops that reactivate the PI3K pathway.[11][12][13]

  • Reduced Drug Uptake: Although less common for small peptides, alterations in membrane transport mechanisms could potentially limit the cellular uptake of Tyroserleutide.

Q3: How can I experimentally verify if my cells are developing resistance through efflux pumps?

You can investigate the involvement of efflux pumps, such as P-glycoprotein (MDR1), with the following experimental approach:

  • Co-treatment with an Efflux Pump Inhibitor: Treat your Tyroserleutide-resistant cells with a combination of Tyroserleutide and a known ABC transporter inhibitor (e.g., verapamil, cyclosporin (B1163) A, or specific inhibitors like tariquidar).

  • Assess Cell Viability: Perform a cell viability assay (e.g., MTS or MTT assay) to determine if the addition of the efflux pump inhibitor restores sensitivity to Tyroserleutide.

  • Interpretation: A significant increase in cell death in the co-treatment group compared to Tyroserleutide alone suggests that efflux pump activity is a contributing factor to the observed resistance.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Strategy
Decreased Efficacy of Tyroserleutide in vitro 1. Mitochondrial Adaptation: Cells may have altered mitochondrial metabolism to resist apoptosis. 2. Cell Cycle-Mediated Resistance: A significant population of cells may be arrested in a resistant G1 phase. 3. Increased Drug Efflux: Upregulation of ABC transporters pumping the drug out of the cells.1. Combination Therapy: Combine Tyroserleutide with drugs that target different aspects of mitochondrial function, such as metabolic inhibitors (e.g., 2-deoxyglucose) or other pro-apoptotic agents. 2. Sequential Dosing: Consider a sequential treatment regimen. For example, use an agent that pushes cells out of G1 arrest before administering Tyroserleutide. 3. Efflux Pump Inhibition: Co-administer Tyroserleutide with a known ABC transporter inhibitor.
High IC50 Value for Tyroserleutide 1. Low Bioavailability/Uptake: The peptide may not be efficiently crossing the cell membrane. 2. Intrinsic Resistance: The cell line may have inherent resistance mechanisms, such as highly active pro-survival pathways.1. Enhanced Delivery: Utilize a peptide transporter to increase intracellular concentration. For example, the artificial transporter 5F-C12 has been shown to significantly enhance Tyroserleutide's uptake and efficacy.[14] 2. Synergistic Drug Combinations: Combine Tyroserleutide with other chemotherapeutic agents. A combination with doxorubicin (B1662922) has been shown to have a synergistic anti-tumor effect.[15]
Variability in Experimental Results 1. Inconsistent Cell Health/Density: Variations in cell plating and health can affect drug response. 2. Reagent Instability: Improper storage or handling of Tyroserleutide or assay reagents.1. Standardize Plating: Ensure consistent cell numbers are plated for each experiment and that cells are in the logarithmic growth phase at the time of treatment. 2. Proper Reagent Handling: Follow the manufacturer's instructions for storage and handling of all reagents. Prepare fresh dilutions of Tyroserleutide for each experiment.

Data on Tyroserleutide Efficacy and Combination Strategies

Table 1: In Vitro Efficacy of Tyroserleutide and a Combination Strategy

Cell LineTreatmentConcentrationIC50Fold ImprovementReference
MCF-7Tyroserleutide alone-4.34 mM-[14]
MCF-7Tyroserleutide + 5F-C124.0 µM0.27 mM16.1[14]

Table 2: In Vivo Tumor Inhibition with Tyroserleutide and Doxorubicin Combination

Treatment GroupDosageTumor Growth Inhibition RateReference
Doxorubicin (Mid-dose)2 mg/kgNot specified[15]
YSL + Doxorubicin (Mid-dose)YSL + 2 mg/kgGreater than Doxorubicin alone[15]
Doxorubicin (Low-dose)0.7 mg/kgNot specified[15]
YSL + Doxorubicin (Low-dose)YSL + 0.7 mg/kgGreater than Doxorubicin alone[15]

Visualizing Pathways and Workflows

Tyroserleutide_Mechanism Tyroserleutide Tyroserleutide PI3K_Pathway PI3K Pathway Tyroserleutide->PI3K_Pathway Inhibits Mitochondria Mitochondria Tyroserleutide->Mitochondria Targets Cell_Cycle Cell Cycle Tyroserleutide->Cell_Cycle Interrupts at G0/G1 Cell_Membrane Cell Membrane Apoptosis Apoptosis PI3K_Pathway->Apoptosis Suppression leads to Mitochondria->Apoptosis Dysfunction triggers Cell_Cycle->Apoptosis Arrest contributes to

Caption: Potential mechanisms of cellular resistance to Tyroserleutide.

Diagram 3: Experimental Workflow for Investigating Reduced Sensitivity

Troubleshooting_Workflow Start Observe Decreased Sensitivity to YSL Hypothesis1 Hypothesis 1: Increased Efflux Start->Hypothesis1 Hypothesis2 Hypothesis 2: Altered Cell Cycle Start->Hypothesis2 Hypothesis3 Hypothesis 3: Mitochondrial Adaptation Start->Hypothesis3 Experiment1 Co-treat with Efflux Pump Inhibitor (e.g., Verapamil) + YSL Hypothesis1->Experiment1 Experiment2 Cell Cycle Analysis (Flow Cytometry with PI) Hypothesis2->Experiment2 Experiment3 Mitochondrial Function Assays (e.g., Swelling, ROS production) Hypothesis3->Experiment3 Result1 Sensitivity Restored? Experiment1->Result1 Result2 G1 Arrest Observed? Experiment2->Result2 Result3 Altered Function? Experiment3->Result3 Conclusion1 Efflux is a Resistance Mechanism Result1->Conclusion1 Yes Conclusion2 Cell Cycle Arrest Contributes to Resistance Result2->Conclusion2 Yes Conclusion3 Mitochondrial Adaptation is a Resistance Mechanism Result3->Conclusion3 Yes

Caption: A logical workflow for troubleshooting resistance to Tyroserleutide.

Detailed Experimental Protocols

MTS Cell Viability Assay

This protocol is for assessing cell viability and proliferation, which is crucial for determining the IC50 of Tyroserleutide.

  • Cell Plating:

    • Harvest and count cells. Ensure cell viability is >90%.

    • Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).

    • Include control wells with media alone for background subtraction.

    • Incubate the plate overnight in a 37°C, 5% CO2 incubator.

  • Drug Treatment:

    • Prepare serial dilutions of Tyroserleutide in phenol (B47542) red-free culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of Tyroserleutide.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTS Reagent Addition and Incubation:

    • Add the appropriate volume of MTS reagent to each well according to the manufacturer's instructions (typically 20 µL).

    • Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement:

    • Gently shake the plate to ensure the formazan (B1609692) product is evenly distributed.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the media-only wells from all other readings.

    • Calculate cell viability as a percentage of the untreated control cells.

    • Plot a dose-response curve to determine the IC50 value.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Preparation:

    • Treat cells with Tyroserleutide at the desired concentrations and for the appropriate time.

    • Harvest both adherent and suspension cells. For adherent cells, use a gentle dissociation method like trypsinization.

    • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution. [3] * Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • FITC signal (Annexin V) is typically detected in the FL1 channel, and PI signal is detected in the FL2 or FL3 channel.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol uses PI to stain DNA and analyze the cell cycle distribution of a cell population via flow cytometry.

  • Cell Fixation:

    • Harvest approximately 1 x 10^6 cells.

    • Wash the cells with PBS and centrifuge.

    • Resuspend the pellet in 400 µL of PBS.

    • While vortexing gently, add 1 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells. [1] * Incubate on ice for at least 30 minutes or store at 4°C.

  • Staining:

    • Centrifuge the fixed cells at a higher speed (e.g., 500-800 x g) for 5 minutes.

    • Discard the ethanol and wash the pellet twice with PBS.

    • Resuspend the cell pellet in 1 mL of PI staining solution containing RNase A. [16] * Incubate at room temperature for 15-30 minutes in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, acquiring data in a linear mode.

    • Use a low flow rate to obtain optimal resolution of the DNA content peaks.

  • Data Interpretation:

    • The fluorescence intensity of PI is proportional to the DNA content.

    • A histogram of fluorescence intensity will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

    • Quantify the percentage of cells in each phase using cell cycle analysis software.

References

Optimizing Tyroserleutide dosage to maximize anti-tumor effect and minimize toxicity.

Author: BenchChem Technical Support Team. Date: December 2025

Tyroserleutide (B1684654) Optimization: Technical Support Center

Welcome to the Technical Support Center for Tyroserleutide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing Tyroserleutide dosage to maximize its anti-tumor effects while minimizing toxicity. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research.

Frequently Asked Questions (FAQs)

Q1: What is Tyroserleutide and what is its primary mechanism of action? A1: Tyroserleutide (YSL) is a tripeptide compound composed of L-tyrosine, L-serine, and L-leucine, which has demonstrated anti-tumor and anti-metastatic properties, particularly in hepatocellular carcinoma (HCC).[1][2] Its mechanism is multifactorial and includes inhibiting tumor cell growth, adhesion, and invasion.[1] YSL has been shown to downregulate the expression and activity of Intercellular Adhesion Molecule 1 (ICAM-1) and Matrix Metalloproteinases (MMP-2 and MMP-9), which are crucial for metastasis.[1][2] Furthermore, it appears to induce apoptosis by directly targeting and disrupting mitochondrial function, leading to a loss of mitochondrial membrane potential and swelling.[1][3]

Q2: What is the proposed signaling pathway affected by Tyroserleutide? A2: Tyroserleutide's anti-tumor activity is linked to the inhibition of pathways that promote cell proliferation and metastasis. It may influence the Ca2+/calmodulin pathway and inhibit phosphatidylinositol 3-kinase (PI3K), a key enzyme in cell proliferation and survival pathways.[2] Its direct action on mitochondria also suggests the activation of the intrinsic apoptotic pathway.[3]

Q3: Is Tyroserleutide cytotoxic to normal cells? A3: Tyroserleutide is generally considered to have low toxicity.[1] Studies involving nanoparticle formulations of YSL showed no significant cytotoxicity to normal Caco-2 intestinal cells at concentrations up to 3.2 mg/mL.[4] In combination therapies with doxorubicin, Tyroserleutide was found to reduce the chemotherapy-associated side effects, including weight loss and organ damage, suggesting a protective or low-toxicity profile.[5][6]

Q4: What are the known pharmacokinetic challenges with peptide therapeutics like Tyroserleutide? A4: Like many peptide-based drugs, Tyroserleutide may face challenges such as a short in vivo half-life due to rapid clearance by enzymatic degradation and renal filtration.[7] Oral administration is typically challenging due to poor absorption.[8] Research into novel delivery systems, such as PLGA nanoparticles, is underway to improve its bioavailability and therapeutic efficacy.[4]

Troubleshooting Guide

Q1: I am not observing the expected anti-proliferative effect in my in vitro assay. What could be the cause? A1: Several factors could contribute to a lack of efficacy:

  • Dosage and Duration: Ensure that the concentration and incubation time are appropriate for your cell line. Tyroserleutide's effect is dose- and time-dependent.[1] For HCC SK-HEP-1 cells, effects were significant after 24, 48, or 72 hours with concentrations ranging from 0.2 to 3.2 mg/mL.[1]

  • Cell Line Sensitivity: Different cancer cell lines may exhibit varying sensitivity to Tyroserleutide.[9] It is recommended to establish a dose-response curve to determine the IC50 for your specific cell line.

  • Peptide Integrity: Peptides can degrade if not stored or handled properly. Ensure Tyroserleutide is reconstituted as recommended and stored in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[8]

  • Assay Method: The choice of cell viability assay can influence results. Colorimetric assays like MTT, MTS, or WST-8 are commonly used.[10][11] Ensure your chosen assay is validated for your experimental conditions.

Q2: My in vivo tumor xenograft model is not responding to Tyroserleutide treatment. How can I troubleshoot this? A2: In vivo experiments are complex. Consider the following:

  • Dosage and Administration Route: The effective dose can vary significantly between in vitro and in vivo models. For nude mice with human hepatocarcinoma, effective doses ranged from 80 to 320 µg/kg/day administered intraperitoneally.[12] The route and frequency of administration are critical for maintaining therapeutic levels.

  • Bioavailability: Peptides can have rapid clearance in vivo.[7] If you suspect rapid degradation, consider alternative formulations (e.g., nanoparticles) or more frequent dosing schedules.

  • Tumor Model: The specific tumor model and its growth characteristics can impact treatment efficacy. Ensure the model is well-established and that treatment is initiated at an appropriate tumor volume.

  • Peptide Stability: Confirm the stability of your Tyroserleutide formulation under your experimental conditions.

Q3: I am observing unexpected toxicity or side effects in my animal model. What should I do? A3: While Tyroserleutide is reported to have low toxicity, adverse effects can occur, especially at higher doses.

  • Conduct a Dose-Escalation Study: Perform a study to determine the maximum tolerated dose (MTD) in your specific animal model and strain.

  • Monitor Animal Health: Closely monitor animals for signs of toxicity, such as weight loss, behavioral changes, or signs of organ damage.[5][6]

  • Review Formulation: Ensure the vehicle used to dissolve and administer Tyroserleutide is non-toxic and appropriate for the route of administration.

  • Combination Therapy: If using Tyroserleutide in combination with other agents, consider that it may modulate the toxicity of the other drug. Studies show YSL can reduce the toxicity of doxorubicin.[5]

Quantitative Data Summary

Table 1: In Vitro Efficacy of Tyroserleutide on Hepatocellular Carcinoma (HCC) Cells

Cell Line Assay Type Concentration Range Key Findings Reference
SK-HEP-1 Proliferation (MTT) 0.2 - 3.2 mg/mL Dose- and time-dependent inhibition. Max inhibition of 32.24% at 3.2 mg/mL. [1]
SK-HEP-1 Adhesion (Matrigel) 0.2 - 0.4 mg/mL Dose- and time-dependent inhibition. Max inhibition of 28.67%. [1]
SK-HEP-1 Invasion 0.2 - 0.4 mg/mL Inhibition rates of 19.33% (0.2 mg/mL) and 33.70% (0.4 mg/mL). [1]
BEL-7402 Cell Viability 3.2 mg/mL Cell viability of less than 50% after 24h (with YSL-PLGA/R6LRVG NPs). [4]
Multiple HCC Lines* Proliferation (MTS) Not specified Significant inhibition of proliferation in all five cell lines tested. [9]

*BEL-7402, SMMC-7721, Hep3B, HepG2, and SK-HEP-1

Table 2: In Vivo Efficacy of Tyroserleutide in Mouse Models

Tumor Model Mouse Strain Dosage Administration Key Findings Reference
H22 Ascitic Hepatocarcinoma - 5, 20, 80 µg/kg/day Not specified Significantly prolonged survival time. [12]
BEL-7402 Xenograft Nude Mice 160 µg/kg/day Not specified 64.17% tumor growth inhibition. [1][12]
BEL-7402 Xenograft Nude Mice 80, 160, 320 µg/kg/day Not specified Tumor inhibition of 40%, 64%, and 59% respectively. [12]

| BEL-7402 Xenograft | Nude Mice | Mid-dose YSL | i.p. injection | 34.39% tumor inhibition rate (YSL alone). |[6] |

Experimental Protocols

Protocol 1: In Vitro Cell Viability (MTT Assay)

This protocol is adapted for determining the cytotoxic effect of Tyroserleutide on adherent cancer cells.

Materials:

  • Tyroserleutide (lyophilized powder)

  • Sterile Dulbecco's Phosphate Buffered Saline (DPBS)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in DPBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Reconstitute Tyroserleutide in sterile DPBS to create a high-concentration stock solution. Prepare serial dilutions in serum-free medium to achieve the desired final concentrations (e.g., 0.2 to 3.2 mg/mL).

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared Tyroserleutide dilutions. Include wells with medium only (blank) and cells with medium containing the vehicle (negative control).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by gentle pipetting to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a multi-well spectrophotometer.

  • Data Analysis: Calculate cell viability as a percentage relative to the negative control after subtracting the blank reading. Plot a dose-response curve to determine the IC50 value.

Protocol 2: In Vitro Cell Invasion Assay (Transwell Chamber)

This protocol measures the ability of cancer cells to invade through a basement membrane matrix in response to Tyroserleutide treatment.

Materials:

  • 24-well Transwell inserts with 8 µm pore size

  • Matrigel Basement Membrane Matrix

  • Serum-free cell culture medium

  • Complete cell culture medium (as a chemoattractant)

  • Tyroserleutide

  • Cotton swabs

  • Methanol (B129727) and Crystal Violet stain

Procedure:

  • Chamber Preparation: Thaw Matrigel on ice. Dilute it with cold, serum-free medium and coat the top of each Transwell insert. Allow it to solidify by incubating at 37°C for at least 1 hour.

  • Cell Preparation: Culture cells until they are sub-confluent. Harvest the cells and resuspend them in serum-free medium containing the desired concentrations of Tyroserleutide (e.g., 0.2 and 0.4 mg/mL). A control group with vehicle should be included.

  • Assay Setup: Add 500-700 µL of complete medium (containing fetal bovine serum as a chemoattractant) to the lower chamber of the 24-well plate.

  • Cell Seeding: Add 100-200 µL of the cell suspension (containing 5 x 10⁴ to 1 x 10⁵ cells) to the upper chamber of the Matrigel-coated insert.

  • Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.

  • Cell Removal and Staining: After incubation, carefully remove the non-invading cells from the top of the insert with a cotton swab. Fix the invading cells on the underside of the membrane with methanol for 10 minutes. Stain the fixed cells with 0.5% Crystal Violet for 20 minutes.

  • Quantification: Gently wash the inserts with water and allow them to air dry. Count the number of stained, invaded cells in several microscopic fields per insert.

  • Data Analysis: Calculate the percentage of invasion inhibition for each treatment group relative to the control group.

Visualizations

Tyroserleutide_Signaling_Pathway cluster_effects Downstream Effects YSL Tyroserleutide (YSL) PI3K PI3K YSL->PI3K Inhibits ICAM1 ICAM-1 Expression YSL->ICAM1 Inhibits MMPs MMP-2 / MMP-9 Expression & Activity YSL->MMPs Inhibits Mitochondria Mitochondria YSL->Mitochondria Directly Targets Membrane Cell Membrane Invasion Invasion & Metastasis Adhesion Cell Adhesion ICAM1->Adhesion MMPs->Invasion Apoptosis Apoptosis Mitochondria->Apoptosis Induces

Caption: Proposed mechanism of action for Tyroserleutide.

Dosage_Optimization_Workflow start Start: Define Cell Line & Tumor Model in_vitro In Vitro Dose-Response (e.g., MTT Assay) start->in_vitro ic50 Determine IC50 Value in_vitro->ic50 mechanism Mechanism Studies (Adhesion, Invasion, Apoptosis) ic50->mechanism Inform Doses in_vivo In Vivo MTD Study (Dose Escalation) ic50->in_vivo Guide Starting Dose efficacy In Vivo Efficacy Study (Xenograft Model) mechanism->efficacy mtd Establish Max Tolerated Dose (MTD) in_vivo->mtd mtd->efficacy Set Dose Levels analysis Analyze Tumor Growth Inhibition & Toxicity Markers efficacy->analysis end Optimized Dosage Range analysis->end

Caption: Experimental workflow for optimizing Tyroserleutide dosage.

Troubleshooting_Tree start Issue: No Anti-Tumor Effect q_model In Vitro or In Vivo? start->q_model vitro_path In Vitro q_model->vitro_path In Vitro vivo_path In Vivo q_model->vivo_path In Vivo q_vitro_dose Dose & Time Appropriate? a_vitro_dose Action: Perform Dose-Response & Time-Course Study q_vitro_dose->a_vitro_dose No q_vitro_peptide Peptide Integrity OK? q_vitro_dose->q_vitro_peptide Yes a_vitro_peptide Action: Use Fresh Aliquot, Verify Storage Conditions q_vitro_peptide->a_vitro_peptide No q_vitro_assay Assay Method Validated? q_vitro_peptide->q_vitro_assay Yes a_vitro_assay Action: Use Positive Control, Consider Alternate Assay q_vitro_assay->a_vitro_assay No q_vivo_dose Dosage & Route Optimal? a_vivo_dose Action: Perform MTD Study, Consider Formulation/PK q_vivo_dose->a_vivo_dose No q_vivo_model Tumor Model Responsive? q_vivo_dose->q_vivo_model Yes a_vivo_model Action: Check Historical Data, Ensure Proper Implantation q_vivo_model->a_vivo_model No

Caption: Troubleshooting decision tree for lack of efficacy.

References

Common challenges in the formulation of Tyroserleutide nanoparticles.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the formulation of Tyroserleutide nanoparticles. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experimental work.

Troubleshooting Guides

This section addresses specific issues that you may encounter during the formulation of Tyroserleutide nanoparticles. Each problem is followed by potential causes and recommended solutions.

Problem 1: Low Drug Loading or Encapsulation Efficiency (EE)

You are observing significantly lower than expected drug loading (<70%) for Tyroserleutide in your nanoparticle formulation.[1]

Potential Causes & Troubleshooting Steps:

Potential Cause Recommended Solution Experimental Protocol
Poor interaction between Tyroserleutide and the polymer matrix. Peptides with positive charges can have strong, sometimes problematic, interactions with negatively charged polymers like PLGA, leading to poor encapsulation.[1] Consider using a different polymer or modifying the existing one. Hydrophobic ion-pairing can also be a strategy to enhance interaction and loading.[1]Protocol: Hydrophobic Ion-Pairing 1. Dissolve Tyroserleutide in an aqueous solution.2. Add a counter-ion (e.g., sodium dodecyl sulfate) in a molar ratio determined by preliminary studies to form a hydrophobic complex.3. Isolate the resulting complex by centrifugation.4. Lyophilize the complex before proceeding with the standard nanoparticle formulation protocol (e.g., emulsion solvent evaporation).
Drug loss during the formulation process. During methods like emulsion solvent evaporation, the drug may partition into the external aqueous phase, especially if it has some water solubility.[2]Protocol: Double Emulsion Solvent Evaporation (w/o/w) 1. Dissolve Tyroserleutide in a small volume of aqueous solution (w1).2. Dissolve the polymer (e.g., PLGA) in a volatile organic solvent (o).3. Emulsify w1 into the organic phase to form a primary water-in-oil (w/o) emulsion using high-speed homogenization.4. Disperse this primary emulsion into a larger volume of an aqueous solution containing a stabilizer (e.g., PVA) to form the double emulsion (w/o/w).5. Stir continuously to allow the organic solvent to evaporate, leading to nanoparticle formation.6. Collect nanoparticles by centrifugation and wash to remove residual surfactant.[2]
Suboptimal formulation parameters. The ratio of drug to polymer, polymer concentration, and the volumes of the different phases can all impact encapsulation efficiency.Optimization Strategy: Employ a Design of Experiments (DoE) approach, such as a Box-Behnken design, to systematically vary key parameters (e.g., drug:polymer ratio, polymer concentration, surfactant concentration) and identify the optimal conditions for maximizing drug loading.[3]

Logical Workflow for Troubleshooting Low Drug Loading

G start Low Drug Loading Observed cause1 Poor Drug-Polymer Interaction start->cause1 cause2 Drug Loss to External Phase start->cause2 cause3 Suboptimal Formulation Parameters start->cause3 sol1 Modify Polymer / Use Ion-Pairing cause1->sol1 sol2 Switch to Double Emulsion Method cause2->sol2 sol3 Optimize Parameters (DoE) cause3->sol3

Caption: Troubleshooting workflow for low drug loading.

Problem 2: Large Particle Size or High Polydispersity Index (PDI)

The formulated nanoparticles have a mean diameter exceeding the desired range (e.g., >200 nm) or a high PDI (>0.3), indicating a broad size distribution.[4][5]

Potential Causes & Troubleshooting Steps:

Potential Cause Recommended Solution Experimental Protocol
Polymer Aggregation. Insufficient stabilization or suboptimal polymer concentration can lead to aggregation during formulation.[6]Protocol: Optimizing Surfactant Concentration 1. Prepare a series of formulations keeping all parameters constant except for the concentration of the stabilizer (e.g., Poloxamer, PVA).2. Use a range of concentrations (e.g., 0.5%, 1%, 2%, 5% w/v).3. Measure the particle size and PDI of each formulation using Dynamic Light Scattering (DLS).4. Plot size/PDI against surfactant concentration to identify the optimal level that minimizes both values.
Inefficient Mixing/Shear Force. In nanoprecipitation or emulsion methods, the rate of mixing and the energy input are critical for controlling particle size.[7]Improvement Strategy: Increase the homogenization speed or sonication power/time. For nanoprecipitation, ensure rapid and turbulent mixing at the point of solvent and anti-solvent addition. A coaxial turbulent jet mixer can enhance rapid mixing and produce smaller, more uniform particles.[7]
Inappropriate Solvent/Anti-solvent Ratio. In nanoprecipitation, the ratio of the solvent to the anti-solvent affects the rate of polymer precipitation and, consequently, the final particle size.[6]Protocol: Varying Solvent:Anti-solvent Ratio 1. Prepare the polymer/drug solution in a suitable organic solvent (e.g., acetone).2. Prepare the aqueous anti-solvent phase (with stabilizer).3. Add the solvent phase to the anti-solvent phase at different volume ratios (e.g., 1:2, 1:5, 1:10).4. Maintain a constant, rapid stirring rate.5. Characterize the resulting nanoparticles for size and PDI to determine the optimal ratio.

Quantitative Data Summary: Effect of Process Parameters on Particle Size

Parameter Varied Condition A Result A (Size/PDI) Condition B Result B (Size/PDI) Reference
Polymer Concentration 1.5 mg/mLSmaller Size4 mg/mLLarger Size[6]
Homogenization Speed 5,000 rpm~300 nm / 0.2515,000 rpm~180 nm / 0.15(Hypothetical Data)
Surfactant (PVA) % 1%250 nm / 0.314%160 nm / 0.18[8]
Problem 3: Nanoparticle Instability (Aggregation or Degradation)

The formulated nanoparticles show signs of aggregation upon storage, or there is evidence of Tyroserleutide degradation.

Potential Causes & Troubleshooting Steps:

Potential Cause Recommended Solution Experimental Protocol
Peptide Degradation. Peptides can be susceptible to chemical degradation, such as acylation, especially within the acidic microenvironment of polymers like PLGA.[1]Mitigation Strategy: 1. Use End-Capped PLGA: This reduces the number of acidic carboxylic end groups.2. Co-encapsulate a Proton Sponge: Incorporate a basic compound (e.g., magnesium carbonate) to neutralize the acidic microenvironment.3. Select a different polymer: Consider polymers that do not produce acidic byproducts, such as PCL.
Insufficient Surface Stabilization. The nanoparticle surface may not be adequately covered by the stabilizing agent, leading to aggregation over time, especially in biological media.Protocol: PEGylation To enhance stability and circulation time, incorporate a PEGylated lipid or polymer (e.g., PLGA-PEG) into your formulation.[9]1. Co-dissolve the primary polymer (e.g., PLGA) and the PEGylated polymer (e.g., PLGA-PEG, 5-10% w/w) in the organic solvent.2. Proceed with the standard nanoparticle preparation method.3. The PEG chains will orient towards the nanoparticle surface, providing a hydrophilic shield that prevents aggregation through steric hindrance.[9]
Physical Instability (Amorphous State). Peptides in an amorphous solid state within the nanoparticle can be physically unstable.[10]Characterization and Control: Use Differential Scanning Calorimetry (DSC) to assess the physical state of Tyroserleutide within the nanoparticles. If it is amorphous and unstable, formulation adjustments (e.g., inclusion of stabilizing excipients) may be necessary.

Signaling Pathway: Common Peptide Degradation Routes in PLGA

G PLGA PLGA Matrix Hydrolysis Hydrolysis PLGA->Hydrolysis Acidic Acidic Monomers (Lactic/Glycolic Acid) Hydrolysis->Acidic Peptide Tyroserleutide Acidic->Peptide   Lowers Micro-pH Degradation Peptide Degradation Peptide->Degradation

Caption: Degradation pathway of peptides in a PLGA matrix.

Frequently Asked Questions (FAQs)

Q1: What is the best method to prepare Tyroserleutide nanoparticles?

A1: The choice of method depends on the physicochemical properties of Tyroserleutide and the desired nanoparticle characteristics.[2]

  • For hydrophilic peptides like Tyroserleutide, the double emulsion solvent evaporation (w/o/w) method is often preferred. This technique is effective at encapsulating water-soluble drugs within hydrophobic polymer matrices like PLGA.[2]

  • Nanoprecipitation (or solvent displacement) is a simpler and faster method but may be less efficient for hydrophilic drugs, which can diffuse out into the aqueous phase during formulation.[11] It is more suitable if Tyroserleutide is first made into a hydrophobic complex via ion-pairing.[1]

Q2: How can I accurately measure the key characteristics of my nanoparticles?

A2: A combination of techniques is essential for proper characterization.[12][13] No single technique can provide all the necessary information.[4]

Characteristic Primary Technique Principle Alternative/Complementary
Particle Size & PDI Dynamic Light Scattering (DLS)Measures fluctuations in scattered light intensity due to Brownian motion to determine the hydrodynamic diameter and size distribution.[14]Nanoparticle Tracking Analysis (NTA), Electron Microscopy (TEM/SEM)[15]
Surface Charge Zeta Potential MeasurementMeasures the electrophoretic mobility of particles in an electric field, which is related to the surface charge and stability.[14]
Morphology Transmission/Scanning Electron Microscopy (TEM/SEM)Provides direct visualization of particle shape, size, and surface texture. Requires samples to be dried, which can introduce artifacts.[14]Atomic Force Microscopy (AFM)
Encapsulation Efficiency & Drug Loading HPLC or LC-MSAfter separating the nanoparticles from the unencapsulated drug, the nanoparticles are dissolved to release the drug, which is then quantified.[7]UV-Vis Spectroscopy (if Tyroserleutide has a chromophore)
Chemical Stability Mass Spectrometry (MS)Can be used to identify degradation products of the peptide after its release from the nanoparticles.HPLC (to detect new peaks corresponding to degradants)

Q3: My nanoparticles are showing toxicity in cell culture. What could be the cause?

A3: Nanoparticle toxicity can stem from several sources:

  • Residual Organic Solvents: Ensure that the solvent evaporation step is complete. Residual solvents like dichloromethane (B109758) or acetone (B3395972) are cytotoxic. Use techniques like Gas Chromatography (GC) to quantify residual solvents.

  • Surfactant Concentration: High concentrations of certain surfactants (e.g., PVA) remaining on the nanoparticle surface can be toxic.[8] Ensure your washing steps are thorough.

  • Cationic Surface Charge: Nanoparticles with a high positive zeta potential can disrupt cell membranes, leading to toxicity. While sometimes used to enhance uptake, the charge density must be carefully optimized.[16]

  • The Polymer Itself: While polymers like PLGA are considered biocompatible, their degradation products can lower the local pH, which may affect cells. The rate of degradation and clearance is a key factor.[1]

Q4: How can I improve the in vivo performance and targeting of my Tyroserleutide nanoparticles?

A4: Enhancing in vivo performance typically involves surface modification to increase circulation time and adding targeting ligands.

  • "Stealth" Coating: Modifying the nanoparticle surface with polyethylene (B3416737) glycol (PEG), known as PEGylation, creates a hydrophilic layer that reduces recognition by the mononuclear phagocyte system (MPS), thereby prolonging circulation time.[9]

  • Active Targeting: Tyroserleutide itself has targeting properties. However, if you wish to direct the nanoparticle to other specific receptors, you can conjugate targeting ligands (e.g., peptides like RGD, antibodies, or aptamers) to the nanoparticle surface.[17] This is often done by attaching the ligand to the end of the PEG chains.

Experimental Workflow for Formulating Targeted Nanoparticles

G cluster_prep Nanoparticle Preparation cluster_mod Surface Modification cluster_char Characterization Formulation Formulation (e.g., Double Emulsion) Purification Purification (Centrifugation/Washing) Formulation->Purification Activation Activate Surface Groups (e.g., -COOH on PLGA) Purification->Activation Conjugation Conjugate Targeting Ligand (e.g., RGD peptide) Activation->Conjugation Size Size & PDI (DLS) Conjugation->Size Zeta Zeta Potential Conjugation->Zeta EE Encapsulation Efficiency (HPLC) Conjugation->EE

Caption: General workflow for preparing surface-modified nanoparticles.

References

Best practices for storing and handling Tyroserleutide to prevent degradation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Tyroserleutide to prevent degradation and ensure experimental integrity.

Frequently Asked Questions (FAQs)

Q1: How should I store lyophilized Tyroserleutide powder?

A1: Lyophilized Tyroserleutide should be stored in a dry, dark environment. For short-term storage (days to weeks), 0-4°C is recommended. For long-term storage (months to years), -20°C is the optimal temperature.[1] Following these conditions helps to minimize degradation and maintain the peptide's integrity for over five years.[1]

Q2: What is the recommended solvent for reconstituting Tyroserleutide?

A2: Tyroserleutide is soluble in DMSO.[1] For aqueous solutions, it is sparingly soluble in water. If dissolving in water is difficult, adding a small amount of ammonium (B1175870) hydroxide (B78521) (<50 μL) or 10%-30% acetic acid can aid dissolution.[2] For highly hydrophobic peptides, dissolving in a small amount of DMSO first and then diluting with water to the desired concentration is a viable strategy.[2]

Q3: How should I store Tyroserleutide stock solutions?

A3: Once reconstituted, it is crucial to aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles, which can lead to product inactivation.[3] Stock solutions should be stored under the following conditions:

  • -80°C: Stable for up to 6 months.[3]

  • -20°C: Stable for up to 1 month.[3]

All stock solutions should be stored in sealed containers, protected from moisture and light, and preferably under a nitrogen atmosphere to prevent oxidation.[3]

Q4: How should I prepare working solutions for in vivo experiments?

A4: It is highly recommended to prepare working solutions for in vivo experiments freshly on the day of use.[3] If a clear stock solution in a solvent like DMSO is prepared first, co-solvents can be sequentially added to create the final working solution.[3] If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to help dissolve the peptide.[3]

Q5: What are the potential degradation pathways for Tyroserleutide?

A5: While specific degradation pathways for Tyroserleutide are not extensively documented, based on its amino acid composition (Tyrosine-Serine-Leucine), potential degradation can occur through:

  • Oxidation: The tyrosine residue is susceptible to oxidation, especially in the presence of metal ions or exposure to light.[4]

  • Hydrolysis: The peptide backbone can undergo hydrolysis, particularly at the N-terminal side of the serine residue, which can be facilitated by the hydroxyl group on the serine side chain.[1]

  • Photodegradation: Aromatic amino acid residues like tyrosine can make the peptide susceptible to light-induced oxidation.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation in stock solution upon storage - Improper storage temperature. - Supersaturation of the solution. - Freeze-thaw cycles.- Ensure storage at the recommended -20°C or -80°C. - Gently warm and vortex the solution to redissolve the precipitate. If it persists, sonication may be used. - Always aliquot stock solutions to avoid repeated freezing and thawing.[3]
Loss of biological activity in experiments - Degradation of the peptide due to improper handling or storage. - Multiple freeze-thaw cycles of the stock solution. - Use of aged working solutions.- Review storage and handling procedures. - Use a fresh aliquot of the stock solution for each experiment. - Prepare working solutions fresh on the day of use.[3]
Discoloration of the lyophilized powder or solution - Oxidation of the peptide, particularly the tyrosine residue. - Exposure to light or moisture.- Discard the product as its integrity may be compromised. - Ensure the product is stored in a dark, dry environment, and consider storing under an inert gas like nitrogen.[3]
Difficulty dissolving lyophilized powder - The peptide may have low solubility in the chosen solvent.- Refer to the recommended solvents (DMSO).[1] - For aqueous solutions, try the addition of a small amount of ammonium hydroxide or acetic acid.[2] - Sonication can also aid in dissolution.[3]

Quantitative Data Summary

Table 1: Recommended Storage Conditions for Tyroserleutide

Form Temperature Duration Additional Precautions
Lyophilized Powder (Short-term)0 - 4°CDays to WeeksDry, dark environment.[1]
Lyophilized Powder (Long-term)-20°CMonths to YearsDry, dark environment.[1]
Stock Solution-20°C1 MonthSealed, away from moisture and light, under nitrogen.[3]
Stock Solution-80°C6 MonthsSealed, away from moisture and light, under nitrogen.[3]

Experimental Protocols

Protocol for Forced Degradation Study of Tyroserleutide

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method, such as HPLC.

1. Preparation of Stock Solution:

  • Prepare a stock solution of Tyroserleutide in an appropriate solvent (e.g., DMSO or a suitable aqueous buffer) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 6, 12, 24 hours). Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified time. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a specified time, protected from light.

  • Thermal Degradation: Place the lyophilized powder in a hot air oven at a high temperature (e.g., 70°C) for a specified duration. Also, incubate the stock solution at 60°C.

  • Photolytic Degradation: Expose the lyophilized powder and the stock solution to a light source that provides both UV and visible light (e.g., as per ICH Q1B guidelines).

3. Sample Analysis:

  • At each time point, withdraw a sample from each stress condition.

  • Analyze the samples using a stability-indicating HPLC method. A reverse-phase C18 column is often suitable for peptides. The mobile phase could be a gradient of acetonitrile (B52724) and water with an additive like trifluoroacetic acid (TFA).

  • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent Tyroserleutide peak.

4. Data Evaluation:

  • Calculate the percentage of degradation for each condition.

  • Characterize the degradation products using techniques like mass spectrometry (MS) to determine their molecular weights and structures.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_evaluation Evaluation stock Prepare Tyroserleutide Stock Solution acid Acid Hydrolysis (HCl) stock->acid Expose to stress base Base Hydrolysis (NaOH) stock->base Expose to stress oxidation Oxidation (H2O2) stock->oxidation Expose to stress thermal Thermal Stress stock->thermal Expose to stress photo Photolytic Stress stock->photo Expose to stress hplc HPLC Analysis acid->hplc Analyze samples at time points base->hplc Analyze samples at time points oxidation->hplc Analyze samples at time points thermal->hplc Analyze samples at time points photo->hplc Analyze samples at time points ms Mass Spectrometry (MS) Characterization hplc->ms Identify degradation products data Data Evaluation & Degradation Pathway Identification ms->data

Caption: Workflow for a forced degradation study of Tyroserleutide.

signaling_pathway Tyroserleutide Tyroserleutide PI3K PI3K Tyroserleutide->PI3K inhibits Apoptosis Apoptosis Tyroserleutide->Apoptosis induces AKT AKT PI3K->AKT activates AKT->Apoptosis inhibits CellProliferation Tumor Cell Proliferation AKT->CellProliferation promotes

Caption: Simplified signaling pathway of Tyroserleutide's anti-tumor activity.

References

Troubleshooting inconsistent results in Tyroserleutide cell viability assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering inconsistent results in cell viability assays with Tyroserleutide.

Frequently Asked Questions (FAQs)

Q1: What is Tyroserleutide and what is its mechanism of action?

Tyroserleutide (Tyr-Ser-Leu) is a tripeptide with potential antineoplastic activity.[1] Its mechanism is not fully elucidated but is thought to involve the inhibition of Intercellular Adhesion Molecule-1 (ICAM-1) expression, which plays a role in tumor cell invasion and metastasis.[1][2] Additionally, Tyroserleutide may influence the Ca2+/calmodulin pathway and inhibit phosphatidylinositol 3-kinase (PI3K), a key enzyme in cell proliferation and survival pathways.[1] Some studies also suggest it can directly act on mitochondria, inducing apoptosis.[3]

Q2: I'm observing higher than expected cell viability, or a non-dose-dependent effect, when using an MTT assay with Tyroserleutide. What could be the cause?

This is a common issue when working with certain peptides. The most likely cause is direct reduction of the MTT tetrazolium salt by Tyroserleutide itself.[4][5][6][7] The MTT assay relies on the reduction of the yellow tetrazolium salt to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells.[8][9][10] However, compounds with inherent reducing properties can perform this reduction in a cell-free environment, leading to a false positive signal that doesn't correlate with cell viability.[4][5][11]

Q3: How can I confirm if Tyroserleutide is directly reducing the MTT reagent?

To test for direct reduction, you should perform a cell-free control experiment.[4][11] Add Tyroserleutide at the highest concentration used in your experiments to cell culture medium without cells, then add the MTT reagent.[4] If a purple color develops, it confirms that Tyroserleutide is directly reducing the MTT salt.

Q4: My formazan crystals are not dissolving completely, leading to variable readings. What can I do?

Incomplete formazan solubilization is a frequent source of variability in MTT assays.[4] Ensure you are using a sufficient volume of a suitable solubilizing agent like DMSO or acidified isopropanol.[4] After adding the solvent, gentle agitation on an orbital shaker for 15-30 minutes can help.[4] If crystals persist, gentle pipetting to break up clumps may be necessary.[4]

Q5: Are there alternative assays to MTT that are less prone to interference by peptides like Tyroserleutide?

Yes, several alternative assays are recommended. These assays rely on different indicators of cell viability and are less likely to be affected by the reducing properties of the peptide. Good alternatives include:

  • Resazurin (B115843) (AlamarBlue)-based assays: These measure the metabolic activity of viable cells by the reduction of non-fluorescent resazurin to fluorescent resorufin (B1680543).[12][13]

  • ATP-based assays (e.g., CellTiter-Glo®): These assays quantify the amount of ATP present, which is a marker of metabolically active cells.[12][14] This is a highly sensitive method.[12]

  • Protease viability marker assays: These use a cell-permeable substrate that becomes fluorescent upon cleavage by proteases in viable cells.[12]

  • Sulforhodamine B (SRB) assay: This colorimetric assay measures total protein content and is not dependent on metabolic activity.[4][15]

Troubleshooting Inconsistent Results

Here is a guide to help you troubleshoot common issues encountered during Tyroserleutide cell viability experiments.

Observed Problem Potential Cause Suggested Solution & Verification
High background absorbance in cell-free wells 1. Direct reduction of MTT by Tyroserleutide. 2. Contamination of reagents or media. 3. Phenol (B47542) red in media.1. Perform a cell-free control with Tyroserleutide and MTT reagent. If color develops, switch to an alternative assay (Resazurin, ATP-based).[4] 2. Use fresh, sterile reagents and media. 3. Use phenol red-free media for the assay incubation steps.[4]
Higher than expected viability; not dose-dependent 1. Tyroserleutide is directly reducing the tetrazolium salt (MTT, XTT, etc.).[4][11] 2. Tyroserleutide precipitation at high concentrations.1. Confirm with a cell-free control. Switch to an alternative assay like Resazurin, CellTiter-Glo, or SRB.[4][15] 2. Visually inspect the wells for any precipitate after adding Tyroserleutide. Ensure complete dissolution of the peptide in the appropriate solvent before diluting in media.
High variability between replicate wells 1. Inconsistent cell seeding. 2. Edge effects in the 96-well plate.[16] 3. Incomplete formazan solubilization (for MTT assay).[4] 4. Pipetting errors.[16][17]1. Ensure the cell suspension is thoroughly mixed before and during plating.[17] 2. Avoid using the outermost wells of the plate; fill them with sterile PBS or media instead.[16] 3. Increase solubilization time and ensure adequate mixing.[4] Visually confirm complete dissolution. 4. Practice consistent pipetting techniques. Use a multichannel pipette for reagent addition where possible.
Low signal or unexpectedly low viability 1. Peptide instability or degradation. 2. Incorrect storage of Tyroserleutide. 3. Sub-optimal cell health or density.1. Prepare fresh Tyroserleutide solutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.[18][19] 2. Store lyophilized peptide at -20°C or colder.[9][18] Allow the vial to warm to room temperature before opening to prevent condensation.[9][18] 3. Ensure cells are in the exponential growth phase and seeded at the optimal density for the chosen assay duration.
Representative Data of Inconsistent MTT Assay Results

The table below illustrates a hypothetical scenario of inconsistent data that might be observed with an MTT assay due to peptide interference, and how it might compare to a more reliable assay like Resazurin.

Tyroserleutide (µM)Apparent Viability (%) - MTT AssayCorrected Viability (%) - Resazurin Assay
0 (Control)100100
1010595
5011582
10012065
20013548
40014230

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is based on the principle of mitochondrial dehydrogenase activity in viable cells.[8][9][10]

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of Tyroserleutide. Include vehicle-only controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[8][20] Add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C.[9][21]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT without disturbing the cells or formazan crystals. Add 100-200 µL of a solubilization solvent (e.g., DMSO, or 0.04 N HCl in isopropanol) to each well.[4][9]

  • Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[8] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[8]

Protocol 2: Resazurin Cell Viability Assay (Alternative)

This protocol measures the reduction of resazurin to the fluorescent resorufin by metabolically active cells.[12][15]

  • Cell Plating and Treatment: Follow steps 1 and 2 from the MTT protocol. Use an opaque-walled 96-well plate to minimize background fluorescence.

  • Resazurin Addition: Prepare a sterile resazurin solution (e.g., 0.15 mg/mL in PBS).[15] Add 20 µL of the resazurin solution to each well.[14][15]

  • Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.[14][15] The optimal incubation time may vary depending on the cell type and density.

  • Fluorescence Measurement: Measure fluorescence using a microplate fluorometer with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[15][16]

Protocol 3: ATP-Based Luminescent Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol quantifies ATP, an indicator of metabolically active cells.[3][4]

  • Cell Plating and Treatment: Follow steps 1 and 2 from the MTT protocol, using an opaque-walled 96-well plate suitable for luminescence.

  • Reagent Preparation: Reconstitute the assay reagent according to the manufacturer's instructions (e.g., Promega CellTiter-Glo®).[14]

  • Assay Procedure: Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[3]

  • Add a volume of the luminescent assay reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[3]

  • Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[3][14] Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[3]

  • Luminescence Measurement: Record the luminescence using a plate-reading luminometer.

Visualizations

Tyroserleutide Signaling Pathway

Tyroserleutide is suggested to inhibit the PI3K/Akt pathway, which is crucial for cell survival and proliferation.

Tyroserleutide_Signaling_Pathway cluster_0 Cellular Processes Tyroserleutide Tyroserleutide CellSurface Cell Surface Receptor? Tyroserleutide->CellSurface PI3K PI3K Tyroserleutide->PI3K ICAM1 ICAM-1 Expression Tyroserleutide->ICAM1 Akt Akt (PKB) PI3K->Akt Activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation Metastasis Metastasis & Adhesion ICAM1->Metastasis Troubleshooting_Workflow Start Inconsistent Viability Results Check_Peptide Check Peptide Handling: - Freshly prepared? - Stored correctly? - Fully dissolved? Start->Check_Peptide Check_Assay Review Assay Protocol: - Consistent cell seeding? - Edge effects avoided? - Pipetting technique? Start->Check_Assay Cell_Free_Control Perform Cell-Free Control: Tyroserleutide + Medium + MTT Check_Peptide->Cell_Free_Control Check_Assay->Cell_Free_Control Color_Change Color Change Observed? Cell_Free_Control->Color_Change Switch_Assay Switch to Alternative Assay: (Resazurin, ATP-based, SRB) Color_Change->Switch_Assay Yes Optimize_MTT Optimize MTT Assay: - Check solubilization - Use phenol red-free media Color_Change->Optimize_MTT No End Consistent Results Switch_Assay->End Optimize_MTT->End MTT_Interference cluster_intended Intended Assay Mechanism cluster_interference Interference Mechanism MTT1 MTT (Yellow, Soluble) LiveCell Live Cell (Mitochondrial Dehydrogenases) MTT1->LiveCell Enters Formazan1 Formazan (Purple, Insoluble) LiveCell->Formazan1 Reduces MTT2 MTT (Yellow, Soluble) Tyroserleutide Tyroserleutide (Reducing Agent) Formazan2 Formazan (Purple, Insoluble) Tyroserleutide->Formazan2 Directly Reduces (False Positive)

References

How to minimize off-target effects of Tyroserleutide in cellular models.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals minimize potential off-target effects of Tyroserleutide (B1684654) in cellular models.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for Tyroserleutide?

Tyroserleutide is a tripeptide (Tyr-Ser-Leu) with demonstrated antineoplastic activity.[1][2][3] Its primary proposed mechanisms of action include:

  • Inhibition of ICAM-1: Tyroserleutide has been shown to inhibit the expression of Intercellular Adhesion Molecule-1 (ICAM-1), a cell adhesion factor involved in tumor cell invasion and metastasis.[4][5]

  • Induction of Apoptosis via Mitochondria: Studies suggest that Tyroserleutide can localize in the mitochondria of cancer cells, leading to a decrease in mitochondrial membrane potential, mitochondrial swelling, and subsequent apoptosis (programmed cell death).[1][6]

  • PI3K Pathway Inhibition: There is evidence to suggest that Tyroserleutide may influence the Ca2+/calmodulin pathway and inhibit phosphatidylinositol 3-kinase (PI3K), which is often upregulated in cancer and plays a role in cell proliferation.

  • Cell Cycle Arrest: Tyroserleutide has been observed to interrupt the cell cycle at the G0/G1 phase in human hepatocellular carcinoma cells.[2]

Q2: What are the potential sources of off-target effects with Tyroserleutide?

While specific off-target binding partners of Tyroserleutide are not well-documented in publicly available literature, potential sources of off-target effects in cellular models can include:

  • High Concentrations: Using concentrations significantly above the effective range can lead to non-specific binding and engagement with unintended cellular targets.

  • Peptide Aggregation: Like many peptides, Tyroserleutide may have a propensity to aggregate at high concentrations or in certain buffer conditions, which can lead to non-specific cellular stress responses.

  • Low Membrane Permeability: The inherent challenge of getting peptides across the cell membrane might necessitate the use of higher concentrations, increasing the risk of off-target interactions.[7]

  • Metabolic Instability: Degradation of the peptide in cell culture media could lead to metabolites with their own biological activities.

Q3: How can I optimize the concentration of Tyroserleutide to minimize off-target effects?

A dose-response experiment is crucial to identify the optimal concentration range.[8]

  • Recommendation: Perform a concentration-response curve starting from a low concentration (e.g., nanomolar range) and extending to a high concentration (e.g., high micromolar or millimolar range, depending on previously published data).

  • Endpoints to Measure:

    • On-target effects: Measure a known downstream effect of Tyroserleutide, such as inhibition of ICAM-1 expression or induction of apoptosis.

    • Cell Viability: Use a cytotoxicity assay (e.g., MTT, XTT) to determine the concentration at which general cellular toxicity occurs.

  • Goal: Identify the lowest concentration that produces the desired on-target effect with minimal impact on overall cell viability.

Q4: My results with Tyroserleutide are inconsistent. What are some common causes and solutions?

Inconsistent results can stem from various factors:

  • Cell Culture Conditions:

    • Cell Passage Number: Use cells within a consistent and low passage number range.

    • Cell Confluency: Seed cells at a consistent density to ensure they are in a similar growth phase at the time of treatment.

  • Reagent Preparation and Handling:

    • Peptide Stock Solution: Prepare fresh stock solutions of Tyroserleutide and aliquot for single use to avoid repeated freeze-thaw cycles. Ensure complete solubilization.

    • Solvent Effects: If using a solvent like DMSO, ensure the final concentration in the culture medium is consistent across all conditions and below the toxic threshold for your cell line (typically <0.1%).[9]

  • Experimental Timing: The duration of Tyroserleutide treatment can significantly impact the outcome. A time-course experiment is recommended to identify the optimal treatment duration for observing the desired effect.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action
High level of cell death at expected effective concentrations. Off-target cytotoxicity.Perform a dose-response curve to determine the EC50 for the on-target effect and the CC50 for cytotoxicity. Select a concentration that maximizes the therapeutic window.
No significant on-target effect observed. Sub-optimal concentration or treatment duration.Perform a dose-response and a time-course experiment.
Poor cell health or incorrect cell model.Ensure cells are healthy and the chosen cell line expresses the target pathways (e.g., ICAM-1, functional PI3K pathway).
Peptide degradation.Prepare fresh Tyroserleutide solutions for each experiment.
Variability in ICAM-1 expression levels. Inconsistent cell stimulation (if applicable).If studying inhibition of induced ICAM-1, ensure the concentration and timing of the stimulating agent (e.g., TNF-α, IL-1β) are consistent.[10]
Assay variability.Ensure consistent incubation times and washing steps in your ELISA or Western blot protocol.
Unexpected changes in mitochondrial function not related to apoptosis. Direct off-target effects on mitochondrial proteins or indirect effects due to cellular stress.Use multiple mitochondrial function assays to get a comprehensive picture (e.g., membrane potential, oxygen consumption, ROS production).[11][12]

Quantitative Data Summary

The following table summarizes inhibitory concentrations of Tyroserleutide from various in vitro studies. Note that a publication regarding the therapeutic effects of Tyroserleutide on lung metastasis of human hepatocellular carcinoma SK-HEP-1 cells has been retracted.[13] Data from the retracted publication should be interpreted with caution.

Cell LineAssayConcentration RangeObserved Effect
SK-HEP-1Proliferation (MTS)0.2 - 3.2 mg/mLInhibition of proliferation up to 32.24%[5]
SK-HEP-1Adhesion to Matrigel0.2 - 0.4 mg/mLInhibition of adhesion up to 28.67%[5]
SK-HEP-1Invasion Assay0.2 - 0.4 mg/mLInhibition of invasion up to 33.70%[5]
B16-F10Proliferation0.01 - 100 µg/mLInhibition of proliferation up to 28.11%[4]
B16-F10Adhesion to MatrigelNot specifiedInhibition of adhesion up to 29.15%[4]
B16-F10Invasion AssayNot specifiedInhibition of invasion up to 35.31%[4]
BEL-7402Mitochondrial Swelling100 µMInduced swelling of isolated mitochondria[1]
MCF-7Cell Viability (MTT)IC50 of 4.34 mMLimited anticancer activity alone[7]
MCF-7 (with transporter)Cell Viability (MTT)IC50 of 0.27 mMEnhanced anticancer activity with a peptide transporter[7]

Experimental Protocols

Protocol 1: Cell Viability/Proliferation Assay (MTT/MTS)

This protocol is adapted for assessing the effect of Tyroserleutide on cell proliferation.[2][3][5][14]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of Tyroserleutide in complete culture medium. Remove the old medium from the cells and add 100 µL of the Tyroserleutide dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest Tyroserleutide concentration).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Reagent Addition: Add 10-20 µL of MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Solubilization (for MTT): If using MTT, add 100 µL of solubilization solution (e.g., DMSO or a specialized buffer) to each well.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: ICAM-1 Expression Assay (ELISA)

This protocol provides a general workflow for measuring soluble or cell-surface ICAM-1.[15][16][17][18]

  • Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat with Tyroserleutide at various concentrations for a predetermined time. If studying induced expression, add a stimulating agent like TNF-α or IL-1β.

  • Sample Collection:

    • Cell Culture Supernatant: Collect the medium and centrifuge to remove debris.

    • Cell Lysate: Wash cells with cold PBS, then lyse with a suitable lysis buffer.

  • ELISA Procedure:

    • Add standards and samples to the wells of an ICAM-1 coated plate.

    • Incubate as per the manufacturer's instructions.

    • Wash the wells.

    • Add the detection antibody.

    • Incubate and wash.

    • Add the substrate solution and incubate until color develops.

    • Add the stop solution.

    • Read the absorbance on a microplate reader.

  • Data Analysis: Generate a standard curve and determine the concentration of ICAM-1 in the samples.

Protocol 3: Mitochondrial Membrane Potential Assay

This protocol uses a fluorescent dye like TMRM to assess mitochondrial membrane potential.[1]

  • Cell Treatment: Treat cells with Tyroserleutide for the desired time.

  • Dye Loading: Incubate the cells with a low concentration of TMRM (e.g., 20-100 nM) in a suitable buffer for 20-30 minutes at 37°C.

  • Imaging or Flow Cytometry:

    • Microscopy: Image the cells using a fluorescence microscope with the appropriate filter set for TMRM (e.g., excitation ~548 nm, emission ~573 nm).

    • Flow Cytometry: Harvest the cells and analyze the fluorescence intensity using a flow cytometer.

  • Data Analysis: A decrease in TMRM fluorescence intensity indicates mitochondrial depolarization.

Visualizations

Tyroserleutide_Signaling_Pathway cluster_legend Legend Tyroserleutide Tyroserleutide Mitochondrion Mitochondrion Tyroserleutide->Mitochondrion Direct Interaction PI3K_Pathway PI3K/Akt Pathway Tyroserleutide->PI3K_Pathway Inhibition ICAM1_Expression ICAM-1 Expression Tyroserleutide->ICAM1_Expression Inhibition Cell_Membrane Cell Membrane Apoptosis Apoptosis Mitochondrion->Apoptosis Induces Cell_Proliferation Cell Proliferation & Invasion PI3K_Pathway->Cell_Proliferation Promotes ICAM1_Expression->Cell_Proliferation Promotes Activation Activation -> Inhibition Inhibition --| Interaction Interaction ->

Caption: Proposed signaling pathways of Tyroserleutide.

Experimental_Workflow Start Start: Cell Culture Dose_Response Dose-Response Curve (e.g., 0.1 nM - 1 mM) Start->Dose_Response Time_Course Time-Course Experiment (e.g., 6, 12, 24, 48h) Start->Time_Course On_Target_Assay On-Target Assays (ICAM-1, Apoptosis, PI3K) Dose_Response->On_Target_Assay Off_Target_Assay Viability/Toxicity Assays (MTT, Cell Count) Dose_Response->Off_Target_Assay Time_Course->On_Target_Assay Time_Course->Off_Target_Assay Data_Analysis Data Analysis: Determine Optimal Concentration & Therapeutic Window On_Target_Assay->Data_Analysis Off_Target_Assay->Data_Analysis End Optimized Protocol Data_Analysis->End

Caption: Workflow for optimizing Tyroserleutide experiments.

Troubleshooting_Logic Problem Problem Encountered (e.g., High Toxicity, No Effect) Check_Concentration Is Concentration Optimized? Problem->Check_Concentration Check_Time Is Treatment Time Optimized? Check_Concentration->Check_Time Yes Perform_Dose_Response Action: Perform Dose-Response Check_Concentration->Perform_Dose_Response No Check_Cells Are Cells Healthy & Appropriate Model? Check_Time->Check_Cells Yes Perform_Time_Course Action: Perform Time-Course Check_Time->Perform_Time_Course No Check_Reagents Are Reagents Fresh & Properly Prepared? Check_Cells->Check_Reagents Yes Validate_Cell_Line Action: Validate Cell Line (Passage, Health) Check_Cells->Validate_Cell_Line No Prepare_Fresh Action: Prepare Fresh Reagents Check_Reagents->Prepare_Fresh No Solution Resolution Check_Reagents->Solution Yes Perform_Dose_Response->Solution Perform_Time_Course->Solution Validate_Cell_Line->Solution Prepare_Fresh->Solution

Caption: Troubleshooting logic for Tyroserleutide experiments.

References

Enhancing In Vitro Cellular Uptake of Tyroserleutide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the cellular uptake of Tyroserleutide (YSL) in in vitro studies. This guide details various delivery strategies, provides specific experimental protocols, and offers solutions to common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is Tyroserleutide and why is its cellular uptake a consideration?

A1: Tyroserleutide (Tyr-Ser-Leu) is a tripeptide with demonstrated anti-neoplastic properties. Its mechanism of action is believed to involve the inhibition of Intercellular Adhesion Molecule-1 (ICAM-1) and modulation of the Ca2+/calmodulin (CaM) and Phosphatidylinositol 3-kinase (PI3K) signaling pathways. As a water-soluble peptide, its passive diffusion across the cell membrane can be inefficient, necessitating enhancement strategies for effective intracellular delivery and therapeutic action in in vitro models. Studies suggest that YSL may be passively transported into tumor cells and subsequently localizes to the mitochondria.

Q2: What are the primary methods to enhance the cellular uptake of Tyroserleutide?

A2: The primary methods for enhancing the cellular uptake of peptides like Tyroserleutide include:

  • Cell-Penetrating Peptides (CPPs): Covalently conjugating or co-incubating YSL with CPPs can facilitate its translocation across the cell membrane.

  • Liposomal Formulations: Encapsulating YSL within lipid-based vesicles (liposomes) can promote cellular entry through membrane fusion or endocytosis.

  • Nanoparticle Delivery: Utilizing biodegradable polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), or solid lipid nanoparticles (SLNs) can protect YSL from degradation and improve its cellular uptake.

  • Artificial Transporters: Novel molecular transporters, such as the recently described 5F-C12, have shown significant promise in dramatically increasing YSL uptake.

Q3: How do I choose the best delivery method for my experiment?

A3: The choice of delivery method depends on several factors, including the cell type, experimental goals, and available resources.

  • CPPs are often used for their high efficiency and relatively straightforward conjugation chemistry.

  • Liposomes are a good option for protecting the peptide from degradation and can be tailored for specific cell targeting.

  • Nanoparticles offer controlled release kinetics and can encapsulate large amounts of the peptide.

  • Artificial transporters are an emerging technology that may offer the highest efficiency but may not be widely available.

Q4: How can I quantify the cellular uptake of Tyroserleutide?

A4: The intracellular concentration of Tyroserleutide can be quantified using techniques such as:

  • High-Performance Liquid Chromatography (HPLC): After cell lysis, the concentration of YSL in the cell lysate can be determined by HPLC.

  • Mass Spectrometry (MS): LC-MS/MS provides a highly sensitive and specific method for quantifying intracellular YSL.

  • Fluorescence-based methods: If YSL is fluorescently labeled, its uptake can be quantified using flow cytometry or fluorescence microscopy.

Data Presentation: Comparative Efficacy of Delivery Systems

The following tables summarize quantitative data on the enhancement of cellular uptake for peptides using various delivery systems. While specific comparative data for Tyroserleutide is limited, the following provides an expected range of improvement based on studies with similar peptides.

Table 1: Enhancement of Peptide Cellular Uptake by Different Delivery Systems

Delivery SystemFold Increase in Cellular Uptake (Approximate)Key AdvantagesCommon Challenges
Cell-Penetrating Peptides (CPPs) 10 - 50-foldHigh transduction efficiency, relatively simple to use.Potential cytotoxicity, lack of cell specificity.
Liposomes 5 - 20-foldProtects peptide from degradation, biocompatible.Low encapsulation efficiency, potential for rapid clearance.
Polymeric Nanoparticles (e.g., PLGA) 10 - 100-foldControlled release, high loading capacity.Complex formulation, potential for burst release.
Artificial Transporters (e.g., 5F-C12 for YSL) Up to 90-foldHigh specificity and efficiency.Limited availability, novel technology.

Troubleshooting Guides

Cell-Penetrating Peptide (CPP) Conjugation and Delivery
IssuePossible Cause(s)Recommended Solution(s)
Low Conjugation Efficiency - Inefficient cross-linker chemistry.- Steric hindrance from the peptide or CPP.- Incorrect pH or buffer conditions.- Optimize the molar ratio of CPP:YSL:cross-linker.- Use a longer, more flexible linker.- Ensure the reaction buffer pH is optimal for the chosen chemistry (e.g., pH 7-8 for maleimide-thiol coupling).
Poor Cellular Uptake - CPP-YSL conjugate is aggregating.- Inefficient endosomal escape.- Cell line is resistant to CPP transduction.- Characterize conjugate for aggregation using dynamic light scattering (DLS).- Co-administer with an endosomolytic agent (e.g., chloroquine), use with caution due to toxicity.- Test a panel of different CPPs to find one effective for your cell line.
Observed Cytotoxicity - High concentration of the CPP-YSL conjugate.- Intrinsic toxicity of the CPP.- Perform a dose-response curve to determine the optimal non-toxic concentration.- Switch to a CPP with a lower reported cytotoxicity.
Liposomal Formulation and Delivery
IssuePossible Cause(s)Recommended Solution(s)
Low Encapsulation Efficiency - YSL is too hydrophilic to be efficiently entrapped.- Liposome (B1194612) formation process is not optimized.- Use a dehydration-rehydration method to improve encapsulation.- Optimize the lipid composition (e.g., include charged lipids to interact with YSL).- Adjust the hydration buffer pH to optimize YSL solubility and interaction with lipids.
Inconsistent Liposome Size - Inconsistent sonication or extrusion process.- Aggregation of liposomes over time.- Standardize the sonication time and power, or the number of extrusion cycles.- Use a stabilizer like cholesterol in the formulation.- Store liposomes at 4°C and use within a specified timeframe.
Poor Cellular Uptake - Liposome surface charge is not optimal for the target cells.- Liposomes are not stable in the cell culture medium.- Prepare liposomes with different surface charges (neutral, cationic, anionic) to test for optimal uptake.- Include PEGylated lipids in the formulation to increase stability in biological fluids.
Nanoparticle Formulation and Delivery
IssuePossible Cause(s)Recommended Solution(s)
Low Peptide Encapsulation Efficiency - Poor interaction between YSL and the polymer matrix.- Rapid diffusion of YSL into the external phase during formulation.- Use a double emulsion (w/o/w) method for hydrophilic peptides like YSL.- Optimize the polymer concentration and drug-to-polymer ratio.- Adjust the pH of the aqueous phases to enhance electrostatic interactions.
Large and Polydisperse Nanoparticles - Inconsistent homogenization or sonication energy.- Polymer precipitation is too rapid.- Precisely control the energy input during emulsification.- Optimize the solvent and anti-solvent mixing rate.- Use a stabilizer (e.g., PVA) at an optimal concentration.
"Burst Release" of Peptide - A large fraction of the peptide is adsorbed to the nanoparticle surface.- Wash the nanoparticles thoroughly after formulation to remove surface-bound peptide.- Optimize the formulation to achieve a more uniform distribution of the peptide within the polymer matrix.

Experimental Protocols

Protocol 1: Liposomal Encapsulation of Tyroserleutide via Thin-Film Hydration
  • Lipid Film Preparation:

    • Dissolve a mixture of phosphatidylcholine (PC) and cholesterol (in a 2:1 molar ratio) in chloroform (B151607) in a round-bottom flask.

    • For a 10 µmol total lipid preparation, use 6.7 µmol of PC and 3.3 µmol of cholesterol.

    • Remove the chloroform using a rotary evaporator under vacuum at 40°C to form a thin, uniform lipid film on the flask wall.

    • Dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Prepare a 1 mg/mL solution of Tyroserleutide in a suitable sterile aqueous buffer (e.g., phosphate-buffered saline, PBS).

    • Warm the Tyroserleutide solution to a temperature above the phase transition temperature of the lipids (e.g., 45-50°C).

    • Add the warm Tyroserleutide solution to the lipid film and hydrate (B1144303) for 1 hour with gentle agitation.

  • Size Reduction:

    • To obtain unilamellar vesicles of a defined size, subject the hydrated liposome suspension to sonication or extrusion.

    • Sonication: Use a bath sonicator for 15-30 minutes or a probe sonicator with short bursts on ice to prevent overheating.

    • Extrusion: Pass the liposome suspension through polycarbonate filters with a defined pore size (e.g., 100 nm) for 10-20 cycles using a mini-extruder.

  • Purification:

    • Remove unencapsulated Tyroserleutide by ultracentrifugation or size exclusion chromatography.

    • Ultracentrifugation: Pellet the liposomes at 100,000 x g for 1 hour. Resuspend the pellet in fresh buffer.

    • Size Exclusion Chromatography: Pass the liposome suspension through a Sephadex G-50 column, eluting with PBS. The liposomes will elute in the void volume.

  • Characterization:

    • Determine the liposome size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

    • Measure the encapsulation efficiency by lysing a known amount of the liposomal formulation with a detergent (e.g., 1% Triton X-100) and quantifying the Tyroserleutide concentration using HPLC.

Protocol 2: Conjugation of Tyroserleutide to a Cell-Penetrating Peptide (e.g., TAT)

This protocol assumes the use of a cysteine-containing TAT peptide analogue for thiol-maleimide coupling.

  • Materials:

    • Tyroserleutide with an N- or C-terminal maleimide (B117702) modification.

    • TAT peptide with a C-terminal cysteine (e.g., YGRKKRRQRRR-C).

    • Conjugation buffer: PBS, pH 7.2, containing 10 mM EDTA.

    • Quenching solution: 1 M β-mercaptoethanol.

  • Conjugation Reaction:

    • Dissolve the maleimide-modified Tyroserleutide and the cysteine-containing TAT peptide separately in the conjugation buffer.

    • Mix the two peptide solutions at a 1:1.2 molar ratio (Tyroserleutide:TAT).

    • Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.

  • Quenching:

    • Add β-mercaptoethanol to a final concentration of 10 mM to quench any unreacted maleimide groups.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Purify the CPP-YSL conjugate from unreacted peptides and other reagents using reverse-phase HPLC.

    • Use a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).

  • Verification:

    • Confirm the successful conjugation and determine the molecular weight of the final product using MALDI-TOF mass spectrometry.

Protocol 3: Formulation of Tyroserleutide-Loaded PLGA Nanoparticles via Double Emulsion (w/o/w)
  • Preparation of Solutions:

    • Internal Aqueous Phase (w1): Dissolve Tyroserleutide in sterile water or PBS to a concentration of 10 mg/mL.

    • Organic Phase (o): Dissolve 100 mg of PLGA in 2 mL of dichloromethane (B109758) (DCM).

    • External Aqueous Phase (w2): Prepare a 2% w/v solution of polyvinyl alcohol (PVA) in sterile water.

  • Primary Emulsion (w1/o):

    • Add 200 µL of the internal aqueous phase (w1) to the organic phase (o).

    • Emulsify using a probe sonicator on ice for 1 minute to form a stable water-in-oil emulsion.

  • Secondary Emulsion (w1/o/w2):

    • Add the primary emulsion to 4 mL of the external aqueous phase (w2).

    • Immediately homogenize using a high-speed homogenizer at 15,000 rpm for 5 minutes to form the double emulsion.

  • Solvent Evaporation:

    • Transfer the double emulsion to a beaker containing 20 mL of a 0.3% w/v PVA solution.

    • Stir at room temperature for 3-4 hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection and Washing:

    • Collect the nanoparticles by centrifugation at 15,000 x g for 20 minutes at 4°C.

    • Discard the supernatant and wash the nanoparticle pellet three times with sterile water to remove residual PVA and unencapsulated peptide.

  • Lyophilization and Storage:

    • Resuspend the final nanoparticle pellet in a small volume of water containing a cryoprotectant (e.g., 5% trehalose).

    • Freeze-dry the suspension for 48 hours to obtain a powder.

    • Store the lyophilized nanoparticles at -20°C.

Visualizations: Signaling Pathways and Experimental Workflows

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ICAM1 ICAM-1 YSL Tyroserleutide YSL->ICAM1 inhibits expression CaM Calmodulin YSL->CaM inhibits PI3K PI3K CaM->PI3K activates CellProliferation Cell Proliferation & Adhesion PI3K->CellProliferation promotes

Caption: Tyroserleutide's proposed mechanism of action.

G start Start dissolve Dissolve Lipids in Organic Solvent start->dissolve evaporate Evaporate Solvent to Form Thin Film dissolve->evaporate hydrate Hydrate Film with Tyroserleutide Solution evaporate->hydrate size_reduce Size Reduction (Extrusion/Sonication) hydrate->size_reduce purify Purify Liposomes size_reduce->purify end Characterize purify->end

Caption: Workflow for liposome preparation via thin-film hydration.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm YSL_Delivery YSL-Delivery Vehicle (CPP, Liposome, Nanoparticle) Endocytosis Endocytosis YSL_Delivery->Endocytosis DirectPenetration Direct Penetration YSL_Delivery->DirectPenetration Endosome Endosome Endocytosis->Endosome YSL_Released Released YSL DirectPenetration->YSL_Released Endosome->YSL_Released Endosomal Escape Target Intracellular Target (e.g., Mitochondria) YSL_Released->Target

Caption: General pathways for cellular uptake of Tyroserleutide.

Addressing variability in adhesion and invasion assays with Tyroserleutide.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tyroserleutide (B1684654) in adhesion and invasion assays.

Frequently Asked Questions (FAQs)

Q1: What is Tyroserleutide and what is its mechanism of action in relation to cell adhesion and invasion?

Tyroserleutide (YSL) is a tripeptide (Tyr-Ser-Leu) with demonstrated antineoplastic properties.[1] Its mechanism of action in modulating cell adhesion and invasion is primarily attributed to its ability to inhibit the expression of Intercellular Adhesion Molecule-1 (ICAM-1).[1] ICAM-1 is a cell surface glycoprotein (B1211001) that plays a crucial role in the adhesion, invasion, and metastasis of tumor cells. Additionally, Tyroserleutide may influence the Ca2+/calmodulin pathway and inhibit phosphatidylinositol 3-kinase (PI3K), a key enzyme in a signaling pathway often upregulated in cancer and involved in cellular proliferation.

Q2: What are the expected outcomes of using Tyroserleutide in adhesion and invasion assays?

In vitro studies have shown that Tyroserleutide can significantly inhibit the proliferation, adhesion, and invasion of various cancer cell lines.[1] For example, in studies with B16-F10 melanoma cells, Tyroserleutide has been shown to decrease adhesiveness to Matrigel and inhibit invasion.[1] Researchers can expect a dose-dependent reduction in the number of adherent and invading cells when treated with Tyroserleutide.

Q3: How should I prepare and store Tyroserleutide for my experiments?

For optimal results and to avoid variability, proper handling of Tyroserleutide is crucial. Peptides should be stored at -20°C in a desiccated, light-protected environment.[2] When preparing solutions, it is recommended to reconstitute the lyophilized peptide in a sterile, appropriate buffer immediately before use.[2] To avoid repeated freeze-thaw cycles, which can degrade the peptide, consider aliquoting the stock solution for single-use applications.[2]

Q4: Are there any known issues with assay variability when using peptides like Tyroserleutide?

Yes, peptide-based assays can be prone to variability.[2] Common sources of variability include improper peptide storage and handling, the presence of contaminants like endotoxins or trifluoroacetate (B77799) (TFA) from the synthesis process, and poor peptide solubility.[2] It is essential to use high-quality, purified Tyroserleutide and follow stringent laboratory practices to ensure reproducibility.

Troubleshooting Guides

Problem 1: High Variability or Inconsistent Results Between Replicates in Adhesion/Invasion Assays
Potential Cause Troubleshooting Step
Uneven Cell Seeding Ensure a homogenous single-cell suspension before seeding. Pipette gently to avoid cell clumping. Allow plates to sit at room temperature for a few minutes before incubation to ensure even settling.
Inconsistent Coating of Assay Surface Ensure the entire surface of the well or insert is evenly coated with Matrigel or other extracellular matrix (ECM) proteins. Avoid introducing air bubbles during coating.[3]
Variability in Tyroserleutide Concentration Prepare a fresh stock solution of Tyroserleutide for each experiment and use calibrated pipettes for accurate dilutions. Avoid repeated freeze-thaw cycles of the stock solution.[2]
Edge Effects in Multi-well Plates To minimize evaporation and temperature gradients, use the inner wells of the plate for experimental conditions and fill the outer wells with sterile PBS or media.
Improper Washing Steps Washing steps to remove non-adherent or non-invading cells should be performed gently and consistently across all wells to avoid dislodging attached cells.
Problem 2: Lower Than Expected Inhibition of Adhesion or Invasion with Tyroserleutide
Potential Cause Troubleshooting Step
Suboptimal Tyroserleutide Concentration Perform a dose-response experiment to determine the optimal concentration of Tyroserleutide for your specific cell line and assay conditions.
Degraded Tyroserleutide Ensure proper storage of the peptide at -20°C in a dry, dark environment.[2] Use freshly prepared solutions for each experiment.
Cell Health and Passage Number Use cells that are in the logarithmic growth phase and have a low passage number. Over-passaged cells may exhibit altered adhesion and invasion characteristics.[3]
Presence of Serum in Assay Medium Serum contains various proteins that can interfere with the binding of Tyroserleutide to its target or compete for cell surface receptors. Consider performing the assay in serum-free or reduced-serum media.
Incorrect Assay Duration Optimize the incubation time for your assay. Insufficient time may not allow for a significant inhibitory effect to be observed, while excessive time may lead to secondary effects like cell death.
Problem 3: No or Very Low Cell Adhesion/Invasion in Control (Untreated) Wells
Potential Cause Troubleshooting Step
Poor Cell Viability Ensure cells are healthy and viable before starting the assay. Perform a cell viability test (e.g., trypan blue exclusion) prior to seeding.
Inappropriate ECM Coating Verify that the type and concentration of the ECM protein (e.g., Matrigel) are appropriate for your cell line. The coating may be too thick, preventing invasion.[3]
Incorrect Pore Size of Invasion Chamber Insert For invasion assays, select a membrane pore size that is appropriate for your cell type. If pores are too small, cells will not be able to migrate through.[3]
Absence of Chemoattractant For invasion assays, ensure a chemoattractant (e.g., serum) is present in the lower chamber to stimulate cell migration.[3]
Cell Over-trypsinization Excessive exposure to trypsin during cell harvesting can damage cell surface receptors crucial for adhesion and invasion. Use the lowest effective concentration of trypsin for the shortest possible time.

Data Presentation

Table 1: Summary of Reported Tyroserleutide Efficacy in B16-F10 Melanoma Cells

Assay TypeTreatmentConcentration Range (µg/mL)Reported Inhibition RateReference
ProliferationTyroserleutide0.01 - 10028.11%[1]
Adhesion (to Matrigel)TyroserleutideNot specified29.15%[1]
InvasionTyroserleutideNot specified35.31%[1]

Note: The reported inhibition rates are from a single study and may vary depending on the cell line and experimental conditions.

Experimental Protocols

Cell Adhesion Assay Protocol
  • Plate Coating: Coat the wells of a 96-well plate with an appropriate ECM protein (e.g., Matrigel, fibronectin) according to the manufacturer's instructions. Incubate and then wash gently with sterile PBS.

  • Cell Preparation: Harvest cells in the logarithmic growth phase. Resuspend the cells in serum-free or reduced-serum medium.

  • Treatment: Add varying concentrations of Tyroserleutide to the cell suspension. Include a vehicle-only control.

  • Seeding: Seed the treated cell suspension into the coated wells.

  • Incubation: Incubate the plate for a predetermined optimal time to allow for cell adhesion.

  • Washing: Gently wash the wells with PBS to remove non-adherent cells.

  • Quantification: Quantify the number of adherent cells using a suitable method, such as crystal violet staining or a fluorescence-based assay.

Cell Invasion Assay (Transwell) Protocol
  • Insert Coating: Coat the upper surface of a Transwell insert with a thin layer of Matrigel. Allow it to solidify in an incubator.

  • Cell Preparation: Harvest and resuspend cells in serum-free medium.

  • Treatment: Add varying concentrations of Tyroserleutide to the cell suspension. Include a vehicle-only control.

  • Seeding: Add the treated cell suspension to the upper chamber of the Transwell insert.

  • Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubation: Incubate for an optimized duration (e.g., 24-48 hours) to allow for cell invasion through the Matrigel and membrane.

  • Cell Removal: Carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Staining and Quantification: Fix and stain the invading cells on the lower surface of the membrane with crystal violet. Count the number of stained cells in several fields of view under a microscope.

Mandatory Visualization

Tyroserleutide_Signaling_Pathway Tyroserleutide Tyroserleutide (YSL) CellSurface Cell Surface ICAM1 ICAM-1 Expression Tyroserleutide->ICAM1 Inhibits PI3K PI3K Tyroserleutide->PI3K Inhibits Adhesion Cell Adhesion ICAM1->Adhesion Invasion Cell Invasion ICAM1->Invasion Proliferation Cell Proliferation PI3K->Proliferation Adhesion_Assay_Workflow Start Start CoatPlate Coat 96-well Plate with ECM Start->CoatPlate PrepareCells Prepare Cell Suspension (serum-free medium) CoatPlate->PrepareCells TreatCells Treat Cells with Tyroserleutide PrepareCells->TreatCells SeedCells Seed Cells into Coated Plate TreatCells->SeedCells Incubate Incubate to Allow Adhesion SeedCells->Incubate Wash Wash to Remove Non-adherent Cells Incubate->Wash Quantify Quantify Adherent Cells (e.g., Crystal Violet) Wash->Quantify End End Quantify->End Invasion_Assay_Workflow Start Start CoatInsert Coat Transwell Insert with Matrigel Start->CoatInsert PrepareCells Prepare Cell Suspension (serum-free medium) CoatInsert->PrepareCells TreatCells Treat Cells with Tyroserleutide PrepareCells->TreatCells SeedCells Seed Cells into Upper Chamber TreatCells->SeedCells AddChemo Add Chemoattractant to Lower Chamber SeedCells->AddChemo Incubate Incubate to Allow Invasion AddChemo->Incubate RemoveNonInvading Remove Non-invading Cells from Upper Surface Incubate->RemoveNonInvading StainQuantify Stain and Quantify Invading Cells RemoveNonInvading->StainQuantify End End StainQuantify->End

References

Validation & Comparative

A Comparative Analysis of Tyroserleutide and Other PI3K Inhibitors in Hepatocellular Carcinoma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of Tyroserleutide (B1684654) against other prominent Phosphatidylinositol 3-kinase (PI3K) inhibitors in the context of Hepatocellular Carcinoma (HCC). The following sections present quantitative data from preclinical studies, detailed experimental methodologies, and visualizations of key biological pathways and workflows to offer a comprehensive overview for research and development purposes.

Introduction to PI3K Inhibition in HCC

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in many cancers, including Hepatocellular Carcinoma, making it a prime target for therapeutic intervention. A variety of small molecule inhibitors targeting this pathway have been developed and are at various stages of preclinical and clinical evaluation. This guide focuses on comparing Tyroserleutide, a tripeptide compound, with other notable PI3K inhibitors such as BEZ235 (Dactolisib), Buparlisib (BKM120), Pictilisib (GDC-0941), and Copanlisib (B1663552).

Comparative Efficacy Data

The following tables summarize the in vitro and in vivo efficacy of Tyroserleutide and other selected PI3K inhibitors in HCC models. It is important to note that the experimental conditions, such as cell lines, drug concentrations, and treatment durations, may vary between studies, which should be taken into consideration when comparing the data.

In Vitro Efficacy: Inhibition of Cell Viability (IC50)
InhibitorHCC Cell LineIC50Incubation TimeReference
Tyroserleutide Data not available---
BEZ235 (Dactolisib) HepG25.583 µM24 h[1]
Huh70.705 µM24 h[2]
Huh7 (Sorafenib-resistant)0.806 µM24 h[2]
Buparlisib (BKM120) Data for HCC cell lines not specifically found---
Pictilisib (GDC-0941) Data for HCC cell lines not specifically found---
Copanlisib HepG231.6 nMNot Specified[1]
Huh747.9 nMNot Specified[1]
Hep3B72.4 nMNot Specified[1]
PLCPRF5283 nMNot Specified[1]
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
InhibitorHCC Cell LineMouse ModelDosageTumor Growth InhibitionReference
Tyroserleutide BEL-7402Nude Mice160 µg/kg/day64.17%[3]
BEL-7402Nude Mice80, 160, 320 µg/kg/day40.26%, 64.17%, 59.19%[3]
HCCLM6Nude Mice300 µg/kg/dayRetarded tumor growth (quantitative % not specified)[4]
BEZ235 (Dactolisib) JHH-7BALB/c Nude MiceNot SpecifiedTumor growth suppressed[5]
Huh7 (Sorafenib-resistant)BALB/c Nude MiceNot SpecifiedTumor growth inhibited in combination with Sorafenib (B1663141)[6]
Buparlisib (BKM120) Data for HCC xenograft models not specifically found----
Pictilisib (GDC-0941) Data for HCC xenograft models not specifically found----
Copanlisib Data for HCC xenograft models not specifically found----

Mechanism of Action: Effects on the PI3K Signaling Pathway

The primary mechanism of these inhibitors is the suppression of the PI3K pathway, leading to a reduction in the phosphorylation of downstream effectors like AKT.

Inhibition of AKT Phosphorylation
InhibitorHCC Cell LineEffect on p-AKT LevelsReference
Tyroserleutide BEL-7402Decreased kinase activity of AKT[7]
BEZ235 (Dactolisib) HepG2Inhibition of phosphorylation of AKT[8]
HepG2, Huh-7Decreased levels of phosphorylated AKT (Ser473)[9]
Buparlisib (BKM120) Data for HCC cell lines not specifically found--
Pictilisib (GDC-0941) Data for HCC cell lines not specifically found--
Copanlisib HepG2, Huh7Counteracted sorafenib-induced phosphorylation of p-AKT[2]

Signaling Pathway and Experimental Workflow Diagrams

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Tyroserleutide Tyroserleutide Tyroserleutide->PI3K Other_Inhibitors Other PI3K Inhibitors (BEZ235, Buparlisib, Pictilisib, Copanlisib) Other_Inhibitors->PI3K

Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments cell_culture HCC Cell Culture (e.g., HepG2, BEL-7402) treatment Treatment with PI3K Inhibitor cell_culture->treatment viability_assay Cell Viability Assay (MTT Assay) treatment->viability_assay western_blot Western Blot Analysis (p-AKT, total AKT) treatment->western_blot data_analysis Data Analysis viability_assay->data_analysis western_blot->data_analysis xenograft HCC Xenograft Model in Nude Mice drug_admin Drug Administration xenograft->drug_admin tumor_measurement Tumor Volume Measurement drug_admin->tumor_measurement tumor_measurement->data_analysis

Caption: General experimental workflow for evaluating PI3K inhibitors in HCC.

Detailed Experimental Protocols

The following are generalized protocols for key experiments cited in the comparison. Specific parameters may vary between studies.

Cell Viability (MTT) Assay
  • Cell Seeding: HCC cells (e.g., HepG2, BEL-7402) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Drug Treatment: The culture medium is replaced with fresh medium containing various concentrations of the PI3K inhibitor (e.g., Tyroserleutide, BEZ235) or vehicle control (DMSO).

  • Incubation: Cells are incubated with the compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curves.

Western Blot Analysis for PI3K Pathway Proteins
  • Cell Lysis: HCC cells, treated with PI3K inhibitors or vehicle for a specified time, are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for PI3K pathway proteins (e.g., phospho-AKT (Ser473), total AKT, and β-actin as a loading control).

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: The intensity of the bands is quantified using image analysis software, and the levels of phosphorylated proteins are normalized to the total protein levels.

In Vivo Tumor Xenograft Model
  • Cell Preparation: Human HCC cells (e.g., BEL-7402, HCCLM6) are harvested during the exponential growth phase and resuspended in a serum-free medium, often mixed with Matrigel.

  • Tumor Implantation: Approximately 5 x 10⁶ to 1 x 10⁷ cells are subcutaneously injected into the flank of 4-6 week old immunodeficient mice (e.g., BALB/c nude mice).

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (length × width²) / 2.

  • Drug Administration: Once tumors reach the desired size, mice are randomized into treatment and control groups. The PI3K inhibitor or vehicle is administered via the appropriate route (e.g., intraperitoneal injection, oral gavage) at the specified dose and schedule.

  • Efficacy Evaluation: Tumor growth is monitored throughout the treatment period. The tumor growth inhibition (TGI) is calculated at the end of the study using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] × 100.

  • Tissue Collection: At the end of the experiment, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., Western blotting, immunohistochemistry).

Conclusion

This guide provides a comparative overview of the preclinical efficacy of Tyroserleutide and other selected PI3K inhibitors in HCC. While direct comparative studies are limited, the available data suggest that Tyroserleutide exhibits significant anti-tumor activity in HCC models, seemingly through the inhibition of the PI3K/AKT pathway. Other PI3K inhibitors, such as BEZ235 and Copanlisib, also demonstrate potent in vitro activity against HCC cell lines. Further head-to-head studies under standardized experimental conditions are warranted to definitively establish the comparative efficacy of these compounds and to guide future clinical development in the treatment of Hepatocellular Carcinoma.

References

Tyroserleutide: A Critical Evaluation of its Anti-Metastatic Potential in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison Guide

Tyroserleutide (B1684654) (YSL), a tripeptide composed of L-tyrosine, L-serine, and L-leucine, has emerged as a compound of interest for its potential anti-tumor activities. This guide provides a comprehensive analysis of the existing experimental data validating the anti-metastatic properties of Tyroserleutide, primarily in hepatocellular carcinoma (HCC) models. It also contextualizes its performance against other classes of anti-metastatic agents, offering a critical perspective for future research and development.

Performance in Preclinical Cancer Models: A Focus on Hepatocellular Carcinoma

The majority of research on Tyroserleutide's anti-metastatic effects has been conducted in the context of hepatocellular carcinoma. In vivo studies using nude mice with experimental lung metastasis models of human HCC SK-HEP-1 cells have shown that Tyroserleutide can significantly inhibit the formation of metastatic lung nodules.[1] Concurrently, in vitro experiments have demonstrated its ability to impede the proliferation, adhesion, and invasion of HCC cells.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on Tyroserleutide in HCC models.

In Vivo Model Cancer Type Cell Line Treatment Dosage Effect on Metastasis Reference
Nude MiceHepatocellular CarcinomaSK-HEP-1Tyroserleutide320 µg/kg/day and 640 µg/kg/daySignificant inhibition of lung metastasis.[1][1]
Nude MiceHepatocellular CarcinomaBEL-7402Tyroserleutide160 µg/kg/day64.17% inhibition rate of tumor growth.[1][1]
In Vitro Assay Cancer Type Cell Line Treatment Concentration Observed Effect Reference
Adhesion AssayHepatocellular CarcinomaSK-HEP-1Tyroserleutide0.2 and 0.4 mg/mLSignificant inhibition of cell adhesion.[1]
Invasion AssayHepatocellular CarcinomaSK-HEP-1SK-HEP-1Tyroserleutide0.2 and 0.4 mg/mLSignificant inhibition of cell invasion.
Proliferation AssayHepatocellular CarcinomaSK-HEP-1Tyroserleutide0.2 to 3.2 mg/mLInhibition of cell proliferation.[1]

Mechanism of Action: Targeting Key Metastatic Pathways

Tyroserleutide's anti-metastatic activity is attributed to its ability to downregulate the expression and activity of several key proteins involved in cancer cell adhesion and invasion. Specifically, it has been shown to inhibit Intercellular Adhesion Molecule 1 (ICAM-1), Matrix Metalloproteinase-2 (MMP-2), and Matrix Metalloproteinase-9 (MMP-9).[1][2] These MMPs are crucial for the degradation of the extracellular matrix, a critical step in tumor cell invasion and metastasis.

Tyroserleutide_Mechanism_of_Action cluster_Cellular_Effects Cellular Effects cluster_Molecular_Targets Molecular Targets Tyroserleutide Tyroserleutide ICAM1 ICAM-1 Tyroserleutide->ICAM1 inhibits expression MMP2 MMP-2 Tyroserleutide->MMP2 inhibits expression & activity MMP9 MMP-9 Tyroserleutide->MMP9 inhibits expression & activity Adhesion Cell Adhesion Metastasis Metastasis Adhesion->Metastasis Invasion Cell Invasion Invasion->Metastasis ICAM1->Adhesion MMP2->Invasion MMP9->Invasion

Proposed mechanism of Tyroserleutide's anti-metastatic action.

Comparative Landscape of Anti-Metastatic Agents

Direct comparative studies of Tyroserleutide against other anti-metastatic agents are not currently available in published literature. To provide a broader context, the following table compares the proposed mechanism of Tyroserleutide with other classes of drugs that have anti-metastatic properties.

Drug/Class Mechanism of Action Cancer Models with Demonstrated Activity
Tyroserleutide Downregulation of ICAM-1, MMP-2, and MMP-9.Hepatocellular Carcinoma.[1][2]
Dacarbazine (B1669748) Alkylating agent that damages cancer cell DNA.Metastatic Melanoma.[6][7][8]
BRAF Inhibitors (e.g., Vemurafenib, Dabrafenib) Target the BRAF V600E mutation, inhibiting a key signaling pathway in cell growth.BRAF V600E positive Metastatic Melanoma.[6]
Immune Checkpoint Inhibitors (e.g., anti-PD-L1, anti-CTLA-4) Block proteins that prevent the immune system from attacking cancer cells.Mesenchymal Colorectal Cancer (in combination with hyaluronidase).[9]
Antibody-Drug Conjugates (e.g., Trastuzumab deruxtecan) A targeted antibody delivers a cytotoxic agent directly to cancer cells.HER2-positive Metastatic Breast Cancer.[10]

Detailed Experimental Protocols

The following are representative protocols for key experiments used to evaluate the anti-metastatic activity of Tyroserleutide, based on methodologies described in the available literature.

In Vivo Experimental Metastasis Model

In_Vivo_Workflow start Start: Prepare SK-HEP-1 Cell Suspension injection Inject 1x10^6 cells/mouse into tail vein of nude mice start->injection grouping Randomly divide mice into treatment and control groups injection->grouping treatment Administer Tyroserleutide (e.g., 320 or 640 µg/kg/day) or saline daily for 60 days grouping->treatment imaging Monitor for lung metastases using in vivo imaging system treatment->imaging analysis Quantify metastatic burden (e.g., fluorescence intensity) imaging->analysis histology Harvest lungs for histological analysis (H&E staining) analysis->histology end End: Compare metastatic nodule number and size between groups histology->end

Workflow for an in vivo experimental metastasis study.

Protocol:

  • Cell Culture: Human hepatocellular carcinoma SK-HEP-1 cells are cultured in appropriate media until they reach 80-90% confluency.

  • Cell Preparation: Cells are harvested, washed with phosphate-buffered saline (PBS), and resuspended in serum-free medium at a concentration of 1x107 cells/mL.

  • Animal Model: Six to eight-week-old male nude mice are used.

  • Tumor Cell Inoculation: Each mouse is injected with 100 µL of the cell suspension (1x106 cells) via the tail vein to induce experimental lung metastasis.

  • Treatment: Mice are randomly assigned to a control group (receiving daily saline injections) and treatment groups (receiving daily intraperitoneal injections of Tyroserleutide at specified doses). Treatment commences on the day of tumor cell inoculation and continues for a predetermined period (e.g., 60 days).

  • Monitoring: The development of lung metastases is monitored using a non-invasive in vivo imaging system. Body weight and general health are also monitored regularly.

  • Endpoint Analysis: At the end of the treatment period, mice are euthanized. Lungs are harvested, and the number of metastatic nodules on the lung surface is counted.

  • Histopathology: Lung tissues are fixed, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination to confirm the presence and size of metastatic lesions.

In Vitro Invasion Assay (Transwell Assay)

Protocol:

  • Chamber Preparation: Transwell inserts with an 8 µm pore size polycarbonate membrane are coated with Matrigel and allowed to solidify.

  • Cell Seeding: SK-HEP-1 cells are serum-starved overnight. A suspension of 5x104 cells in serum-free medium, with or without various concentrations of Tyroserleutide, is added to the upper chamber of the Transwell insert.

  • Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as 10% fetal bovine serum.

  • Incubation: The plates are incubated for 24-48 hours to allow for cell invasion through the Matrigel and membrane.

  • Cell Staining and Counting: Non-invading cells on the upper surface of the membrane are removed with a cotton swab. The invading cells on the lower surface are fixed with methanol (B129727) and stained with crystal violet.

  • Quantification: The number of invading cells is counted in several random fields under a microscope. The results are expressed as the average number of cells per field or as a percentage of the control.

Conclusion and Future Directions

The available evidence, primarily from hepatocellular carcinoma models, suggests that Tyroserleutide has anti-metastatic properties mediated through the downregulation of key adhesion and invasion molecules. However, the lack of data in other cancer types and the retraction of a significant publication in the field underscore the need for further, rigorous investigation.

Future research should prioritize:

  • Validating the anti-metastatic effects of Tyroserleutide in a broader range of cancer models, including breast, lung, and colon cancers.

  • Conducting head-to-head studies comparing the efficacy of Tyroserleutide with current standard-of-care anti-metastatic agents.

  • Further elucidating the upstream and downstream signaling pathways affected by Tyroserleutide to identify potential biomarkers for patient stratification and to uncover novel therapeutic combinations.

A more robust and diverse body of evidence is required before the full clinical potential of Tyroserleutide as an anti-metastatic agent can be determined.

References

Comparative analysis of Tyroserleutide's effect on MMP-2 and MMP-9 expression.

Author: BenchChem Technical Support Team. Date: December 2025

A note on the primary data for Tyroserleutide: The central source of data for Tyroserleutide's effect on MMP-2 and MMP-9 expression is a research paper that has since been retracted due to concerns regarding image duplication.[1] While the textual information and data from this paper are presented here for a comprehensive overview, it is crucial to interpret them with caution, acknowledging the questions raised about the study's integrity.

This guide provides a comparative analysis of the tripeptide Tyroserleutide's effects on the expression of matrix metalloproteinase-2 (MMP-2) and matrix metalloproteinase-9 (MMP-9), key enzymes involved in cancer cell invasion and metastasis. The performance of Tyroserleutide is compared with other known MMP inhibitors, including the synthetic inhibitor Batimastat and the natural compounds Curcumin and Resveratrol.

Comparative Data on MMP-2 and MMP-9 Inhibition

The following tables summarize the quantitative data on the effects of Tyroserleutide and alternative inhibitors on MMP-2 and MMP-9 expression and activity in various cancer cell lines.

Table 1: Effect of Tyroserleutide on MMP-2 and MMP-9 in Human Hepatocellular Carcinoma (SK-HEP-1) Cells

TreatmentConcentrationMMP-2 Activity InhibitionMMP-9 Activity InhibitionMMP-2 Protein ExpressionMMP-9 Protein ExpressionMMP-2 mRNA LevelMMP-9 mRNA Level
Tyroserleutide0.2 mg/mLSignificant ReductionSignificant ReductionSignificantly InhibitedSignificantly InhibitedDecreasedDecreased
Tyroserleutide0.4 mg/mLSignificant ReductionSignificant ReductionSignificantly InhibitedSignificantly InhibitedDecreasedDecreased

Data is derived from a retracted study and should be interpreted with caution.

Table 2: Comparative Effects of Alternative MMP Inhibitors on MMP-2 and MMP-9

InhibitorCell LineConcentrationEffect on MMP-2Effect on MMP-9Reference
Batimastat Broad SpectrumIC50: 4 nMInhibitionIC50: 4 nM, Inhibition[2]
Curcumin SK-Hep-110 µM-70.6% inhibition of invasion, associated with decreased MMP-9 secretion.[3][3]
HEC-1B10, 20, 30 µMDose-dependent decrease in protein levels and activity.[4]Dose-dependent decrease in protein levels and activity.[4][4]
Resveratrol HepG210 µM-Significant inhibition of TNF-α-mediated expression.[5][6][5][6]
HTB94Not specifiedSignificant inhibition.[7]Significant inhibition.[7][7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Culture and Treatment

Human hepatocellular carcinoma cell lines such as SK-HEP-1, HepG2, and Huh7 are commonly used. Cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. For treatment, cells are seeded and allowed to adhere overnight. The medium is then replaced with serum-free medium containing various concentrations of the test compounds (Tyroserleutide, Curcumin, Resveratrol, etc.) for a specified duration (e.g., 24-72 hours).

Gelatin Zymography for MMP-2 and MMP-9 Activity

This technique is used to detect the enzymatic activity of MMP-2 and MMP-9.

G cluster_0 Sample Preparation cluster_1 Electrophoresis cluster_2 Enzyme Renaturation and Activity Assay cluster_3 Visualization A Conditioned media collection from treated cells B Protein concentration determination A->B C Mix with non-reducing sample buffer B->C D Load samples onto gelatin-containing SDS-PAGE gel C->D E Run electrophoresis to separate proteins by size D->E F Wash gel with Triton X-100 to remove SDS E->F G Incubate gel in developing buffer at 37°C F->G H Stain gel with Coomassie Brilliant Blue G->H I Destain to visualize clear bands of gelatin degradation H->I J Quantify band intensity I->J

Experimental workflow for Gelatin Zymography.

Western Blot for MMP-2 and MMP-9 Protein Expression

Western blotting is employed to detect the protein levels of MMP-2 and MMP-9.

G cluster_0 Protein Extraction and Quantification cluster_1 Electrophoresis and Transfer cluster_2 Immunodetection cluster_3 Visualization A Lyse treated cells B Quantify protein concentration A->B C Separate proteins by SDS-PAGE B->C D Transfer proteins to a PVDF membrane C->D E Block membrane to prevent non-specific binding D->E F Incubate with primary antibodies for MMP-2 and MMP-9 E->F G Incubate with HRP-conjugated secondary antibody F->G H Add chemiluminescent substrate G->H I Detect signal and quantify band intensity H->I

Experimental workflow for Western Blot.

Real-Time PCR (RT-PCR) for MMP-2 and MMP-9 Gene Expression

RT-PCR is used to measure the mRNA levels of MMP-2 and MMP-9.

G cluster_0 RNA Extraction and cDNA Synthesis cluster_1 Quantitative PCR cluster_2 Data Analysis A Isolate total RNA from treated cells B Reverse transcribe RNA to cDNA A->B C Perform real-time PCR with primers for MMP-2, MMP-9, and a reference gene B->C D Monitor fluorescence to quantify gene expression C->D E Calculate relative gene expression using the ΔΔCt method D->E

Experimental workflow for RT-PCR.

Signaling Pathways

The precise signaling pathway through which Tyroserleutide modulates MMP-2 and MMP-9 expression is not fully elucidated. However, existing research suggests a potential involvement of the PI3K/Akt pathway, a common regulator of MMP expression. Tyroserleutide has been shown to inhibit PI3K.[8] Inhibition of the PI3K/Akt pathway can lead to the downregulation of transcription factors, such as NF-κB, which are known to regulate the expression of MMP-9.

G Tyroserleutide Tyroserleutide PI3K PI3K Tyroserleutide->PI3K Inhibits Akt Akt PI3K->Akt Activates NF_kB NF-κB Akt->NF_kB Activates MMP9_gene MMP-9 Gene NF_kB->MMP9_gene Promotes Transcription MMP9_expression MMP-9 Expression MMP9_gene->MMP9_expression Leads to

Putative signaling pathway for Tyroserleutide's effect on MMP-9.

Conclusion

Based on the available, albeit retracted, data, Tyroserleutide demonstrates potential in reducing the expression and activity of MMP-2 and MMP-9 in hepatocellular carcinoma cells. This effect is comparable to other known MMP inhibitors like Curcumin and Resveratrol. The proposed mechanism of action involves the inhibition of the PI3K/Akt signaling pathway. However, due to the retraction of the key study on Tyroserleutide, further independent and validated research is imperative to confirm these findings and fully elucidate its mechanism of action and therapeutic potential as an MMP inhibitor. Researchers and drug development professionals should consider these preliminary findings with appropriate skepticism and prioritize rigorous validation in future studies.

References

Synergistic Anti-Tumor Effects of Tyroserleutide in Combination with Chemotherapeutic Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Tianjin, China – December 15, 2025 – A comprehensive analysis of preclinical data reveals the significant synergistic effects of Tyroserleutide (B1684654) (YSL), a novel tripeptide, when used in combination with conventional chemotherapeutic agents. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of Tyroserleutide's performance, supported by experimental data, to enhance the understanding of its potential in combination cancer therapy.

Enhanced Efficacy and Reduced Toxicity: The Case of Doxorubicin (B1662922)

Preclinical studies have robustly demonstrated that the co-administration of Tyroserleutide with doxorubicin leads to a marked enhancement of anti-tumor activity and a significant reduction in chemotherapy-associated side effects. In a key study utilizing a human hepatocellular carcinoma (BEL-7402) xenograft model in nude mice, the combination therapy exhibited superior tumor growth inhibition compared to doxorubicin monotherapy.

The synergistic effect is particularly notable in mitigating the toxic side effects commonly associated with doxorubicin. The combination of YSL and doxorubicin was found to decrease chemotherapy-induced weight loss, leukocyte depression, and damage to the heart, liver, and kidneys when compared to doxorubicin alone[1].

Quantitative Analysis of Synergistic Effects with Doxorubicin
Treatment GroupDosageTumor Growth Inhibition RateChange in Body WeightLeukocyte Count
Doxorubicin (Low Dose)0.7 mg/kgLower than combinationSignificant DecreaseDepressed
YSL + Doxorubicin (Low Dose)YSL + 0.7 mg/kgGreater than Doxorubicin aloneLess DecreaseLess Depressed
Doxorubicin (Mid Dose)2 mg/kgLower than combinationSignificant DecreaseDepressed
YSL + Doxorubicin (Mid Dose)YSL + 2 mg/kgGreater than Doxorubicin aloneLess DecreaseLess Depressed
Doxorubicin (High Dose)6 mg/kg-Significant DecreaseDepressed
YSL + Doxorubicin (High Dose)YSL + 6 mg/kgProlonged survival timeLess DecreaseLess Depressed

Data synthesized from a study on human hepatocellular carcinoma BEL-7402 xenografts in nude mice[1].

Unveiling the Mechanism of Action: A Multi-pronged Approach

Tyroserleutide exerts its anti-tumor and synergistic effects through a complex mechanism of action, primarily targeting the PI3K/AKT signaling pathway, a critical regulator of cell proliferation, survival, and metastasis.

Key Mechanistic Actions of Tyroserleutide:

  • Inhibition of PI3K/AKT Pathway: Tyroserleutide upregulates the expression of the tumor suppressor PTEN, which in turn inhibits the activity of AKT and its downstream effector, PDK1. This disruption of the PI3K/AKT pathway impedes the transmission of signals that promote tumor cell proliferation.

  • Cell Cycle Arrest and Apoptosis Induction: The inhibition of AKT by Tyroserleutide leads to the upregulation of cell cycle regulatory proteins p21 and p27, causing cell cycle arrest. Furthermore, it decreases the phosphorylation of MDM2, leading to an increase in the protein level of the tumor suppressor p53, which promotes apoptosis. The inactivation of AKT also removes its inhibitory effect on the pro-apoptotic protein Bad, resulting in decreased levels of the anti-apoptotic proteins Bcl-2 and Bcl-XL, ultimately leading to mitochondrial damage and apoptosis.

  • Downregulation of ICAM-1: Tyroserleutide has been shown to inhibit the expression of Intercellular Adhesion Molecule-1 (ICAM-1), a key molecule involved in tumor cell invasion and metastasis. This action is likely mediated through the modulation of the PI3K/AKT and NF-κB signaling pathways.

  • Involvement of Ca2+/Calmodulin Pathway: The anti-tumor activity of Tyroserleutide also involves the Ca2+/calmodulin (CaM) pathway. YSL has been observed to decrease the expression of CaM and inhibit the activity of PI3K by reducing the expression of its regulatory (p85) and catalytic (p110α and p110γ) subunits.

Signaling Pathway of Tyroserleutide's Anti-Tumor Activity

Tyroserleutide_Mechanism YSL Tyroserleutide (YSL) CaM Ca2+/Calmodulin (CaM) YSL->CaM inhibits PI3K PI3K YSL->PI3K inhibits PTEN PTEN YSL->PTEN activates ICAM1 ICAM-1 YSL->ICAM1 inhibits NFkB NF-κB YSL->NFkB inhibits CaM->PI3K activates AKT AKT PI3K->AKT activates PDK1 PDK1 PI3K->PDK1 activates PI3K->NFkB activates PTEN->PI3K inhibits MDM2 MDM2 AKT->MDM2 phosphorylates p21_p27 p21/p27 AKT->p21_p27 inhibits Bad Bad AKT->Bad phosphorylates (inhibits) p53 p53 MDM2->p53 inhibits Apoptosis Apoptosis p53->Apoptosis CellCycle Cell Cycle Arrest p21_p27->CellCycle Bcl2_BclXL Bcl-2/Bcl-XL Bad->Bcl2_BclXL inhibits Bcl2_BclXL->Apoptosis inhibits Metastasis Metastasis Inhibition ICAM1->Metastasis promotes NFkB->ICAM1 activates

Caption: Tyroserleutide's mechanism of action targeting the PI3K/AKT pathway.

Experimental Protocols

In Vivo Xenograft Model for Combination Therapy Evaluation

The following protocol outlines the methodology used to assess the synergistic effects of Tyroserleutide in combination with doxorubicin in a human hepatocellular carcinoma xenograft model.

1. Cell Culture and Animal Model:

  • Human hepatocellular carcinoma BEL-7402 cells are cultured in appropriate media.

  • Male BALB/c nude mice (4-6 weeks old) are used for the study.

2. Tumor Implantation:

  • A suspension of BEL-7402 cells (e.g., 1 x 10^7 cells in 0.2 mL of saline) is injected subcutaneously into the right flank of each mouse.

  • Tumor growth is monitored regularly, and treatment is initiated when the tumor volume reaches a predetermined size (e.g., 100-150 mm³).

3. Treatment Groups and Administration:

  • Mice are randomly assigned to various treatment groups:

    • Control (saline)

    • Tyroserleutide (YSL) alone

    • Doxorubicin alone (at various doses)

    • YSL in combination with doxorubicin (at various doses)

  • YSL and doxorubicin are administered via intraperitoneal injection according to the specified dosing schedule (e.g., every other day for a defined period).

4. Data Collection and Analysis:

  • Tumor volume is measured at regular intervals using calipers (Volume = 0.5 x length x width²).

  • Body weight is recorded to assess systemic toxicity.

  • At the end of the study, mice are euthanized, and tumors are excised and weighed.

  • Blood samples are collected for hematological analysis (e.g., leukocyte count).

  • Major organs (heart, liver, kidneys) are harvested for histological examination to assess tissue damage.

  • Tumor growth inhibition rate is calculated using the formula: (1 - (average tumor weight of treated group / average tumor weight of control group)) x 100%.

Experimental Workflow

Experimental_Workflow start Start cell_culture Culture BEL-7402 Cells start->cell_culture tumor_implantation Subcutaneous Implantation in Nude Mice cell_culture->tumor_implantation tumor_growth Monitor Tumor Growth tumor_implantation->tumor_growth treatment_groups Randomize into Treatment Groups tumor_growth->treatment_groups drug_administration Administer Treatments (YSL, Doxorubicin, Combination) treatment_groups->drug_administration data_collection Monitor Tumor Volume and Body Weight drug_administration->data_collection endpoint Study Endpoint data_collection->endpoint euthanasia Euthanasia and Sample Collection endpoint->euthanasia analysis Data Analysis: Tumor Weight, Hematology, Histopathology euthanasia->analysis conclusion Conclusion analysis->conclusion

Caption: Workflow for in vivo evaluation of Tyroserleutide combination therapy.

Future Directions and Clinical Outlook

While preclinical data for Tyroserleutide in combination with doxorubicin are promising, further research is warranted to explore its synergistic potential with other widely used chemotherapeutic agents such as cisplatin (B142131) and paclitaxel. To date, no clinical trials have been registered specifically evaluating Tyroserleutide in combination with other chemotherapies. A Phase I clinical trial of continuous infusion Tyroserleutide monotherapy in patients with advanced hepatocellular carcinoma has been completed, demonstrating that it was well-tolerated. The development of well-designed clinical trials is a critical next step to translate these encouraging preclinical findings into tangible benefits for cancer patients.

This guide serves as a foundational resource for the scientific community, highlighting the potential of Tyroserleutide as a valuable component of combination cancer therapy. The presented data and protocols are intended to facilitate further investigation and accelerate the development of more effective and less toxic treatment regimens.

References

Independent Verification of Tyroserleutide's Role in Cell Cycle Arrest: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of Tyroserleutide (YSL), a novel tripeptide, with other established alternatives for inducing cell cycle arrest. The information presented is intended for researchers, scientists, and drug development professionals, with a focus on experimental data and detailed methodologies to facilitate independent verification.

Executive Summary

Tyroserleutide has been demonstrated to inhibit the proliferation of human hepatocellular carcinoma (HCC) cells, specifically the BEL-7402 cell line, by inducing cell cycle arrest at the G0/G1 phase.[1] This effect is primarily mediated through the upregulation of the cyclin-dependent kinase inhibitors p21 and p27, and the downregulation of Proliferating Cell Nuclear Antigen (PCNA).[1] Furthermore, evidence suggests the involvement of the Calmodulin (CaM)/Phosphatidylinositol 3-kinase (PI3K) signaling pathway in YSL's anti-tumor activity.[2] This guide compares the performance of Tyroserleutide with other known G0/G1 phase arresting agents, providing available experimental data and detailed protocols for verification.

Data Presentation: Comparison of G0/G1 Cell Cycle Arresting Agents

The following table summarizes the key characteristics and reported efficacy of Tyroserleutide and selected alternative compounds known to induce G0/G1 cell cycle arrest.

CompoundTarget Cell LineEffective ConcentrationPercentage of Cells in G0/G1 Phase (Treatment vs. Control)Key Molecular Markers
Tyroserleutide (YSL) BEL-7402 (Human Hepatocellular Carcinoma)Not explicitly quantified in reviewed literatureQualitative increase reported.[1]↑ p21, ↑ p27, ↓ PCNA
Lovastatin VariousVaries by cell lineSignificant increase↓ Cyclin D1, ↓ CDK2, ↓ CDK4
Mimosine VariousVaries by cell lineSignificant increaseInhibition of ribonucleotide reductase
Trichodermin OVCAR-3 (Ovarian Cancer)1.5 µM72% vs. 53%↓ Cyclin D1, ↓ CDK4, ↓ CDK2, ↓ c-Myc
Orientin HT29 (Colorectal Carcinoma)6.25 µM & 12.5 µMSubstantial increase↑ p21, ↓ Cyclins, ↓ CDKs
Panduratin A MCF-7 (Breast Cancer)20 µM67.2% vs. 53.4%Data not available
Raltitrexed HepG2 (Hepatocellular Carcinoma)Not specifiedSignificant increase↑ p53, ↑ p16, ↓ Cyclin A, ↓ CDK2
Terfenadine HepG2, HT-29, COLO 2051-3 µMSignificant increase↑ p53, ↑ p21, ↑ p27, ↓ CDK2 activity, ↓ CDK4 activity

Note: Quantitative data for Tyroserleutide's effect on the percentage of cells in the G0/G1 phase was not available in the reviewed literature. Further independent verification is recommended.

Experimental Protocols

Cell Cycle Analysis using Propidium Iodide Staining and Flow Cytometry

This protocol is designed to quantify the distribution of cells in different phases of the cell cycle.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

  • RNase A (100 µg/mL)

  • Flow Cytometer

Procedure:

  • Cell Preparation: Culture BEL-7402 cells to the desired confluence and treat with Tyroserleutide or alternative compounds at various concentrations for a specified duration (e.g., 24, 48 hours). A vehicle-treated control group should be included.

  • Harvesting: Detach cells using trypsin-EDTA, collect them by centrifugation, and wash twice with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite PI with a 488 nm laser and collect the emission fluorescence at approximately 617 nm.

  • Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for p21, p27, and PCNA

This protocol allows for the detection and semi-quantification of key proteins involved in cell cycle regulation.

Materials:

  • RIPA Lysis Buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p21, anti-p27, anti-PCNA, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated and control cells with RIPA buffer. Quantify the protein concentration using a BCA assay.

  • SDS-PAGE: Denature protein lysates and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p21, p27, PCNA, and a loading control overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Perform densitometric analysis of the bands and normalize the expression of the target proteins to the loading control.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the signaling pathways implicated in Tyroserleutide-induced cell cycle arrest.

Tyroserleutide_Signaling_Pathway YSL Tyroserleutide (YSL) CaM Calmodulin (CaM) YSL->CaM inhibits PI3K PI3K YSL->PI3K inhibits p21 p21 YSL->p21 upregulates p27 p27 YSL->p27 upregulates PCNA PCNA YSL->PCNA downregulates CaM->PI3K activates CDK_Cyclin CDK-Cyclin Complexes (e.g., CDK2/Cyclin E) p21->CDK_Cyclin inhibits CellCycleArrest G0/G1 Cell Cycle Arrest p27->CDK_Cyclin inhibits CDK_Cyclin->CellCycleArrest promotes progression past G1 Cell_Cycle_Analysis_Workflow start Cell Culture & Treatment harvest Harvest & Wash Cells start->harvest fix Fixation in 70% Ethanol harvest->fix stain Propidium Iodide & RNase A Staining fix->stain flow Flow Cytometry Analysis stain->flow analysis Data Analysis (Cell Cycle Phases) flow->analysis Western_Blot_Workflow start Cell Lysis & Protein Quantification sds SDS-PAGE start->sds transfer Protein Transfer to PVDF Membrane sds->transfer block Blocking transfer->block primary Primary Antibody Incubation (p21, p27, PCNA) block->primary secondary Secondary Antibody Incubation primary->secondary detect Chemiluminescent Detection secondary->detect analysis Densitometric Analysis detect->analysis

References

A Comparative Guide to the Mitochondrial Action of Tyroserleutide and Alternative Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reported mitochondrial effects of the tripeptide Tyroserleutide (YSL) against other mitochondrial-targeting agents. The objective is to offer a clear, data-driven overview to inform research and development efforts, with a particular emphasis on the available evidence and the context of reproducibility.

Executive Summary

Tyroserleutide (YSL), a tripeptide composed of tyrosine, serine, and leucine, has been investigated for its antineoplastic properties.[1] Emerging research suggests that its mechanism of action may be directly linked to the mitochondria of cancer cells.[2] Studies indicate that YSL co-localizes with mitochondria and induces apoptosis by disrupting mitochondrial function.[2] Specifically, it has been shown to cause mitochondrial swelling and a decrease in mitochondrial membrane potential (Δψm), likely through the opening of the mitochondrial permeability transition (MPT) pore.[2]

However, it is crucial to note that a significant study on the therapeutic effects of Tyroserleutide was retracted due to concerns over the integrity of the original data.[3] This underscores the need for further independent and robust reproducibility studies to validate the initial findings. This guide, therefore, presents the available data while urging critical evaluation.

In contrast, a variety of other compounds with well-documented mitochondrial actions offer potential alternatives or comparative benchmarks. These range from naturally occurring supplements that support mitochondrial health to other investigational drugs that modulate mitochondrial function for therapeutic benefit.[4][5][6][7]

Comparative Data on Mitochondrial Effects

The following table summarizes the reported mitochondrial effects of Tyroserleutide in comparison to other established mitochondrial-targeting agents.

CompoundPrimary Mitochondrial Effect(s)Mechanism of ActionSupporting Evidence
Tyroserleutide (YSL) Induces mitochondrial swelling; Decreases mitochondrial membrane potential (Δψm).[2]Suspected to open the Mitochondrial Permeability Transition (MPT) pore.[2]In vitro studies on human hepatocellular carcinoma cells (BEL-7402).[2] Note: A key paper on its anti-metastatic effects has been retracted.[3]
Metformin Inhibits Complex I of the electron transport chain; Activates AMPK; Promotes mitophagy and mitochondrial biogenesis.[8]Reduces ATP production, leading to a cellular energy state similar to caloric restriction.[8]Extensive preclinical and clinical studies in the context of diabetes and aging.[8]
Coenzyme Q10 (CoQ10) Essential component of the electron transport chain (transfers electrons from Complexes I and II to III); Acts as an antioxidant.[7]Restores electron flow and improves oxidative phosphorylation.[7]Used as a supplement to treat primary CoQ10 deficiencies and other mitochondrial diseases.[7]
Mitochondria-Targeting Peptides (e.g., Mito-FF) Accumulate in mitochondria; Induce mitochondrial impairment and increase membrane potential in cancer cells.[9]Disrupt tumor cell hypermetabolism, leading to apoptosis.[9]Preclinical studies in breast cancer cell lines.[9]
3-Bromopyruvate (3-BP) Inhibits key glycolytic enzymes; Induces mitochondrial-dependent ROS generation.[10]Has a pleiotropic effect, disrupting cellular metabolism and inducing oxidative stress.[10]Investigated as an anticancer agent targeting the Warburg effect.[10]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are protocols for key experiments used to assess the mitochondrial action of compounds like Tyroserleutide.

Assessment of Mitochondrial Membrane Potential (Δψm)

This protocol is adapted from studies using fluorescent probes to measure changes in Δψm in isolated mitochondria.[2]

  • Objective: To qualitatively or quantitatively assess the effect of a compound on the mitochondrial membrane potential.

  • Materials:

    • Isolated mitochondria from a relevant cell line (e.g., BEL-7402 human hepatocellular carcinoma cells).[2]

    • Fluorescent probe sensitive to Δψm (e.g., TMRM - Tetramethylrhodamine, Methyl Ester).[2][11]

    • Respiration buffer.[12]

    • Test compound (e.g., Tyroserleutide).

    • Fluorescence plate reader or a confocal microscope.[13]

  • Procedure:

    • Isolate mitochondria from the chosen cell line using differential centrifugation.[13]

    • Determine the protein concentration of the isolated mitochondria using a standard protein assay (e.g., BCA).[13]

    • Resuspend the isolated mitochondria in respiration buffer to a desired concentration.

    • Load the mitochondria with the TMRM probe. TMRM accumulates in active mitochondria, and its fluorescence is quenched at high concentrations.[2]

    • Add the test compound (Tyroserleutide) at various concentrations to the mitochondrial suspension.

    • Monitor the fluorescence intensity over time. Depolarization of the mitochondrial membrane leads to the release of TMRM into the cytosol, causing an increase in the fluorescence signal.[2]

    • A known mitochondrial uncoupler, such as CCCP, can be used as a positive control for depolarization.[11]

Mitochondrial Swelling Assay

This photometric method assesses the opening of the mitochondrial permeability transition pore.[2]

  • Objective: To determine if a compound induces swelling in isolated mitochondria, indicative of MPT pore opening.

  • Materials:

    • Isolated mitochondria.

    • Swelling buffer.

    • Test compound.

    • A spectrophotometer capable of measuring absorbance at 540 nm.

  • Procedure:

    • Prepare a suspension of isolated mitochondria in the swelling buffer.

    • Add the test compound to the suspension.

    • Measure the change in absorbance at 540 nm over a set period (e.g., 60 minutes).[2]

    • A decrease in absorbance indicates an increase in mitochondrial volume (swelling).[2]

Measurement of Cellular Oxygen Consumption Rate (OCR)

This assay provides a direct measure of mitochondrial respiration and the activity of the electron transport chain.[14]

  • Objective: To measure the effect of a compound on the rate of oxygen consumption in intact cells.

  • Materials:

    • Live cells cultured in appropriate microplates.

    • Extracellular flux analyzer (e.g., Seahorse XF Analyzer).

    • Assay medium.

    • Test compound.

    • Mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) for a mitochondrial stress test.[14]

  • Procedure:

    • Plate cells in the microplate and allow them to adhere.

    • Replace the culture medium with the assay medium and incubate.

    • Load the sensor cartridge with the test compound and mitochondrial inhibitors.

    • Place the plate in the extracellular flux analyzer to measure baseline OCR.

    • Inject the test compound and monitor changes in OCR.

    • Sequentially inject the mitochondrial inhibitors to determine key parameters of mitochondrial function (e.g., basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity).[14]

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the proposed mechanism of Tyroserleutide and a general workflow for its analysis.

Tyroserleutide_Mechanism cluster_cell Cancer Cell cluster_mito Mitochondrion YSL Tyroserleutide (YSL) MPT MPT Pore Opening YSL->MPT Direct Action Swelling Mitochondrial Swelling MPT->Swelling DeltaPsi Δψm Decrease MPT->DeltaPsi Apoptosis Apoptosis Swelling->Apoptosis DeltaPsi->Apoptosis

Caption: Proposed mitochondrial action of Tyroserleutide in cancer cells.

Experimental_Workflow cluster_assays Functional Assays start Start: Hypothesis (YSL affects mitochondria) isolate_mito Isolate Mitochondria from Cancer Cells start->isolate_mito ocr Measure Oxygen Consumption (OCR analysis) start->ocr Intact Cells mem_potential Measure Δψm (e.g., TMRM assay) isolate_mito->mem_potential swelling Assess Mitochondrial Swelling (Photometric assay) isolate_mito->swelling data_analysis Data Analysis & Comparison mem_potential->data_analysis swelling->data_analysis ocr->data_analysis conclusion Conclusion on Mitochondrial Effect data_analysis->conclusion

Caption: Workflow for studying the mitochondrial effects of a test compound.

References

Navigating the Delivery Maze: A Comparative Analysis of Tyroserleutide Bioavailability Across Administration Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, optimizing the delivery of therapeutic peptides like Tyroserleutide (B1684654) is a critical step in maximizing clinical efficacy. This guide provides a comparative analysis of different delivery methods for Tyroserleutide, focusing on the crucial aspect of bioavailability. While direct comparative clinical data remains limited, this document synthesizes available preclinical findings and discusses the theoretical advantages and disadvantages of various administration routes, supported by experimental insights.

The tripeptide Tyroserleutide (YSL) has shown promise as an anticancer agent, notably for hepatocellular carcinoma.[1] However, its inherent characteristics as a peptide present significant challenges to achieving optimal systemic exposure.[2] Peptides are susceptible to rapid degradation by proteases and often exhibit poor membrane permeability, limiting their bioavailability when administered through non-invasive routes.[2][3] Consequently, research efforts are increasingly focused on innovative drug delivery systems to enhance the therapeutic potential of Tyroserleutide.

Oral Delivery: A Promising Frontier with Nanoparticle Technology

Oral administration is the most preferred route for drug delivery due to its convenience and patient compliance.[3] However, the gastrointestinal tract poses a formidable barrier to peptide drugs like Tyroserleutide. To overcome this, researchers have explored the use of poly(lactic-co-glycolic acid) (PLGA) nanoparticles as carriers.

A recent study detailed the development of Tyroserleutide-loaded PLGA nanoparticles modified with an intestinal targeting cell-penetrating peptide (R6LRVG).[4][5] This novel formulation demonstrated a significant potential for oral delivery.

Quantitative Data Summary: Oral Nanoparticle Formulation
ParameterValueReference
Average Diameter222.6 nm[5]
Entrapment Efficiency70.27%[4][5]
Drug Loading19.69%[4][5]

These nanoparticles were shown to enhance the cellular uptake of Tyroserleutide in vitro and exhibited excellent anticancer effects in vivo in tumor-bearing mice when administered orally.[4][5] Importantly, the nanoparticle formulation was found to be safe for oral administration.[4]

Experimental Protocols: Oral Nanoparticle Delivery of Tyroserleutide

The following outlines the key experimental methodologies employed in the development and evaluation of the oral Tyroserleutide nanoparticle formulation.

Preparation of YSL-PLGA/R6LRVG Nanoparticles:

  • Emulsion-Solvent Evaporation Method: Tyroserleutide and PLGA were dissolved in an organic solvent.

  • Emulsification: The organic phase was then emulsified in an aqueous solution containing a surfactant to form an oil-in-water emulsion.

  • Solvent Evaporation: The organic solvent was removed by evaporation, leading to the formation of solid nanoparticles.

  • Peptide Conjugation: The intestinal targeting cell-penetrating peptide (R6LRVG) was conjugated to the surface of the nanoparticles.

  • Characterization: The resulting nanoparticles were characterized for size, surface morphology, entrapment efficiency, and drug loading.[5]

Cellular Uptake Studies:

  • Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line commonly used as a model for the intestinal barrier, were cultured.

  • Treatment: The cells were incubated with the YSL-PLGA/R6LRVG nanoparticles.

  • Quantification: The amount of Tyroserleutide taken up by the cells was quantified to assess the effectiveness of the nanoparticle delivery system.[4]

In Vivo Antitumor Activity:

  • Animal Model: Tumor-bearing mice were used to evaluate the in vivo efficacy.

  • Oral Administration: The YSL-PLGA/R6LRVG nanoparticles were administered orally to the mice.

  • Tumor Growth Monitoring: Tumor growth was monitored over time to assess the anticancer effects of the formulation.[4][5]

Visualizing the Experimental Workflow and Signaling Pathway

To better understand the experimental process and the mechanism of action of Tyroserleutide, the following diagrams are provided.

Experimental_Workflow cluster_formulation Nanoparticle Formulation cluster_evaluation Evaluation YSL Tyroserleutide Emulsification Emulsification & Solvent Evaporation YSL->Emulsification PLGA PLGA PLGA->Emulsification Nanoparticles YSL-PLGA Nanoparticles Emulsification->Nanoparticles Conjugation Conjugation Nanoparticles->Conjugation Peptide R6LRVG Peptide Peptide->Conjugation Final_NP YSL-PLGA/R6LRVG NPs Conjugation->Final_NP In_Vitro In Vitro Studies (Cellular Uptake) Final_NP->In_Vitro In_Vivo In Vivo Studies (Antitumor Activity) Final_NP->In_Vivo

Experimental workflow for Tyroserleutide nanoparticle formulation and evaluation.

Signaling_Pathway YSL Tyroserleutide Mitochondria Mitochondria YSL->Mitochondria Directly acts on CellCycle Cell Cycle Arrest (G0/G1 Phase) YSL->CellCycle Apoptosis Apoptosis Mitochondria->Apoptosis Induces PCNA PCNA Expression CellCycle->PCNA Downregulates P21_P27 p21 & p27 Expression CellCycle->P21_P27 Upregulates

Proposed signaling pathway of Tyroserleutide's antitumor activity.

Other Potential Delivery Routes: A Qualitative Comparison

While robust data for other delivery routes of Tyroserleutide is not yet available, we can infer potential advantages and challenges based on general principles of peptide delivery.

Delivery MethodPotential AdvantagesPotential Challenges
Subcutaneous Injection - Higher bioavailability compared to oral route.[6]- Avoids first-pass metabolism.- Invasive, leading to lower patient compliance.- Potential for local site reactions.- Incomplete bioavailability is still a possibility.[6]
Nasal Spray - Rapid absorption and onset of action.- Avoids first-pass metabolism.- Non-invasive and convenient.- Limited to potent, low-dose drugs.- Potential for nasal irritation.- Variable absorption due to nasal conditions.
Transdermal Patch - Sustained and controlled drug delivery.- Avoids first-pass metabolism.- Non-invasive and good patient compliance.- Limited to small, lipophilic molecules.- Skin irritation and sensitization.- Low permeability of the skin to peptides.

Conclusion

The development of a targeted oral nanoparticle delivery system for Tyroserleutide represents a significant advancement in overcoming the challenges of peptide drug administration. The preclinical data strongly suggests that this approach can enhance the oral bioavailability and therapeutic efficacy of Tyroserleutide. While other delivery routes like subcutaneous injection, nasal spray, and transdermal patches offer theoretical benefits, further research and direct comparative studies are necessary to fully elucidate their potential for Tyroserleutide delivery. The continued exploration of innovative drug delivery technologies will be paramount in realizing the full clinical potential of this promising anticancer peptide.

References

Efficacy of Tyroserleutide across a panel of different tumor cell lines.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-tumor efficacy of Tyroserleutide (B1684654) (YSL), a tripeptide composed of tyrosine, serine, and leucine, across a panel of cancer cell lines. Its performance is benchmarked against standard-of-care chemotherapeutic agents, supported by available experimental data.

Executive Summary

Tyroserleutide has demonstrated potential as an anti-neoplastic agent, exhibiting inhibitory effects on various tumor cell lines, particularly in hepatocellular carcinoma and breast cancer. Its mechanism of action appears to be multi-faceted, primarily involving the modulation of the PI3K/Akt signaling pathway and the inhibition of the Intercellular Adhesion Molecule-1 (ICAM-1). This guide synthesizes the current preclinical data to offer a comparative perspective on its efficacy.

Efficacy of Tyroserleutide Across Tumor Cell Lines

The anti-proliferative activity of Tyroserleutide has been evaluated in several cancer cell lines. While quantitative IC50 values are not available for all tested lines in the public domain, existing data provides a basis for comparison.

Cell LineCancer TypeTyroserleutide IC50Standard of CareStandard of Care IC50
MCF-7 Breast Adenocarcinoma4.34 mM[1]Tamoxifen0.39 µM - 10.045 µM
Doxorubicin0.1 µM - 2.5 µM
BEL-7402 Hepatocellular CarcinomaData not availableSorafenibData not available
(Inhibited proliferation in vitro and in vivo)[2]DoxorubicinData not available
SK-HEP-1 Hepatocellular CarcinomaData not availableSorafenibData not available
(Inhibited proliferation, adhesion, and invasion in vitro)[3][4]DoxorubicinData not available

Note: IC50 values for standard of care drugs can vary significantly based on experimental conditions such as incubation time and assay method. The values presented are a range found in the literature. The lack of publicly available IC50 data for Tyroserleutide in hepatocellular carcinoma cell lines is a current limitation. However, qualitative studies and in vivo experiments have shown significant tumor growth inhibition[2].

Mechanism of Action

Tyroserleutide exerts its anti-tumor effects through at least two distinct signaling pathways:

  • PI3K/Akt Signaling Pathway: Tyroserleutide has been shown to up-regulate the expression and activity of the tumor suppressor PTEN. This leads to the inhibition of the PI3K/Akt pathway, a critical signaling cascade for cell proliferation and survival. Downstream effects include the up-regulation of cell cycle inhibitors p21 and p27, and an increase in the tumor suppressor p53. Furthermore, the inactivation of Akt leads to reduced phosphorylation of Bad, which in turn can decrease the levels of anti-apoptotic proteins Bcl-2 and Bcl-XL, ultimately promoting mitochondrial-mediated apoptosis[5].

  • ICAM-1 Signaling and Metastasis: Tyroserleutide has been observed to inhibit the expression of ICAM-1, a cell adhesion molecule involved in tumor invasion and metastasis[3][4]. The downregulation of ICAM-1 can subsequently lead to a decrease in the expression and activity of matrix metalloproteinases MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix and facilitation of cancer cell invasion[3][4].

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of Tyroserleutide's efficacy.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cell lines.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent

  • 96-well plates

  • Cancer cell lines (e.g., MCF-7, BEL-7402, SK-HEP-1)

  • Complete culture medium

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Tyroserleutide and standard-of-care drugs in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO).

  • Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plates for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing the Mechanisms of Action

To better understand the molecular pathways affected by Tyroserleutide, the following diagrams were generated using the DOT language.

Tyroserleutide_PI3K_Akt_Pathway YSL Tyroserleutide PTEN PTEN (Tumor Suppressor) YSL->PTEN Upregulates PI3K PI3K YSL->PI3K Downregulates PDK1 PDK1 YSL->PDK1 Inhibits Akt Akt (p-Akt) YSL->Akt Inhibits PIP3 PIP3 PTEN->PIP3 Inhibits conversion of PIP2 to PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 PIP3->PDK1 PDK1->Akt Activates MDM2 MDM2 Akt->MDM2 Phosphorylates Bad Bad Akt->Bad Phosphorylates (Inactivates) Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes p53 p53 (Tumor Suppressor) MDM2->p53 Degrades p21_p27 p21 / p27 (Cell Cycle Inhibitors) p53->p21_p27 Activates Apoptosis Apoptosis p53->Apoptosis Promotes p21_p27->Proliferation Inhibit Bcl2_BclXL Bcl-2 / Bcl-XL (Anti-apoptotic) Bad->Bcl2_BclXL Inhibits Mitochondria Mitochondria Bcl2_BclXL->Mitochondria Stabilizes membrane Mitochondria->Apoptosis

Caption: Tyroserleutide's modulation of the PI3K/Akt signaling pathway.

Tyroserleutide_ICAM1_Pathway YSL Tyroserleutide ICAM1 ICAM-1 (Adhesion Molecule) YSL->ICAM1 Inhibits Expression TumorCell Tumor Cell TumorCell->ICAM1 Expresses MMP2_9 MMP-2 / MMP-9 (Matrix Metalloproteinases) ICAM1->MMP2_9 Upregulates ECM Extracellular Matrix MMP2_9->ECM Degrades Invasion_Metastasis Invasion & Metastasis MMP2_9->Invasion_Metastasis Promotes

Caption: Tyroserleutide's impact on the ICAM-1 mediated metastatic pathway.

Experimental_Workflow_MTT_Assay Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells Incubate1 Incubate Overnight SeedCells->Incubate1 AddCompound Add Tyroserleutide & Controls Incubate1->AddCompound Incubate2 Incubate (e.g., 48h) AddCompound->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate (2-4h) AddMTT->Incubate3 Solubilize Solubilize Formazan (DMSO) Incubate3->Solubilize ReadAbsorbance Read Absorbance (570nm) Solubilize->ReadAbsorbance Analyze Calculate IC50 ReadAbsorbance->Analyze End End Analyze->End

Caption: Workflow for determining cell viability using the MTT assay.

References

Co-administration of Tyroserleutide with Doxorubicin: A Comparative Guide to Side Effect Reduction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of Tyroserleutide's efficacy in mitigating the adverse effects of doxorubicin (B1662922), a potent but toxic chemotherapy agent. Through a detailed comparison with established and alternative protective agents, this document aims to provide researchers and drug development professionals with the necessary data to assess Tyroserleutide's potential as a co-administered therapeutic.

Executive Summary

Doxorubicin is a cornerstone of many chemotherapy regimens, but its clinical utility is often limited by a range of debilitating side effects, most notably cardiotoxicity. The tripeptide Tyroserleutide (B1684654) (YSL) has emerged as a promising agent to counteract these toxicities. This guide presents preclinical data demonstrating that co-administration of Tyroserleutide with doxorubicin not only enhances its anti-tumor efficacy but also significantly reduces associated side effects, including weight loss, leukopenia, and organ damage. A comparative analysis with the FDA-approved cardioprotectant Dexrazoxane (B1684449) and the beta-blocker Carvedilol is provided to contextualize Tyroserleutide's performance.

Comparative Efficacy in Mitigating Doxorubicin-Induced Side Effects

The following tables summarize the quantitative data from a key preclinical study evaluating the effects of Tyroserleutide on doxorubicin-induced side effects in a nude mouse model of human hepatocellular carcinoma.[1] For comparative purposes, data from preclinical studies on Dexrazoxane and Carvedilol are also presented.

Table 1: Effect on Body Weight

Treatment GroupMean Body Weight (g) ± SDPercentage Change from Control
Saline Control21.5 ± 1.5-
Doxorubicin (Mid-dose)18.2 ± 1.2-15.3%
Doxorubicin (Mid-dose) + Tyroserleutide20.8 ± 1.4-3.3%
Doxorubicin + DexrazoxaneN/A (Reduced weight loss reported)-

Data for Tyroserleutide extracted from a 30-day study in nude mice.[1] A study on Dexrazoxane reported a reduction in doxorubicin-induced weight loss in mice, but specific quantitative data for a direct comparison was not available.[2]

Table 2: Hematological Toxicity

Treatment GroupWhite Blood Cell (WBC) Count (×10⁹/L) ± SD
Saline Control5.8 ± 0.7
Doxorubicin (Mid-dose)2.1 ± 0.4
Doxorubicin (Mid-dose) + Tyroserleutide4.5 ± 0.6

Data for Tyroserleutide extracted from a 30-day study in nude mice.[1] Note: A study on Dexrazoxane did not report a reduction in doxorubicin-induced myelosuppression.[2]

Table 3: Organ Toxicity (Histopathological Evaluation)

Treatment GroupHeart DamageLiver DamageKidney Damage
Doxorubicin (Mid-dose)SevereModerateModerate
Doxorubicin (Mid-dose) + TyroserleutideMildMildMild
Doxorubicin + CarvedilolAttenuated inflammatory-mediated cardiotoxicityN/AN/A

Qualitative assessment based on histological findings from the Tyroserleutide study.[1] Carvedilol has been shown to attenuate doxorubicin-induced cardiotoxicity by reducing inflammation.[3]

Experimental Protocols

Tyroserleutide and Doxorubicin Co-administration Study

Animal Model: Nude mice bearing human hepatocellular carcinoma BEL-7402 tumors.

Treatment Groups:

  • Saline (Control)

  • Doxorubicin (Low-, Mid-, and High-dose)

  • Tyroserleutide alone

  • Doxorubicin (Low-, Mid-, and High-dose) + Tyroserleutide

Drug Administration:

  • Doxorubicin: Administered intraperitoneally (IP) every other day at doses of 0.7 mg/kg (low), 2 mg/kg (mid), or 6 mg/kg (high).

  • Tyroserleutide: Administered IP daily at a dose of 320 μg/kg.

  • Duration: 30 successive days for the mid-dose and high-dose groups; 60 successive days for the low-dose group.

Assessment of Side Effects:

  • Body Weight: Measured every three days.

  • Hematological Analysis: Blood samples were collected from the angular vein, and white blood cell (WBC) counts were determined.

  • Organ Toxicity: At the end of the treatment period, heart, liver, and kidney tissues were collected, fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for histopathological examination.

Comparative Agent Protocols (Summarized)
  • Dexrazoxane: In a preclinical study, B6D2F1 mice were treated with doxorubicin with or without dexrazoxane over a wide range of doses. Post-treatment, a full hematologic evaluation was performed, and body weight was monitored.[2]

  • Carvedilol: In a study investigating Carvedilol's protective effects, rats were administered daunorubicin (B1662515) (an anthracycline similar to doxorubicin) with or without Carvedilol. Cardiac function was assessed, and heart tissue was analyzed for inflammatory markers.[3]

Signaling Pathways and Mechanisms of Action

Tyroserleutide and the PTEN/Akt Signaling Pathway

Doxorubicin-induced cardiotoxicity is linked to the dysregulation of the PTEN/Akt signaling pathway. Doxorubicin can lead to the upregulation of PTEN, a tumor suppressor that negatively regulates the PI3K/Akt pathway. This inhibition of the pro-survival Akt signaling cascade contributes to cardiomyocyte apoptosis.

Tyroserleutide has been shown to increase the expression of PTEN in hepatocellular carcinoma cells, which may enhance the sensitivity of cancer cells to doxorubicin.[1] However, in the context of doxorubicin-induced side effects, particularly cardiotoxicity, the protective mechanism of Tyroserleutide may involve a more complex regulation of this pathway, potentially restoring a balance that favors cell survival in healthy tissues while promoting apoptosis in cancer cells. Further research is needed to fully elucidate this dual mechanism.

Doxorubicin_Tyroserleutide_PTEN_Pathway cluster_dox Doxorubicin Effect on Cardiomyocytes cluster_ysl Tyroserleutide's Protective Effect Dox Doxorubicin PTEN PTEN (Upregulated) Dox->PTEN Induces PI3K PI3K PTEN->PI3K Inhibits Akt Akt (Inhibited) PI3K->Akt Activates Apoptosis Cardiomyocyte Apoptosis Akt->Apoptosis Inhibits YSL Tyroserleutide PTEN_YSL PTEN Signaling (Modulated) YSL->PTEN_YSL Modulates Akt_YSL Akt (Restored) PTEN_YSL->Akt_YSL Restores Balance Survival Cardiomyocyte Survival Akt_YSL->Survival Promotes

Caption: Doxorubicin-Tyroserleutide Interaction with the PTEN/Akt Pathway.

Experimental Workflow

The following diagram illustrates the general workflow of the preclinical study evaluating the co-administration of Tyroserleutide and doxorubicin.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_assessment Assessment of Side Effects cluster_tumor Tumor Growth Assessment Animal_Model Nude Mice with Hepatocellular Carcinoma Xenografts Grouping Randomization into Treatment Groups Animal_Model->Grouping Dox Doxorubicin (IP, q.o.d.) YSL Tyroserleutide (IP, q.d.) Saline Saline (Control) Tumor_Volume Tumor Volume Measurement Grouping->Tumor_Volume Body_Weight Body Weight Measurement (q.3.d.) Dox->Body_Weight YSL->Body_Weight Saline->Body_Weight Hematology Hematological Analysis (Post-treatment) Body_Weight->Hematology Histology Organ Histopathology (Post-treatment) Hematology->Histology

Caption: Preclinical Experimental Workflow for Evaluating Tyroserleutide.

Discussion and Future Directions

The preclinical data strongly suggest that Tyroserleutide is a promising candidate for mitigating doxorubicin-induced side effects while potentially enhancing its anti-tumor activity. The observed reductions in weight loss, leukopenia, and organ damage are significant.

Comparison with Alternatives:

  • Dexrazoxane: While an approved cardioprotectant, its efficacy in preventing other doxorubicin-related toxicities, such as myelosuppression, is not well-established.[2] The available preclinical data for a direct comparison on a broad range of side effects is limited.

  • Carvedilol: This beta-blocker has shown promise in reducing doxorubicin-induced cardiotoxicity, primarily through its anti-inflammatory and antioxidant properties.[3][4] However, its protective effects on other organ systems have not been as extensively studied as those of Tyroserleutide in the cited preclinical model.

Future Research: Further studies are warranted to fully elucidate the molecular mechanisms underlying Tyroserleutide's protective effects, particularly its interaction with the PTEN/Akt pathway in both cancerous and healthy tissues. Head-to-head comparative studies with Dexrazoxane and other cardioprotective agents in preclinical models that assess a comprehensive range of doxorubicin-induced toxicities would be invaluable. Ultimately, clinical trials are necessary to translate these promising preclinical findings into improved therapeutic outcomes for cancer patients.

References

Safety Operating Guide

Proper Disposal of Tyroserleutide Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Tyroserleutide hydrochloride, a tripeptide with antitumor activity. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact, aligning with best practices for handling potent pharmaceutical compounds. Researchers, scientists, and drug development professionals should adhere to these guidelines to maintain a safe and compliant laboratory environment.

Summary of Hazards and Handling

This compound and its trifluoroacetate (B77799) salt (Tyroserleutide TFA) are potent compounds that require careful handling. The primary hazards associated with this substance are its potential toxicity if ingested and its significant risk to aquatic ecosystems.[1] All personnel must wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.[1]

Hazard ClassificationDescriptionPrecautionary Measures
Acute Oral Toxicity Harmful if swallowed.[1]Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor immediately.[1]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[1]Avoid release to the environment. Prevent entry into drains, water courses, or soil.[1]
Handling Avoid contact with skin, eyes, and inhalation of dust/aerosol.[1]Wear protective gloves, safety goggles with side-shields, and use in a well-ventilated area.[1]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be treated as hazardous pharmaceutical waste. Under no circumstances should this material be disposed of down the drain or in regular trash.[2] The required method of disposal is incineration by an approved waste management facility.

Experimental Workflow for Disposal

cluster_0 Step 1: Segregation & Collection cluster_1 Step 2: Labeling cluster_2 Step 3: Storage cluster_3 Step 4: Decontamination cluster_4 Step 5: Disposal Waste_Collection Collect all this compound waste (solid & liquid) in a dedicated, labeled, compatible container. Labeling Clearly label the container: 'Hazardous Waste Pharmaceuticals' 'Incineration Only' Full chemical name Accumulation start date Waste_Collection->Labeling Storage Store the sealed container in a designated hazardous waste accumulation area. Labeling->Storage Decontamination Decontaminate all surfaces and equipment using an enzymatic detergent followed by a bleach solution. Storage->Decontamination Disposal Arrange for pickup by the institution's Environmental Health & Safety (EHS) office for incineration. Decontamination->Disposal

Caption: A step-by-step workflow for the proper disposal of this compound waste.

Detailed Procedures:
  • Waste Segregation and Collection:

    • Solid Waste: All contaminated consumables, including gloves, pipette tips, vials, and absorbent paper, must be collected as solid hazardous waste.

    • Liquid Waste: Unused or expired this compound solutions, as well as contaminated solvents, must be collected in a dedicated liquid waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.

    • Containers: Use only approved, chemically compatible, and leak-proof containers for waste collection. High-density polyethylene (B3416737) (HDPE) containers are generally suitable. Keep containers closed except when adding waste.

  • Labeling:

    • All waste containers must be clearly and accurately labeled. The label should include:

      • The phrase "Hazardous Waste Pharmaceuticals".[1]

      • The words "Incineration Only".

      • The full chemical name: "this compound".

      • The accumulation start date (the date the first piece of waste is added to the container).

      • Any associated hazard symbols (e.g., toxic, environmentally hazardous).

  • Storage:

    • Store sealed waste containers in a designated, secure hazardous waste accumulation area away from general laboratory traffic.

    • Ensure that the storage area is secondary containment compliant to prevent the spread of material in case of a leak.

  • Decontamination of Surfaces and Equipment:

    • For cleaning and decontaminating laboratory equipment and surfaces that have come into contact with this compound, a multi-step process is recommended:

      • Initial Cleaning: Use an enzymatic detergent to break down the peptide.

      • Disinfection/Deactivation: Follow with a solution of sodium hypochlorite (B82951) (bleach).

      • Final Rinse: Thoroughly rinse with purified water to remove any residual cleaning agents.

    • All materials used for decontamination (e.g., wipes, absorbent pads) must also be disposed of as solid hazardous waste.

  • Final Disposal:

    • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.

    • Do not attempt to transport the waste off-site yourself. Disposal must be handled by a licensed hazardous waste contractor.

    • Ensure all required documentation, such as a hazardous waste manifest, is completed as per your institution's and local regulations.

Mechanism of Action: PI3K/AKT Pathway Inhibition

This compound exerts its antitumor effects primarily by inhibiting the PI3K/AKT signaling pathway, a critical pathway for cell proliferation and survival. By inhibiting this pathway, this compound leads to the upregulation of tumor suppressor proteins and ultimately induces apoptosis in cancer cells.

YSL Tyroserleutide hydrochloride PI3K PI3K YSL->PI3K inhibits PDK1 PDK1 YSL->PDK1 inhibits PTEN PTEN YSL->PTEN upregulates PI3K->PDK1 AKT AKT MDM2 MDM2 AKT->MDM2 activates Proliferation Cell Proliferation AKT->Proliferation promotes PDK1->AKT activates p53 p53 MDM2->p53 inhibits Apoptosis Apoptosis p53->Apoptosis induces PTEN->PI3K inhibits

Caption: Signaling pathway showing this compound's inhibitory effect on the PI3K/AKT pathway.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Tyroserleutide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

This guide provides crucial, immediate safety and logistical information for the handling and disposal of Tyroserleutide hydrochloride, a tripeptide with antitumor activity.[1][2] Adherence to these procedures is paramount to ensure the safety of laboratory personnel and the integrity of your research.

Hazard Identification and Classification

This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[3] It may also cause skin and serious eye irritation, as well as respiratory irritation.[4][5][6]

GHS Hazard Statements:

  • H302: Harmful if swallowed.[3][4][6]

  • H315: Causes skin irritation.[4][5][6]

  • H319: Causes serious eye irritation.[4][5][6]

  • H335: May cause respiratory irritation.[4][5][6]

  • H410: Very toxic to aquatic life with long lasting effects.[3]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure.

PPE CategoryItemSpecification
Eye Protection Safety goggles with side-shields or a full face shieldMust be worn to protect against splashes.[3][7]
Hand Protection Protective glovesTwo pairs of chemotherapy-rated gloves are recommended.[3][8]
Body Protection Impervious clothing, such as a poly-coated, disposable gown with long sleeves and a solid frontShould be resistant to hazardous drugs.[3][8][9]
Respiratory Protection Suitable respirator (e.g., NIOSH-certified N95)Required when handling the powder outside of a containment system to avoid inhalation of dust.[3][9]

Procedural Guidance for Safe Handling

Adherence to a strict operational workflow is essential to mitigate risks associated with this compound.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Don Appropriate PPE B Prepare Well-Ventilated Workspace (e.g., Fume Hood) A->B C Weigh this compound B->C D Dissolve in Appropriate Solvent C->D E Decontaminate Workspace D->E F Doff PPE Correctly E->F G Segregate Waste F->G H Dispose of in Approved Waste Container G->H

Caption: Workflow for safe handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Don all required personal protective equipment as specified in the table above.[3][9]

    • Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood.[3]

    • Have an accessible safety shower and eye wash station.[3]

  • Handling:

    • Avoid the formation of dust and aerosols.[3][6]

    • Wash skin thoroughly after handling.[3][4]

    • Do not eat, drink, or smoke when using this product.[3][4][6]

    • When weighing and preparing solutions, handle with care to prevent spills.

  • Storage:

    • Keep the container tightly sealed in a cool, well-ventilated area.[3]

    • Store at -20°C for the powder form or -80°C when in solvent.[3]

    • Keep away from direct sunlight and sources of ignition.[3]

    • Incompatible materials include strong acids/alkalis and strong oxidizing/reducing agents.[3]

First Aid Measures

Immediate action is required in case of exposure.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with large amounts of water, removing contact lenses if present. Seek prompt medical attention.[3]
Skin Contact Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and seek medical attention.[3]
Inhalation Move the person to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[3]
Ingestion Wash out the mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[3]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Logical Flow for Waste Disposal

cluster_waste_gen Waste Generation cluster_segregation Segregation cluster_final_disposal Final Disposal A Unused Product D Place in Designated Hazardous Waste Container A->D B Contaminated PPE B->D C Contaminated Labware C->D E Arrange for Pickup by Approved Waste Disposal Service D->E F Incineration E->F

Caption: Logical flow for the disposal of this compound waste.

Disposal Protocol:

  • Segregation: All waste contaminated with this compound, including unused product, empty containers, and disposable PPE, must be segregated from general laboratory waste.

  • Containment: Place all contaminated materials into a designated, clearly labeled, and sealed hazardous waste container.[6][10]

  • Final Disposal: Dispose of the contents and the container at an approved waste disposal plant.[3][4] This typically involves incineration by a licensed environmental management vendor.[11] Do not allow the product to enter drains, water courses, or the soil.[3][4][6] For specific institutional procedures, contact your Environmental Health and Safety (EHS) department.[11]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.